molecular formula C16H10FNO B1522685 3-(4-Fluorobenzoyl)quinoline CAS No. 1183511-02-5

3-(4-Fluorobenzoyl)quinoline

Cat. No.: B1522685
CAS No.: 1183511-02-5
M. Wt: 251.25 g/mol
InChI Key: RTQPEKDTIMMPGS-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)quinoline is a useful research compound. Its molecular formula is C16H10FNO and its molecular weight is 251.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-quinolin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPEKDTIMMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 3-(4-Fluorobenzoyl)quinoline, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis of acylquinolines, particularly at the 3-position, presents unique challenges due to the electronic nature of the quinoline ring. Direct acylation methods like the Friedel-Crafts reaction are often problematic. This guide details a robust two-step synthetic strategy commencing with the formation of a versatile quinoline-3-carbonitrile intermediate, followed by a Grignard reaction to introduce the 4-fluorobenzoyl moiety. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the quinoline ring is crucial for modulating pharmacological activity. The introduction of an aryl ketone, such as the 4-fluorobenzoyl group, at the 3-position can significantly influence the molecule's biological properties.

Direct electrophilic acylation of the quinoline ring, for instance, via a Friedel-Crafts reaction, is generally not a feasible approach. The nitrogen atom in the quinoline ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This interaction can also lead to poor regioselectivity and low yields.

Therefore, a more strategic, multi-step approach is required. The pathway detailed in this guide focuses on the initial construction of a quinoline ring bearing a functional group at the 3-position that can be readily converted to the desired ketone. Quinoline-3-carbonitrile emerges as an ideal intermediate due to the versatile reactivity of the nitrile group. The subsequent conversion of the nitrile to a ketone via a Grignard reaction is a well-established and reliable transformation.

This two-step strategy, outlined below, offers a logical and efficient route to this compound:

  • Step 1: Synthesis of Quinoline-3-carbonitrile. A multicomponent reaction provides an effective method for the construction of the functionalized quinoline core.

  • Step 2: Grignard Reaction with 4-Fluorophenylmagnesium Bromide. The nitrile group of quinoline-3-carbonitrile is reacted with a suitable Grignard reagent to yield the target ketone after acidic workup.

This approach circumvents the challenges of direct acylation and provides a clear, reproducible path to the target molecule.

Synthesis Pathway and Experimental Protocols

Overall Synthesis Scheme

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Quinoline-3-carbonitrile cluster_step2 Step 2: Grignard Reaction 2-Aminobenzaldehyde 2-Aminobenzaldehyde Quinoline-3-carbonitrile Quinoline-3-carbonitrile 2-Aminobenzaldehyde->Quinoline-3-carbonitrile 1. Malononitrile 2. Piperidine, Ethanol, Reflux Malononitrile Malononitrile Piperidine Piperidine Quinoline-3-carbonitrile_input Quinoline-3-carbonitrile Quinoline-3-carbonitrile->Quinoline-3-carbonitrile_input Intermediate 4-Bromofluorobenzene 4-Bromofluorobenzene 4-Fluorophenylmagnesium_bromide 4-Fluorophenylmagnesium bromide 4-Bromofluorobenzene->4-Fluorophenylmagnesium_bromide Mg, THF Mg Mg Target_Molecule This compound Quinoline-3-carbonitrile_input->Target_Molecule 1. 4-Fluorophenylmagnesium bromide, THF 2. H3O+ workup

Caption: Overall two-step synthesis pathway to this compound.

Step 1: Synthesis of Quinoline-3-carbonitrile

The synthesis of the key intermediate, quinoline-3-carbonitrile, can be efficiently achieved through a Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this protocol, 2-aminobenzaldehyde is reacted with malononitrile.

Reaction: 2-Aminobenzaldehyde + Malononitrile → Quinoline-3-carbonitrile

Mechanism Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of 2-aminobenzaldehyde and the active methylene group of malononitrile, catalyzed by a base such as piperidine. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups, and subsequent dehydration and tautomerization to form the aromatic quinoline ring.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Materials 2-Aminobenzaldehyde, Malononitrile
Catalyst Piperidine
Solvent Absolute Ethanol
Reaction Temperature Reflux
Typical Yield 80-90%
Step 2: Synthesis of this compound via Grignard Reaction

This step involves the conversion of the nitrile group in quinoline-3-carbonitrile to the desired ketone using a Grignard reagent.

Reaction: Quinoline-3-carbonitrile + 4-Fluorophenylmagnesium Bromide → this compound

Mechanism Rationale: The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent (4-fluorophenylmagnesium bromide). This addition reaction forms an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[1] It is crucial to use anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[2]

Grignard_Mechanism Quinoline_Nitrile Quinoline-3-carbonitrile Imine_Anion Imine anion-MgBr complex Quinoline_Nitrile->Imine_Anion Nucleophilic attack Grignard 4-Fluorophenylmagnesium bromide Imine Imine Imine_Anion->Imine H3O+ (workup) Protonated_Imine Iminium ion Imine->Protonated_Imine Protonation Hemiaminal Hemiaminal Protonated_Imine->Hemiaminal + H2O Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Proton transfer Ketone This compound Protonated_Hemiaminal->Ketone Elimination of NH3

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Experimental Protocol:

2.3.1. Preparation of 4-Fluorophenylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Place magnesium turnings (1.1 eq) in the flask. In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]

  • Initiation and Reaction: Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine. Once initiated (indicated by cloudiness and gentle reflux), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting Grignard reagent is a grayish solution.

2.3.2. Reaction with Quinoline-3-carbonitrile

  • Reactant Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve quinoline-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution of quinoline-3-carbonitrile in an ice bath. Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution (typically 1.1-1.5 eq) via a cannula or dropping funnel with vigorous stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Starting Materials Quinoline-3-carbonitrile, 4-Bromofluorobenzene, Magnesium
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Work-up Acidic aqueous solution
Typical Yield 60-75%

Conclusion

The synthesis of this compound is effectively achieved through a strategic two-step pathway that utilizes quinoline-3-carbonitrile as a key intermediate. This approach successfully bypasses the inherent difficulties of direct Friedel-Crafts acylation on the quinoline nucleus. The detailed protocols and mechanistic explanations provided in this guide offer a reliable and reproducible method for obtaining the target compound, which is of significant interest in the field of drug discovery and development. The presented methodology is amenable to scale-up and further derivatization, highlighting its utility for research and industrial applications.

References

  • Ahmed, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 102968. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Anonymous. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Baruah, U., et al. (n.d.).
  • Gevorg, S. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Hosseini-Zare, M. S., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry.
  • Jadhav, P., et al. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal of Applied Chemistry.
  • Li, J. J. (n.d.). Heterocyclic Chemistry in Drug Discovery. John Wiley and Sons Inc.
  • Majumdar, K.C., & Chattopadhyay, S.K. (Eds.). (2011). Heterocycles in Natural Product Synthesis. John Wiley and Sons.
  • MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. [Link]

  • Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

  • Re-Action. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Re-Action. [Link]

  • Smith, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • University of Michigan. (n.d.). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Vessecchi, R., et al. (2022). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry.
  • Wikipedia contributors. (n.d.). Quinoline. Wikipedia. [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Zhang, X., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 3-(4-Fluorobenzoyl)quinoline, a notable member of the versatile quinoline family.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. First identified in 1834, its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents. The adaptability of the quinoline nucleus, which allows for a wide range of chemical modifications, has made it a privileged scaffold in the quest for novel drugs. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical identity, structural features, and potential for further investigation in drug discovery.

Core Compound Identification

Chemical Identity:

  • Systematic Name: (4-Fluorophenyl)(quinolin-3-yl)methanone

  • Common Name: this compound

  • CAS Number: 1183511-02-5

  • Molecular Formula: C₁₆H₁₀FNO

  • Molecular Weight: 251.26 g/mol

Structural Representation:

The structure of this compound features a quinoline ring system linked at the 3-position to a carbonyl group, which is in turn bonded to a 4-fluorophenyl group.

Caption: 2D Structure of this compound

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, the following properties can be predicted based on its structure and data from closely related compounds.

PropertyPredicted Value/InformationSource
Physical State Likely a solid at room temperature.Inferred from similar structures.
Melting Point Not available.
Boiling Point Predicted: 467.6±45.0 °C[1]
Solubility Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol (with heating).[1][1]
pKa Predicted: 4.32±0.50[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established synthetic methodologies for quinoline derivatives, a plausible synthetic route would involve a Friedel-Crafts acylation of quinoline with 4-fluorobenzoyl chloride.

Proposed Synthetic Pathway:

Synthesis_Pathway quinoline Quinoline product This compound quinoline->product Friedel-Crafts Acylation reagent 4-Fluorobenzoyl chloride AlCl₃ (Lewis Acid) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of quinoline in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add 4-fluorobenzoyl chloride to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with ice-water, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Characterization:

While specific spectral data for this compound is not available, the following techniques would be essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the quinoline and fluorophenyl rings.

    • ¹³C NMR would provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5][6][7][8][9][10] The presence of a fluorine atom in the 4-position of the benzoyl group in this compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Potential Therapeutic Areas:

  • Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[4][11]

  • Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.[6]

  • Anticonvulsant Activity: Some quinoline derivatives have demonstrated anticonvulsant properties, suggesting potential applications in the treatment of epilepsy.[12]

  • Antimicrobial Activity: The quinoline ring is a key component of quinolone antibiotics, and new derivatives are being investigated for their antibacterial and antifungal properties.

Workflow for Pharmacological Evaluation:

Pharmacological_Evaluation start Synthesis and Purification in_vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) start->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet lead_opt Lead Optimization admet->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for evaluating the pharmacological potential of a new chemical entity.

Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of quinoline derivatives. While specific experimental data remains scarce, its structural features suggest a high potential for biological activity. This guide provides a foundational understanding of its chemical identity, a plausible synthetic approach, and a framework for its potential applications in drug discovery. Further research into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

  • Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules. 2016.
  • PubChem. 3-(4-Fluorobenzoyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • PubMed. Biological activities of quinoline derivatives. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. 2022.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Bentham Science. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • RSC Publishing. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Available from: [Link]

  • PubMed. Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Available from: [Link]

  • Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available from: [Link]

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in vitro evaluation of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Fluorobenzoyl)quinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a novel quinoline derivative, this compound. We move beyond simple protocol recitation to provide a strategic, field-proven approach, emphasizing the causal logic behind experimental choices and the establishment of self-validating assays. This document serves as a technical whitepaper for researchers aiming to characterize the biological potential of new chemical entities, using this compound as a primary exemplar.

Foundational Assessment: Physicochemical Characterization

Before any biological evaluation, a thorough understanding of the compound's fundamental physicochemical properties is critical for data integrity and interpretation.[4][5] These properties govern the compound's behavior in aqueous assay media and its ability to interact with cellular systems.

Key Parameters:

  • Aqueous Solubility: Determines the achievable concentration range in biological buffers and media. Poor solubility can lead to compound precipitation and artifactual results. Both kinetic and thermodynamic solubility should be assessed.[4][]

  • Lipophilicity (LogP/LogD): This parameter, which describes a compound's affinity for lipid versus aqueous environments, is crucial for predicting membrane permeability and potential off-target effects.[4]

  • Chemical Stability: The compound's stability in the assay buffer and solvent (e.g., DMSO) over the experiment's duration must be confirmed to ensure the observed effects are from the parent compound and not a degradant.[5][]

  • Purity: High purity (>95%) is essential and should be verified by methods such as HPLC and NMR.

A Strategic Framework for In Vitro Evaluation

A tiered approach is the most efficient method for evaluating a novel compound. This strategy begins with broad screening to identify biological activity, followed by more specific, hypothesis-driven assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Mechanistic Investigation (Select based on Phase 2) cluster_3 Phase 4: Synthesis & Decision p1 Physicochemical Characterization (Solubility, Stability, Purity) s1 Cytotoxicity & Antiproliferative Assays (e.g., XTT/MTT) on a panel of cell lines p1->s1 Informs Dosing m1 Anticancer Pathway (Apoptosis, Invasion) s1->m1 If Cytotoxic to Cancer Cells m2 Anti-inflammatory Potential (COX/LOX, NO Assay) s1->m2 If activity observed in relevant cell lines m3 Antimicrobial Activity (MIC/MBC) s1->m3 If broad spectrum activity is desired d1 Data Analysis & Hit Validation m1->d1 m2->d1 m3->d1 d2 Go/No-Go Decision for In Vivo Studies d1->d2

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Tier 1: Cytotoxicity & Antiproliferative Screening

The initial goal is to determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is typically performed against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts) to assess selectivity.

Causality Behind the Choice: XTT vs. MTT Assay

Both MTT and XTT assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7] Viable cells reduce a tetrazolium salt to a colored formazan product.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[7][9] This step can introduce variability and is a procedural bottleneck.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation dye that produces a water-soluble orange formazan, eliminating the solubilization step.[10] This simplifies the protocol, reduces potential errors, and is generally preferred for higher throughput screening.[7]

For these reasons, the XTT assay is recommended for the primary screening of this compound.

G cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow m_start Seed Cells & Treat with Compound m_mtt Add MTT Reagent m_start->m_mtt m_inc Incubate (2-4h) (Insoluble Formazan Forms) m_mtt->m_inc m_sol Add Solubilizing Agent (e.g., DMSO) m_inc->m_sol m_read Read Absorbance (~570nm) m_sol->m_read x_start Seed Cells & Treat with Compound x_xtt Add Activated XTT Reagent x_start->x_xtt x_inc Incubate (2-4h) (Soluble Formazan Forms) x_xtt->x_inc x_read Read Absorbance (~450nm) x_inc->x_read

Caption: Comparison of MTT and XTT experimental workflows.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include:

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate plates for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a noticeable color change occurs in the control wells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[7]

Data Presentation and Analysis

Results are typically expressed as the concentration that inhibits 50% of cell viability (IC₅₀).

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)This compound5.2
A549 (Lung Cancer)This compound8.9
HEK293 (Non-cancerous)This compound> 50
MCF-7 (Breast Cancer)Doxorubicin (Control)0.15

Tier 2: Mechanistic Assays - Elucidating the "How"

If the primary screen reveals promising and selective cytotoxic activity, the next step is to investigate the mechanism.

Anticancer Mechanism

A. Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] Its induction can be confirmed by detecting key hallmarks like caspase activation and phosphatidylserine (PS) externalization.[12]

G ext Extrinsic Pathway (Death Receptors) cas8 Caspase-8 (Initiator) ext->cas8 activates int Intrinsic Pathway (Mitochondrial Stress) cas9 Caspase-9 (Initiator) int->cas9 activates cas37 Caspase-3/7 (Executioner) cas8->cas37 activates cas9->cas37 activates apo Apoptosis (Cell Dismantling, PS Externalization) cas37->apo executes

Caption: Simplified overview of key apoptosis signaling pathways.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases.[13] It is a simple, add-mix-read assay suitable for a 96-well format. An increase in luminescence compared to vehicle-treated cells indicates apoptosis induction.

  • Annexin V Staining: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V binds to this exposed PS and can be detected by flow cytometry or fluorescence microscopy. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

B. Inhibition of Cell Migration and Invasion

A compound's ability to inhibit cancer cell metastasis is a highly desirable trait.

  • Transwell Invasion Assay (Boyden Chamber): This assay quantifies the ability of cells to invade through an extracellular matrix (ECM) barrier.[14][15]

    • Protocol Rationale: A porous membrane insert is coated with a layer of Matrigel (an ECM substitute).[15] Cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., 10% FBS). The test compound is added to the upper chamber with the cells. After incubation (e.g., 24-48 hours), non-invading cells are removed from the top of the membrane. Cells that have invaded through the Matrigel and migrated to the underside of the membrane are fixed, stained, and counted.[16] A reduction in the number of stained cells compared to the vehicle control indicates inhibition of invasion.

Anti-inflammatory Potential

Chronic inflammation is linked to various diseases, and quinoline derivatives have shown anti-inflammatory properties.[3][17]

  • Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation.[18][19] This spectrophotometric assay assesses the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA). The turbidity of the solution is measured, and a reduction in turbidity in the presence of the compound suggests anti-inflammatory activity.[19]

  • Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[20] The ability of this compound to inhibit LOX can be measured using commercially available kits, which typically monitor the formation of the enzymatic product via a colorimetric or fluorometric readout.[17]

Antimicrobial Activity

The quinoline core is present in many antibacterial drugs.[3] It is therefore prudent to screen this compound for antimicrobial effects.

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

    • Protocol Rationale: Serial two-fold dilutions of the compound are prepared in a 96-well plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[21] Each well is then inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). After incubation for 16-20 hours, the plates are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.[21][23]

Data Presentation: MIC

MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram-positive)This compound16
E. coli (Gram-negative)This compound> 128
S. aureus (Gram-positive)Vancomycin (Control)1

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive . By starting with foundational physicochemical analysis and progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a detailed biological profile of the compound. Positive results in any of the Tier 2 assays—be it apoptosis induction, invasion inhibition, anti-inflammatory action, or antimicrobial activity—provide a strong rationale for further lead optimization and eventual progression to in vivo animal models.

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3-(4-Fluorobenzoyl)quinoline: A Mechanistic Hypothesis for a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] This technical guide puts forth a mechanistic hypothesis for a novel quinoline derivative, 3-(4-Fluorobenzoyl)quinoline, as a potential anticancer agent. Drawing upon the extensive literature on quinoline-based kinase inhibitors and the central role of aberrant signaling pathways in oncology, we postulate that this compound functions as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling cascade.[3][4][5] This document provides a comprehensive rationale for this hypothesis, outlines a detailed experimental roadmap for its validation, and presents the potential therapeutic implications of this compound in cancer treatment.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] In the realm of oncology, numerous quinoline-based compounds have been successfully developed as inhibitors of key signaling molecules, particularly protein kinases.[6][7] Several FDA-approved drugs, such as bosutinib and lenvatinib, feature a quinoline core and function by targeting kinases that drive tumor growth and proliferation.[8] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of target specificity and pharmacological properties.

The subject of this guide, this compound, is a synthetic quinoline derivative characterized by a benzoyl group at the 3-position and a fluorine substitution on the phenyl ring. While this specific molecule is not extensively characterized in the public domain, its structural motifs provide valuable clues to its potential mechanism of action. The 3-aroylquinoline scaffold has been associated with antiproliferative activity, and the quinoline core is a well-established pharmacophore for kinase inhibition.[9]

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Pathogenesis

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] This pathway is one of the most frequently dysregulated signaling networks in human cancers, with mutations or amplifications in its core components, such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and AKT, or the loss of the tumor suppressor PTEN, being common oncogenic events.[5]

Hyperactivation of the PI3K/Akt/mTOR pathway leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer. Consequently, targeting the key nodes of this pathway has become a major focus of anticancer drug development.[10]

The Mechanistic Hypothesis: this compound as a PI3K/Akt/mTOR Pathway Inhibitor

We hypothesize that this compound exerts its anticancer effects by directly inhibiting one or more key kinases within the PI3K/Akt/mTOR pathway. The rationale for this hypothesis is multi-faceted:

  • Structural Analogy: The quinoline scaffold is a privileged structure for ATP-competitive kinase inhibitors. The 3-benzoyl substituent can potentially mimic the purine ring of ATP, facilitating binding to the kinase hinge region.

  • Known Quinoline Inhibitors: Many established quinoline-based anticancer agents target tyrosine kinases and serine/threonine kinases, which are integral components of the PI3K/Akt/mTOR pathway and its upstream activators (e.g., EGFR, VEGFR).[8][11][12]

  • The Role of the Fluorine Atom: The 4-fluoro substitution on the benzoyl ring can enhance binding affinity through favorable electrostatic interactions within the ATP-binding pocket and improve metabolic stability, leading to a more potent and durable inhibitory effect.

Our primary hypothesis is that this compound directly targets the PI3K catalytic subunit, preventing the conversion of PIP2 to PIP3 and thereby blocking the downstream activation of Akt and mTOR.

Proposed Signaling Pathway Inhibition

The hypothesized mechanism of action is depicted in the following signaling pathway diagram:

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Derepression Inhibitor This compound Inhibitor->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Roadmap

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Tier 1: In Vitro Kinase Profiling

The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC50) of the test compound against a panel of kinases, with a primary focus on PI3K isoforms (α, β, δ, γ) and other key kinases in the pathway (Akt, mTOR, PDK1).

  • Materials:

    • Purified recombinant human kinases.

    • Kinase-specific substrates and ATP.

    • This compound stock solution.

    • Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of this compound
PI3KαTo be determined
PI3KβTo be determined
PI3KδTo be determined
PI3KγTo be determined
Akt1To be determined
mTORTo be determined
PDK1To be determined
Control KinasesTo be determined
Tier 2: Cell-Based Mechanistic Assays

Following the identification of a primary kinase target, the next phase involves validating the on-target activity of the compound in a cellular context.

Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation

  • Objective: To assess the effect of the test compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in cancer cell lines known to have a hyperactivated pathway (e.g., MCF-7, PC-3).

  • Materials:

    • Cancer cell lines.

    • Cell culture media and supplements.

    • This compound.

    • Lysis buffer and protease/phosphatase inhibitors.

    • Primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., β-actin).

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified duration.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with specific primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the relative phosphorylation levels.

Tier 3: Cellular Phenotypic Assays

The final in vitro validation step is to correlate the observed on-target activity with a relevant anticancer phenotype.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Objective: To evaluate the effect of the test compound on cancer cell viability and its ability to induce apoptosis.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®).

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

    • Flow cytometer.

  • Procedure (Cell Viability):

    • Seed cells in a 96-well plate.

    • Treat with a dose-response of the compound for 72 hours.

    • Measure cell viability using a colorimetric or luminescent assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Procedure (Apoptosis):

    • Treat cells with the compound at its GI50 concentration for 24-48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis & Characterization tier1 Tier 1: In Vitro Kinase Profiling (IC50 Determination) start->tier1 tier2 Tier 2: Cell-Based Mechanistic Assays (Western Blot for p-Akt, p-S6K) tier1->tier2 tier3 Tier 3: Cellular Phenotypic Assays (Viability, Apoptosis) tier2->tier3 decision Potent & On-Target Activity? tier3->decision end End: Lead Candidate for In Vivo Studies decision->end Yes stop Stop: Re-evaluate or Modify Compound decision->stop No

Figure 2: A tiered experimental workflow for hypothesis validation.

Potential Therapeutic Implications and Future Directions

Should the proposed hypothesis be validated, this compound could represent a promising new lead compound for the development of a targeted anticancer therapy. Its potential applications could include the treatment of various solid tumors and hematological malignancies that are driven by a hyperactivated PI3K/Akt/mTOR pathway.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess its drug-like properties.

  • In Vivo Efficacy Studies: To evaluate its antitumor activity in relevant animal models.

  • Biomarker Discovery: To identify patient populations most likely to respond to this therapy.

Conclusion

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor. The proposed experimental roadmap provides a clear and logical framework for the validation of this hypothesis. The discovery and development of novel, potent, and selective inhibitors of this critical cancer signaling pathway remain a high priority in oncology research, and this compound warrants further investigation as a potential candidate in this endeavor.

References

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  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

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  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. [Link]

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  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. (2010). Current Medicinal Chemistry. [Link]

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  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules. [Link]

  • The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines. (2021). Chemistry & Biodiversity. [Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024). Molecules. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Fluorobenzoyl)quinoline is a novel heterocyclic compound with a molecular formula of C16H10FNO and a molecular weight of 251.26 g/mol .[1] Its structure, featuring a quinoline core linked to a fluorobenzoyl moiety, suggests potential applications in medicinal chemistry and materials science, as quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[2][3] The successful development and application of any new chemical entity are critically dependent on its physicochemical properties, primarily its solubility and stability.

This technical guide provides a comprehensive overview of the methodologies to characterize the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data. The protocols described herein are designed as self-validating systems, incorporating controls and established analytical techniques to ensure data integrity.

Physicochemical Properties and Initial Assessment

The quinoline scaffold, a fusion of a benzene and a pyridine ring, imparts a weakly basic and aromatic character to the molecule.[4][5] Quinoline itself is sparingly soluble in cold water but demonstrates increased solubility in hot water and most organic solvents.[6][7] The presence of the fluorobenzoyl group in this compound is expected to influence its lipophilicity and, consequently, its solubility profile. An initial in-silico prediction of properties such as logP can provide a preliminary estimate of its solubility characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC16H10FNOConfirms elemental composition.
Molecular Weight251.26 g/mol Essential for concentration calculations.
LogP (Octanol/Water)Value to be determinedIndicator of lipophilicity and potential solubility.
pKaValue to be determinedPredicts ionization state at different pH values.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a potential drug candidate. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. This assay is often used in early-stage drug discovery for high-throughput screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.

  • Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds.

  • Nephelometry: This technique provides a rapid and sensitive measure of precipitation.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but more accurate measure of solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Multiple pH Buffers: Assessing solubility at different pH values is crucial for understanding how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

  • HPLC-UV Quantification: This is a robust and widely accepted method for accurately quantifying the concentration of small molecules.

Table 2: Template for Thermodynamic Solubility Data of this compound

pH of Aqueous BufferTemperature (°C)Solubility (µg/mL)
2.025Experimental Value
5.025Experimental Value
7.425Experimental Value
9.025Experimental Value
7.437Experimental Value

Chemical Stability Assessment

Evaluating the chemical stability of a compound is paramount to ensure its integrity during storage and to identify potential degradation products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a drug substance.[8]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter.[9] This helps to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of this compound in appropriate solvents acid Acidic Hydrolysis (e.g., 0.1 N HCl) start->acid base Basic Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo hplc Analyze by Stability-Indicating HPLC-UV/MS Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products hplc->characterize

Caption: Workflow for forced degradation studies of this compound.

  • Acidic and Basic Hydrolysis: Incubate a solution of the compound in 0.1 N HCl and 0.1 N NaOH, respectively, at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be kept in the dark.

Development of a Stability-Indicating Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all its degradation products.

Stability_Method_Development start Initial Method Scouting (Column, Mobile Phase, Gradient) stress_samples Inject Stressed Samples start->stress_samples peak_purity Assess Peak Purity (e.g., with DAD or MS) stress_samples->peak_purity method_optimization Optimize Method for Resolution peak_purity->method_optimization validation Method Validation (ICH Q2(R1) guidelines) method_optimization->validation

Sources

Spectroscopic Data of 3-(4-Fluorobenzoyl)quinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Fluorobenzoyl)quinoline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from analogous compounds found in the chemical literature, providing a robust and predictive spectroscopic profile.

Introduction to this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of biological activities and applications in pharmaceuticals and functional materials. The introduction of a 4-fluorobenzoyl group at the 3-position of the quinoline scaffold creates a molecule with unique electronic and structural features, making its thorough characterization essential for further development and application. Understanding the spectroscopic signature of this compound is the first step in unlocking its potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on data from closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Quinoline H-28.90-9.10s-
Quinoline H-48.20-8.40s-
Quinoline H-58.10-8.20d8.0-9.0
Quinoline H-87.90-8.00d8.0-9.0
Quinoline H-6, H-77.50-7.80m-
Fluorobenzoyl H-2', H-6'7.90-8.10dd8.0-9.0, 5.0-6.0
Fluorobenzoyl H-3', H-5'7.20-7.40t8.0-9.0

Rationale for Assignments:

  • The protons on the quinoline ring at positions 2 and 4 are expected to be the most deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom.

  • The protons on the benzoyl ring will exhibit characteristic splitting patterns. The protons ortho to the fluorine atom (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons ortho to the carbonyl group (H-2' and H-6') will appear as a doublet of doublets.

  • The remaining quinoline protons (H-5, H-6, H-7, H-8) will resonate in the aromatic region, with splitting patterns determined by their coupling with neighboring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O194.0-196.0
Fluorobenzoyl C-1'132.0-134.0 (d, J ≈ 9 Hz)
Fluorobenzoyl C-4'165.0-167.0 (d, J ≈ 250 Hz)
Fluorobenzoyl C-2', C-6'130.0-132.0 (d, J ≈ 9 Hz)
Fluorobenzoyl C-3', C-5'115.0-117.0 (d, J ≈ 22 Hz)
Quinoline C-2152.0-154.0
Quinoline C-3135.0-137.0
Quinoline C-4148.0-150.0
Quinoline C-4a128.0-130.0
Quinoline C-5129.0-131.0
Quinoline C-6127.0-129.0
Quinoline C-7129.0-131.0
Quinoline C-8127.0-129.0
Quinoline C-8a147.0-149.0

Rationale for Assignments:

  • The carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • The carbon attached to the fluorine atom (C-4') will show a large coupling constant in the proton-coupled ¹³C NMR spectrum. The other carbons in the fluorobenzoyl ring will also exhibit smaller C-F couplings.

  • The chemical shifts of the quinoline carbons are assigned based on established data for substituted quinolines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3050-3100C-H stretch (aromatic)Medium
1660-1680C=O stretch (ketone)Strong
1590-1610C=C stretch (aromatic)Medium-Strong
1480-1520C=N stretch (quinoline)Medium
1210-1230C-F stretchStrong
1150-1170C-C stretch (benzoyl-quinoline)Medium
750-850C-H bend (out-of-plane)Strong

Interpretation of the IR Spectrum:

  • The strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the benzoyl carbonyl group.

  • The presence of multiple bands in the 1450-1610 cm⁻¹ region is characteristic of the aromatic rings of the quinoline and fluorobenzoyl moieties.

  • A strong band in the 1210-1230 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 251.0798

  • Major Fragmentation Pathways:

    • Loss of the fluorobenzoyl group ([M - C₇H₄FO]⁺) to give a fragment at m/z = 128.

    • Loss of the quinoline group ([M - C₉H₆N]⁺) to give a fragment at m/z = 123.

    • Formation of the fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z = 123.

    • Formation of the quinolinyl cation ([C₉H₆N]⁺) at m/z = 128.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the techniques discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be cast onto a salt plate (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices for this type of molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic data acquisition and interpretation for the characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation of This compound interpretation->structure

literature review of substituted benzoylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Benzoylquinolines: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of substituted benzoylquinolines, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies employed to create these molecules, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the unique properties of the benzoylquinoline scaffold.

The Benzoylquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in the development of therapeutic agents.[1][2][3] When functionalized with a benzoyl group, the resulting benzoylquinoline core exhibits a remarkable versatility, giving rise to derivatives with a wide spectrum of biological activities.[4][5][6] This structural motif is considered a "privileged structure" because it can interact with a variety of biological targets, making it a fertile ground for drug discovery.

Substituted benzoylquinolines have been extensively investigated for their potential as:

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through mechanisms like kinase inhibition and cell cycle arrest.[4][7][8]

  • Antimicrobial Agents: Exhibiting potent activity against a range of bacteria (including multi-drug resistant strains) and fungi.[5][9][10][11]

  • Anti-inflammatory Agents: Targeting key enzymes in inflammatory pathways such as COX and PDE4.[12][13][14]

The therapeutic potential of these compounds is highly dependent on the nature and position of substituents on both the quinoline and benzoyl rings, a concept we will explore in detail in the Structure-Activity Relationship sections.

Synthetic Strategies: Building the Benzoylquinoline Core

The synthesis of substituted benzoylquinolines can be achieved through various methodologies, ranging from classical multi-step procedures to more efficient modern catalytic and multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Multi-Component and Cascade Reactions

Modern synthetic chemistry favors efficiency and atom economy. Three-component cascade reactions provide a powerful tool for the rapid assembly of complex molecules like quinolines from simple, readily available precursors. One such elegant approach involves the annulation of aryl diazonium salts, nitriles, and alkynes.[15] This method is advantageous as it is often catalyst- and additive-free, proceeding cleanly to afford multiply substituted quinolines.[15]

Causality Behind Experimental Choice: The selection of a multi-component strategy is driven by the need for rapid library synthesis. By varying the three starting components (diazonium salt, nitrile, alkyne), a diverse range of substituted quinolines can be generated efficiently, which is ideal for initial screening and SAR studies.

Metal-Catalyzed Cross-Coupling and Annulation

Transition-metal catalysis offers a robust and versatile platform for constructing the quinoline scaffold.

  • Ruthenium(II)-Catalyzed Annulation: An efficient method for synthesizing highly substituted isoquinolines involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzoyl isocyanates with diaryl alkynes.[16] This approach allows for the formation of complex structures under controlled conditions.

  • Copper-Catalyzed C-N Bond Formation: Copper catalysis is particularly useful for C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles.[17] For instance, a one-pot, two-fold Cu-catalyzed protocol has been developed for the efficient synthesis of N-alkyl benzimidazoquinazolinone derivatives, a related class of compounds.[17] Similar principles can be applied to the synthesis of substituted quinolines.

Causality Behind Experimental Choice: Metal-catalyzed reactions are chosen for their high efficiency, functional group tolerance, and ability to form specific bonds with high regioselectivity. This control is crucial when synthesizing a specific target molecule with a defined substitution pattern.

Cyclization and Condensation Strategies

Intramolecular cyclization is a fundamental strategy for forming the quinoline ring system. One method involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create precursors that can be cyclized with naphthalen-1-amine in a single step to yield trisubstituted benzo[h]quinolines.[18][19] Another approach relies on a [4+2] condensation of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source to form the new pyridine ring.[20]

Causality Behind Experimental Choice: Cyclization strategies are often employed when the desired substitution pattern can be readily installed on an acyclic precursor. This allows for a convergent synthesis where different fragments are prepared separately and then combined and cyclized in the final steps.

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and screening of substituted benzoylquinolines.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation A Precursor Synthesis (e.g., Substituted Anilines, Benzoyl Chlorides) B Key Reaction Step (e.g., Coupling, Cyclization, MCR) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C D In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) C->D Compound Library E SAR Analysis D->E F Lead Optimization E->F F->B Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of substituted benzoylquinolines.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the benzoylquinoline scaffold lies in its diverse biological activities. The following sections explore its application in key therapeutic areas, with a focus on how specific structural modifications influence biological outcomes.

Anticancer Activity

Substituted benzoylquinolines have emerged as a promising class of anticancer agents.[1][4][6] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for cancer cell proliferation and survival.[2][3][8]

Mechanism of Action: Many quinoline derivatives exert their anticancer effects by:

  • Inhibiting Growth Pathways: Targeting protein kinases such as EGFR (Epidermal Growth Factor Receptor).[7]

  • Inducing Apoptosis: Triggering programmed cell death.[8]

  • Cell Cycle Arrest: Halting the cell division cycle, thereby preventing proliferation.[8]

  • Inhibiting Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[8]

Structure-Activity Relationship Insights:

  • Quaternary Salts: Quaternization of the quinoline nitrogen can lead to potent anticancer compounds. Aromatic substituents on these salts have shown selective activity against leukemia cells.[4]

  • Cycloadducts: [3+2] dipolar cycloaddition reactions on benzo[f]quinoline precursors have yielded cycloadducts with stronger anticancer activity than their quaternary salt counterparts, particularly against CNS cancer and leukemia cell lines.[6]

  • Substitution at C2 and C4: 2,4-disubstituted quinolines are particularly important, showing excellent results through various mechanisms including apoptosis and cell cycle arrest.[8]

  • Linker and Substituent Effects: In related quinoxaline derivatives, the nature of the linker at position 3 and the electronic properties of substituents on the fused aromatic rings significantly impact activity. For example, a benzyl linker was found to increase activity, while electron-withdrawing groups like NO2 decreased it.[21] These principles often translate to the quinoline scaffold.

Table 1: Anticancer Activity of Representative Benzoquinoline Derivatives
Compound TypeDerivative ExampleCancer Cell LineActivity/PotencyReference
Benzo[f]quinoline Quaternary SaltCompound 3d Non-Small Cell Lung (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast (MDA-MB-468)Remarkable cytotoxic efficiency[4]
Benzo[f]quinoline Quaternary SaltCompound 3f LeukemiaHighly selective activity[4]
Benzo[c]quinoline CycloadductCompound 5a CNS Cancer (SNB-75)Significant lethality (12%)[6]
Benzo[c]quinoline CycloadductCompound 6c Leukemia (SR)Significant lethality (17%)[6]
Signaling Pathway: EGFR Inhibition

Many anticancer quinolines function by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates this mechanism.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., Ras/Raf/MAPK) P->Downstream Activates Drug Substituted Benzoylquinoline Drug->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action for a benzoylquinoline-based EGFR inhibitor.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics.[5] Benzoquinoline derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[5][9][10]

Spectrum of Activity:

  • Gram-Positive Bacteria: Many quinoline derivatives show potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[11]

  • Gram-Negative Bacteria: While generally less active against Gram-negative bacteria, some derivatives have shown promise.[5]

  • Fungi: Certain benzo[f]quinoline salts exhibit excellent, quasi-nonselective antifungal activity against fungi like Candida albicans.[5]

  • Clostridium difficile: A series of quinoline compounds displayed potent activity against the hypervirulent C. difficile, a leading cause of hospital-associated diarrhea.[11]

Structure-Activity Relationship Insights:

  • Benzo[f]quinoline Salts: Converting benzo[f]quinolines into salts often enhances antimicrobial activity and improves pharmacokinetic properties.[5]

  • Sulfur Substitution: In a study of trisubstituted benzo[h]quinolines, sulfur-substituted analogs displayed potent bioactivities, while nitrogen-substituted derivatives were inactive, highlighting the crucial role of the sulfur substituent.[19]

  • Lipophilicity and Side Chains: The nature of the side chains influences potency. For example, modifying the R2 group to a 3-chloro-4-fluoro moiety and the R1 group to a p-isopropyl phenyl ring resulted in a compound with potent activity against MRSA and excellent bactericidal activity against C. difficile.[11]

Table 2: Antimicrobial Activity (MIC) of Representative Quinoline Derivatives
Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
IndolizinoquinolineCompound 7 S. aureus (MRSA)0.031[9]
N-methylbenzoindoloquinolineCompound 8 E. faecium (VRE)4[9]
Quinoline DerivativeCompound 6 C. difficile1.0[11]
Quinoline DerivativeCompound 6 S. aureus (MRSA)1.5[11]
6-amino-4-methyl-1H-quinoline-2-oneCompound 2 & 6 B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[10]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline-based small molecules are being actively explored as anti-inflammatory agents that target several key pharmacological targets.[12][13][14]

Molecular Targets:

  • Cyclooxygenase (COX): Inhibition of COX enzymes is a classic mechanism for anti-inflammatory drugs.

  • Phosphodiesterase 4 (PDE4): PDE4 inhibitors are effective in treating inflammatory conditions.

  • TNF-α converting enzyme (TACE): TACE is involved in the release of the pro-inflammatory cytokine TNF-α.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Antagonism of this receptor can modulate inflammatory pain.[12][14]

Structure-Activity Relationship Insights: The pharmacological activity and target specificity of these quinoline derivatives are highly dependent on the nature and position of their substituents.[12]

  • Carboxamide Moiety: Quinolines featuring a carboxamide group have shown TRPV1 antagonism.[12]

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group tends to confer COX-inhibition activity.[12]

  • Specific Substitution Patterns for PDE4 Inhibition: Quinolines possessing an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have displayed PDE4 inhibition.[12]

Inflammatory Cascade and Drug Action

The diagram below shows a simplified inflammatory cascade and highlights potential points of intervention for benzoylquinoline derivatives.

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation Drug_COX Quinoline with -COOH group Drug_COX->COX Inhibits

Caption: Simplified arachidonic acid pathway showing inhibition by a COX-inhibiting quinoline derivative.

Key Experimental Protocols

To ensure the reproducibility and validation of research findings, standardized experimental protocols are essential. This section provides step-by-step methodologies for a representative synthesis and two key biological assays.

Protocol: Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones (A Related Heterocycle)

This protocol, adapted from a copper-catalyzed one-pot C-N amination procedure, demonstrates a robust method for synthesizing N-heterocycles.[17]

  • Preparation: To an oven-dried screw-cap reaction tube charged with a magnetic stir bar, add Cu(OAc)₂·H₂O (0.2 equiv) and K₃PO₄ (3.0 equiv).

  • Addition of Reactants: Add a mixture of 3-(2-aminophenyl)quinazolin-4(3H)-one (1.0 equiv) and phenanthroline (0.3 equiv) in dry DMF under a nitrogen atmosphere.

  • Stirring: Stir the reaction at room temperature for 15 minutes.

  • Addition of Alkyl Halide: Add the appropriate aliphatic bromide (2.0 equiv) under a nitrogen atmosphere.

  • Degassing and Reaction: Close the reaction tube with a screw cap and degas with a nitrogen stream for 2 minutes. Place the reaction mixture in a pre-heated oil bath at the designated temperature and stir for the specified time.

  • Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.

  • Extraction: Separate the organic layer and wash the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl substituted product.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzoylquinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antibacterial MIC Determination

This broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test benzoylquinoline compounds in a 96-well microtiter plate using the broth as the diluent. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The substituted benzoylquinoline scaffold has firmly established itself as a versatile and potent pharmacophore in medicinal chemistry. The diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore its therapeutic potential.[1][2][3]

Future research in this area should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Lead Optimization: Improving the selectivity and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of lead candidates to enhance their drug-likeness.

  • Combating Resistance: Specifically designing derivatives to overcome known drug resistance mechanisms, particularly in cancer and infectious diseases.

  • Hybrid Molecules: Exploring the synthesis of hybrid molecules that combine the benzoylquinoline scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[22]

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Methodological & Application

3-(4-Fluorobenzoyl)quinoline protocol for cell culture assays

The protocols detailed in this application note provide a robust framework for the initial biological characterization of this compound. The data generated from these assays will indicate whether the compound possesses anti-proliferative activity and, if so, whether this activity is mediated through the induction of apoptosis or cell cycle arrest. Positive results from this screening cascade would warrant further investigation into more specific molecular targets, such as individual kinases or tubulin polymerization, to fully elucidate its mechanism of action. [6]

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Application Notes and Protocols for 3-(4-Fluorobenzoyl)quinoline as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols for 3-(4-Fluorobenzoyl)quinoline are based on the established principles and experimental data of structurally related quinoline-based and 3-aroylquinoline fluorescent probes. As of the date of this document, specific peer-reviewed data for this compound as a molecular probe is limited. Therefore, the provided information should be considered a starting point for experimental design, and optimization for this specific compound is highly recommended.

Introduction: The Potential of this compound in Cellular Imaging and Sensing

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their broad-ranging biological and pharmaceutical activities but also for their intriguing fluorescent properties.[1][2][3] This dual nature has led to their extensive development as molecular probes and chemosensors for a variety of applications, including the visualization of subcellular structures, tracking of biomolecules, and the detection of specific analytes within complex biological systems.[1][4]

The this compound scaffold combines the quinoline core, a known fluorophore, with a benzoyl moiety. This "push-pull" electronic architecture, where the quinoline can act as an electron-withdrawing group and the benzoyl ring can be functionalized to modulate electron density, suggests that this molecule likely exhibits environmentally sensitive fluorescence, a hallmark of advanced molecular probes. The presence of the fluorine atom on the benzoyl ring can further enhance photostability and modulate the electronic properties of the molecule.

Based on the behavior of analogous 3-aroylquinolines and other quinoline-based probes, we can anticipate that the photophysical properties of this compound are sensitive to the local microenvironment. This sensitivity can be harnessed for several applications:

  • Bioimaging of Lipophilic Environments: The aromatic and relatively nonpolar nature of the molecule suggests a potential for partitioning into lipid-rich environments, such as cellular membranes, lipid droplets, or the endoplasmic reticulum.[5]

  • Sensing of Metal Ions: The carbonyl oxygen and the quinoline nitrogen can act as a potential chelation site for metal ions. Binding of cations like Fe³⁺ or Zn²⁺ could lead to significant changes in fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[6][7][8]

  • pH Sensing: The nitrogen atom in the quinoline ring can be protonated in acidic environments, which is expected to alter the electronic structure and, consequently, the fluorescence emission of the molecule.[4]

This guide provides a comprehensive overview of the anticipated properties of this compound and detailed protocols for its synthesis and application as a molecular probe.

Synthesis of this compound

While several methods exist for the synthesis of substituted quinolines, a common and effective approach is the Friedländer annulation.[9][10] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.

Proposed Synthetic Protocol: Modified Friedländer Synthesis

This protocol describes a plausible synthesis of this compound from 2-aminobenzophenone and a suitable three-carbon synthon.

Materials:

  • 2-Aminobenzophenone

  • 1-(4-Fluorophenyl)ethan-1-one

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equiv.) and 1-(4-fluorophenyl)ethan-1-one (1.2 equiv.) in absolute ethanol.

  • Base Addition: While stirring, add a solution of KOH (3.0 equiv.) in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the solvent environment due to its potential for intramolecular charge transfer (ICT). The following table provides hypothetical, yet representative, photophysical data based on structurally similar quinoline derivatives.[11][12][13][14] Experimental verification is essential.

PropertyExpected Value RangeRationale and Causality
Absorption Max (λ_abs) 340 - 380 nmThis range is typical for the π-π* transitions in extended aromatic systems like substituted quinolines. The exact maximum will depend on solvent polarity.
Emission Max (λ_em) 450 - 550 nmA significant Stokes shift is expected due to the change in dipole moment upon excitation in a push-pull system. The emission is likely to be red-shifted in more polar solvents.
Stokes Shift 80 - 150 nmA large Stokes shift is advantageous for minimizing self-absorption and improving signal-to-noise in imaging applications.
Quantum Yield (Φ_F) 0.1 - 0.7The quantum yield will be highly dependent on the solvent and local environment. It may be low in polar protic solvents due to non-radiative decay pathways and higher in nonpolar environments or upon binding to a target.
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹This reflects the efficiency of light absorption and is typical for quinoline-based chromophores.

Experimental Protocols and Applications

Application 1: Live-Cell Imaging of Lipophilic Structures

The hydrophobic nature of this compound suggests its potential to accumulate in the endoplasmic reticulum, lipid droplets, or cellular membranes.

Protocol for Staining Live Cells:

  • Cell Culture: Culture cells to 50-70% confluency on a live-cell imaging dish or chambered cover glass in a complete culture medium.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the 10 mM stock solution in a serum-free cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or a live-cell imaging buffer to remove excess probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on the experimentally determined excitation and emission maxima).

Diagram of Live-Cell Imaging Workflow:

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A 1. Culture cells to 50-70% confluency B 2. Prepare 1-10 µM working solution of probe C 3. Wash cells with PBS B->C D 4. Incubate with probe for 15-60 min at 37°C C->D E 5. Wash cells twice to remove excess probe D->E F 6. Add fresh imaging buffer E->F G 7. Image with fluorescence microscope F->G

Caption: Workflow for live-cell imaging with this compound.

Application 2: Fluorescent Sensing of Metal Ions

The carbonyl and quinoline moieties may form a coordination site for metal ions, leading to a change in fluorescence. This protocol outlines a general method for testing the probe's response to various cations.

Protocol for In Vitro Ion Sensing:

  • Probe Solution: Prepare a 10 µM solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with a small percentage of a co-solvent like DMSO or acetonitrile to ensure solubility.

  • Stock Solutions of Metal Ions: Prepare 1 mM stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, MgCl₂, CaCl₂) in deionized water.

  • Titration Experiment:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of a metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

    • Continue this process until no further significant change in fluorescence is observed.

  • Selectivity Test: To a series of vials containing the probe solution, add a 10-fold excess of different metal ions and record the fluorescence intensity to assess selectivity.

  • Competition Test: To a solution of the probe with the target metal ion, add other potentially interfering metal ions to determine if they displace the target ion or quench the fluorescence.

Diagram of Metal Ion Sensing Mechanism (Hypothetical):

G cluster_probe Probe Alone cluster_complex Probe-Ion Complex Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence - CHEF) Probe->Complex Binding MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex

Caption: Hypothetical CHEF mechanism for metal ion detection.

Trustworthiness and Self-Validation

  • Controls are Critical: For all imaging experiments, include control groups of unstained cells to assess autofluorescence. For ion sensing, a control experiment with the probe in buffer alone is essential.

  • Confirming Localization: For cellular imaging, co-staining with commercially available, well-characterized organelle trackers (e.g., ER-Tracker™ or Nile Red for lipid droplets) is necessary to confirm the subcellular localization of this compound.

  • Photostability Assessment: Expose stained cells to continuous excitation and monitor the fluorescence intensity over time to evaluate the photostability of the probe. Compare this to known stable and unstable dyes.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe is non-toxic to the cells under investigation.

References

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  • Lavoie, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Omega, 6(1), 224-233. [Link]

  • Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(35), 22963-22969. [Link]

  • Zhang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 28(8), 3563. [Link]

  • da Silva, J. L. F., et al. (2021). Photophysical characterization of 3-acyl-4-quinolones. ResearchGate. [Link]

  • Kao, C.-L., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(7), 104838. [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Lee, J., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports, 8(1), 17094. [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • ResearchGate. (2014). (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharma Guideline. [Link]

  • Mondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20864. [Link]

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University. [Link]

  • Nuñez, C. G., et al. (2024). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[15]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • Lee, H., et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry, 25(21), 6016-6023. [Link]

  • Rhenium Bio. (n.d.). Imaging protocol handbook. Rhenium Bio. [Link]

  • ResearchGate. (n.d.). Synthesis of furo[3,4‐b]quinoline derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Radiology Key. (n.d.). High-Content Super-Resolution Imaging of Live Cell by uPAINT. Radiology Key. [Link]

  • Wang, Y., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Molecules, 27(19), 6264. [Link]

  • Bernatik, O., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols, 3(1), 101199. [Link]

  • Bak, A., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][5][7]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 27(21), 7247. [Link]

  • Chen, Y., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. International Journal of Molecular Sciences, 24(18), 14197. [Link]

  • Reddy, G. V., et al. (2018). Synthesis and Photophysical Characterization of 2,3-Dihydroquinolin-4-imines: New Fluorophores with Color-Tailored Emission. Chemistry – A European Journal, 24(4), 825-833. [Link]

  • Wang, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(38), 27367-27373. [Link]

Sources

Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust detection and quantification of 3-(4-Fluorobenzoyl)quinoline, a key heterocyclic compound with significant interest in pharmaceutical and chemical synthesis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring validated, high-fidelity analytical systems for quality control, impurity profiling, and research applications.

Introduction and Significance

This compound is a synthetic organic compound featuring a quinoline core fused to a fluorinated benzoyl moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents, including antimalarials and antibacterials.[1][2][3] The presence of the fluorobenzoyl group can significantly modulate the compound's biological activity and physicochemical properties. Therefore, the ability to accurately detect and quantify this molecule is paramount for ensuring purity, stability, and quality in research and manufacturing settings.

This application note details two primary orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis.

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is critical for analytical method development.

PropertyValueRationale & Significance
Molecular Formula C₁₆H₁₀FNODerived from its chemical structure. Essential for mass spectrometry.
Molar Mass 251.26 g/mol Used for calculating concentrations and for mass spectral identification.
Structure Quinoline ring with a 4-fluorobenzoyl group at the 3-position.The aromatic, heterocyclic structure dictates its UV-Vis absorbance and suitability for reverse-phase chromatography. The keto group provides a site for potential interactions.
Solubility Sparingly soluble in water; readily soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane).[1][4]Dictates the choice of solvents for sample preparation and mobile phases in HPLC.
UV-Vis Absorbance Strong absorbance in the UV region.The extensive conjugation provided by the quinoline and benzoyl rings makes UV-Vis detection a highly sensitive method for HPLC analysis.[5]

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse method for the quality control of non-volatile organic molecules. Its precision, robustness, and high-throughput capabilities make it ideal for routine quantification of this compound. The method separates compounds based on their polarity, with non-polar compounds being retained longer on a non-polar stationary phase.

Principle of the Method

A C18 (octadecylsilyl) stationary phase is used, which is non-polar. The mobile phase consists of a polar mixture, typically water or an aqueous buffer and an organic solvent like acetonitrile. This compound, being a relatively non-polar molecule, will be retained on the column and will elute at a characteristic retention time when the mobile phase strength is sufficient. Detection is achieved via a UV-Vis detector set to a wavelength of maximum absorbance (λmax).

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference standard of this compound.

Protocol Steps:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 75:25 v/v).[6] Filter through a 0.45 µm membrane and degas thoroughly using sonication or vacuum. Causality: Degassing is crucial to prevent air bubbles from interfering with the pump and detector, ensuring a stable baseline.

  • Standard Solution Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection. Causality: Filtering removes particulates that could clog the column and damage the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm. Causality: Quinoline derivatives show strong absorbance around this wavelength.[5] For optimal sensitivity, the λmax should be experimentally determined by scanning the standard solution with a DAD.

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Inject the calibration standards followed by the samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Parameters
ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.999Ensures the detector response is proportional to the analyte concentration over the desired range.[7]
Precision (RSD) Intra-day ≤ 2.0%, Inter-day ≤ 3.0%Demonstrates the consistency and reproducibility of the method.[5][8]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.[8]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method for the unequivocal identification of this compound. It combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This technique is ideal for identifying the compound in complex matrices and for detecting trace-level impurities.

Principle of the Method

The sample is vaporized in an injector and separated based on its boiling point and interaction with a non-polar capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[9][10][11]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (High Purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Reference standard of this compound.

Protocol Steps:

  • Standard and Sample Preparation: Prepare a 10 µg/mL solution of the reference standard and the sample in a suitable volatile solvent like ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C. Causality: Must be hot enough to ensure complete and rapid vaporization without causing thermal degradation.

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 400 amu.

  • Data Analysis:

    • Identify the peak for this compound by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

    • Expected Fragmentation: The molecular ion (M⁺˙) should be observed at m/z 251. Key fragments would likely correspond to the loss of fluorine (m/z 232), the fluorophenyl group (m/z 95), or the entire fluorobenzoyl group (m/z 123). The stable quinoline cation radical would be expected at m/z 128.

Workflow Visualizations

Overall Analytical Workflow

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Dissolution & Filtration) SampleReceipt->SamplePrep StandardPrep Reference Standard Preparation HPLC HPLC-UV Analysis (Quantification) StandardPrep->HPLC SamplePrep->HPLC GCMS GC-MS Analysis (Identification) SamplePrep->GCMS DataProcessing Data Processing & Review HPLC->DataProcessing GCMS->DataProcessing Report Certificate of Analysis Generation DataProcessing->Report

Caption: General workflow for the analysis of this compound.

Detailed HPLC Protocol Workflow

A Prepare Mobile Phase (ACN:Water) & Degas B Equilibrate HPLC System & Column (30 min) A->B E Create Sequence (Blank, Standards, Samples) B->E C Prepare Calibration Standards & Samples D Filter all solutions (0.45 µm) C->D D->E F Run Sequence & Acquire Data E->F G Process Data: Integrate Peaks F->G H Generate Calibration Curve (r² ≥ 0.999) G->H I Calculate Sample Concentration H->I

Caption: Step-by-step workflow for the HPLC-UV quantitative analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection, quantification, and identification of this compound. The RP-HPLC method offers excellent precision and accuracy for routine quality control, while the GC-MS method serves as a powerful, confirmatory tool for structural elucidation and trace analysis. Adherence to these protocols, including system suitability checks and method validation, will ensure the generation of high-quality, reliable, and reproducible data essential for drug development and chemical research.

References

  • Sensitive determination of biogenic amines by capillary electrophoresis with a new fluorogenic reagent 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde. PubMed.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Determination of primary biogenic amines in various food products using isocratic HPLC with 3-(4-chlorobenzoyl)-quinoline-2-carboxaldehyde as a new precolumn fluorogenic reagent. PubMed.
  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic C
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Quinolines and Gas chromatography-Mass spectrometry.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Quinoline. Wikipedia.
  • Spectroscopic methods to analyze drug metabolites. PubMed.
  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. NIH.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A synthesis, characterization and biological activity evaluation of novel quinoline deriv
  • Technical Support Center: Characterization of Quinoline Deriv
  • Preparation and Properties of Quinoline. Unknown Source.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
  • Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Advanced Spectroscopic Methods for Carbonyl Analysis.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chrom
  • Quinoline. Slideshare.
  • Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. PubMed.
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibr
  • Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
  • A rapid and sensitive spectrophotometric method for the determination of benzoyl peroxide in wheat flour samples.
  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ C

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and quantification of 3-(4-Fluorobenzoyl)quinoline. This compound is a key intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocol details a gradient elution on a C18 stationary phase with UV detection, ensuring high resolution, sensitivity, and specificity for the analyte in the presence of potential impurities and degradation products.

Introduction: The Rationale for a Validated Purity Method

This compound is a heterocyclic aromatic ketone with significant potential as a building block in the synthesis of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API). A precise and reliable analytical method is therefore not merely a quality control tool but a fundamental component of a robust drug development program.

This note provides a scientifically grounded protocol for the purity assessment of this compound. The choice of reversed-phase HPLC is predicated on its versatility and suitability for separating moderately polar to nonpolar aromatic compounds.[2] The method has been developed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products, a crucial requirement for stability studies in pharmaceutical development.[3] The validation of this method is rigorously structured around the principles outlined in ICH Q2(R1), ensuring its suitability for its intended purpose.[4][5]

Physicochemical Properties and Method Development Strategy

A logical method development process begins with understanding the analyte's physicochemical properties. These properties dictate the selection of the stationary phase, mobile phase, and detection parameters.

Analyte Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicRationale/Reference
Molecular Formula C₁₆H₁₀FNO-
Molecular Weight 251.26 g/mol [6]
Polarity Moderately polar to nonpolarThe molecule contains a nonpolar quinoline and fluorobenzoyl aromatic system, with polarity introduced by the nitrogen atom and the carbonyl group.
pKa (predicted) ~4.5 - 5.0The basic nitrogen in the quinoline ring has a pKa of approximately 4.9.[7] The electron-withdrawing benzoyl group may slightly decrease this value.[6]
UV Absorbance (λmax) To be determined experimentally (~250-320 nm)The quinoline and benzoyl chromophores are expected to have strong absorbance in the UV region. The exact maximum must be determined experimentally for optimal sensitivity.[2][8]
Strategy for Method Development

The relationship between the analyte's properties and the selection of HPLC parameters is a cornerstone of effective method development. The strategy employed here is to systematically optimize chromatographic conditions to achieve a robust and reliable separation.

G cluster_Analyte Analyte Properties cluster_Params HPLC Parameter Selection cluster_Optimization Method Optimization cluster_Validation Method Validation (ICH Q2) Analyte This compound MW: 251.26 Polarity: Moderate pKa: ~4.9 (Basic N) UV Chromophore: Yes Column Column Selection (Reversed-Phase C18) Analyte->Column Nonpolar character MobilePhase Mobile Phase (ACN/Water, pH Control) Analyte->MobilePhase Ionizable (pKa) Detector Detector Settings (UV-PDA) Analyte->Detector UV Chromophore Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Validation Specificity Linearity Accuracy Precision Robustness Temperature->Validation Final Method G Start Start Prep Prepare Mobile Phase & Equilibrate System Start->Prep SamplePrep Prepare Standard & Sample Solutions Prep->SamplePrep Inject Inject 10 µL into HPLC System SamplePrep->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect Detect with PDA (at predetermined λmax) Separate->Detect Data Acquire & Integrate Chromatogram Detect->Data Calculate Calculate Purity (% Area Normalization) Data->Calculate End End Calculate->End

Sources

Application Notes and Protocols for 3-(4-Fluorobenzoyl)quinoline in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Investigating the Anticancer Potential of 3-(4-Fluorobenzoyl)quinoline

These application notes provide a comprehensive framework for researchers to investigate the in vitro anticancer properties of the novel synthetic compound, this compound. While specific biological data for this exact molecule is emerging, the protocols and scientific rationale presented herein are grounded in the extensive research on quinoline-based anticancer agents and structurally related 3-aroylquinolines. This guide offers a robust starting point for the systematic evaluation of this compound's efficacy and mechanism of action in various cancer cell lines.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Derivatives of quinoline have been shown to exert their anticancer effects through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] The introduction of an aroyl group at the 3-position of the quinoline ring, as in this compound, presents a promising strategy for the development of novel anticancer agents. This structural motif may facilitate interactions with various biological targets, and the fluorine substituent can enhance metabolic stability and binding affinity.

This document will guide the user through the essential in vitro assays to characterize the anticancer profile of this compound, from initial cytotoxicity screening to preliminary mechanistic studies.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Based on the known activities of similar quinoline derivatives, it is hypothesized that this compound may exert its anticancer effects by inhibiting key pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. The planar quinoline core could potentially act as a scaffold for binding to the ATP-binding pocket of protein kinases within this cascade.

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FBQ This compound PI3K PI3K FBQ->PI3K Inhibition Akt Akt FBQ->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: A putative mechanism of action for this compound targeting the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols are designed to be adaptable to a standard cell culture laboratory. It is recommended to initially screen this compound against a panel of cancer cell lines from different tissue origins to identify the most sensitive models for further mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency in inhibiting cancer cell growth.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation: Hypothetical IC50 Values

The results from the cytotoxicity assay can be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma5.2
HCT116Colorectal Carcinoma8.9
A549Lung Carcinoma12.5
PC-3Prostate Cancer7.4

Table 1: Example of how to present the IC50 values of this compound against various cancer cell lines.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in a targeted signaling pathway, such as Akt in the PI3K/Akt pathway.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein to the total protein and then to the loading control (β-actin).

workflow start Start: Cancer Cell Lines cytotoxicity Protocol 1: Cytotoxicity Screening (MTS Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Protocol 2: Mechanistic Studies ic50->mechanistic western Western Blot for Signaling Pathways mechanistic->western apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis data Data Analysis & Interpretation western->data apoptosis->data end Conclusion: Anticancer Profile data->end

Figure 2: Experimental workflow for the in vitro evaluation of this compound.

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer cell biology. To ensure the trustworthiness of the results, it is crucial to include appropriate controls in every experiment. For cytotoxicity assays, a vehicle control and a positive control are essential. For mechanistic studies like Western blotting, a loading control (e.g., β-actin or GAPDH) is necessary to ensure equal protein loading. Each experiment should be performed in at least three biological replicates to ensure the reproducibility of the findings.

Conclusion

The application of this compound in cancer cell lines represents a promising avenue of research. The protocols detailed in this guide provide a systematic and scientifically rigorous approach to characterizing its anticancer potential. By following these methodologies, researchers can obtain reliable data on the compound's cytotoxicity and gain insights into its mechanism of action, thereby contributing to the development of novel quinoline-based cancer therapeutics.

References

  • Hsieh, H.-P. et al. (2009). Synthesis and evaluation of 3-aroylindoles as anticancer agents: metabolite approach. Journal of Medicinal Chemistry, 52(15), pp.4891-4902. Available at: [Link]

  • Kumar, A. et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6(1), p.38466. Available at: [Link]

  • Khan, I. et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), p.4237. Available at: [Link]

  • Ates-Alagoz, Z. (2016). Structure-activity relationship of anticancer drug candidate quinones. Current Pharmaceutical Biotechnology, 17(11), pp.969-977. Available at: [Link]

  • Li, M. et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), p.8875. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), p.525. Available at: [Link]

  • Reddy, K.K. et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), p.100823. Available at: [Link]

  • Le, T.-H. et al. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules, 16(3), pp.2274-2284. Available at: [Link]

  • Kaur, M. et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Current Drug Targets, 16(11), pp.1246-1277. Available at: [Link]

  • Wang, Y. et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), p.e2200673. Available at: [Link]

  • Le, T.-H. et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), pp.2274-2284. Available at: [Link]

  • de Souza, T.B. et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), p.115478. Available at: [Link]

  • Youssif, B.G.M. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), p.7617. Available at: [Link]

  • Kumar, S. et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), pp.1648-1654. Available at: [Link]

  • Kumar, A. et al. (2018). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Medicinal Chemistry Research, 27(4), pp.1148-1157. Available at: [Link]

  • Al-Suwaidan, I.A. et al. (2018). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 23(12), p.3247. Available at: [Link]

  • Nagesh, C. et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), pp.1-23. Available at: [Link]

  • Wang, Z. et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), p.4899. Available at: [Link]

  • Nagesh, C. et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), pp.1-23. Available at: [Link]

  • Kumar, S. et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), pp.1648-1654. Available at: [Link]

  • Sławiński, J. et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(19), p.5947. Available at: [Link]

Sources

Application Notes and Protocols: 3-(4-Fluorobenzoyl)quinoline as a Putative Inhibitor of Kynurenine-3-Monooxygenase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Kynurenine Pathway in Neurodegeneration

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals.[1] While essential for cellular processes, dysregulation of this pathway is implicated in a range of pathologies, particularly neurodegenerative disorders such as Alzheimer's and Huntington's disease.[2][3] A key enzyme in this pathway, kynurenine-3-monooxygenase (KMO), represents a critical therapeutic target.[3][4] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[3][4] Inhibition of KMO is a promising strategy to decrease the production of these neurotoxic metabolites and concurrently increase the levels of the neuroprotective kynurenic acid.[1][5]

This guide provides a comprehensive overview and detailed protocols for the evaluation of 3-(4-Fluorobenzoyl)quinoline as a potential inhibitor of human KMO. Quinoline derivatives have shown a broad range of biological activities, and their structural features make them compelling candidates for investigation as enzyme inhibitors.[6]

Proposed Mechanism of Action: Competitive Inhibition of KMO

Based on the structure of this compound and the known mechanisms of other KMO inhibitors, we hypothesize a competitive mode of inhibition.[7] In this model, the quinoline compound would bind to the active site of KMO, directly competing with the endogenous substrate, L-kynurenine.[7] This binding is likely facilitated by hydrophobic and aromatic interactions between the quinoline and benzoyl rings of the inhibitor and the corresponding residues within the KMO active site.

Diagram of the Kynurenine Pathway and the Role of KMO Inhibition

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) L_Kynurenine->KMO Substrate KAT Kynurenine Aminotransferase (KAT) L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->Three_HK Product Inhibitor This compound Inhibitor->KMO Competitive Inhibition Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid

Caption: The Kynurenine Pathway and the proposed inhibitory action of this compound on KMO.

Materials and Reagents

Compound of Interest
  • This compound: Synthesized and purified. Purity should be >95% as determined by HPLC and characterized by ¹H NMR and mass spectrometry. For synthesis of related compounds, see references on the synthesis of 3-aroylquinolines.[8]

    • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

Enzyme and Substrates
  • Recombinant Human KMO (rhKMO): (e.g., R&D Systems, Cat. No. 8050-KM or similar). Store at -70°C in aliquots to avoid repeated freeze-thaw cycles.[9]

  • L-Kynurenine (KYN): (Sigma-Aldrich, Cat. No. K8625 or similar). Prepare a 10 mM stock solution in a suitable buffer (e.g., 100 mM Tris, pH 8.0). Store at -20°C.

  • NADPH: (Sigma-Aldrich, Cat. No. N7505 or similar). Prepare a 10 mM stock solution in water. Prepare fresh daily.

Buffers and Solutions
  • KMO Assay Buffer: 100 mM Tris-HCl, 10 mM KCl, 1 mM EDTA, pH 8.0.

  • Reaction Stop Solution: 6% (v/v) Perchloric Acid.

  • DMSO: HPLC grade.

Experimental Protocols

Protocol 1: In Vitro KMO Enzyme Activity Assay (UV-based)

This protocol is adapted from commercially available KMO inhibitor screening kits and measures the consumption of NADPH at 340 nm.[10]

Workflow Diagram

KMO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare Inhibitor Dilutions Add_Components Add Inhibitor, Enzyme, and Buffer to Plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Mix Start_Reaction Add Substrate Mix Prep_Substrate->Start_Reaction Incubate_1 Pre-incubate Add_Components->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at 37°C Start_Reaction->Incubate_2 Measure_Absorbance Measure Absorbance at 340 nm Incubate_2->Measure_Absorbance

Caption: Workflow for the in vitro KMO enzyme activity assay.

Step-by-Step Procedure:

  • Prepare a 96-well UV-transparent plate.

  • Prepare Inhibitor Dilutions: Serially dilute the 10 mM stock of this compound in KMO Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Include a DMSO-only control (vehicle control).

  • Assay Component Preparation:

    • Enzyme Solution: Dilute rhKMO in KMO Assay Buffer to the desired final concentration (refer to the manufacturer's data sheet for specific activity to determine the optimal concentration).

    • Substrate Mix: Prepare a solution containing L-Kynurenine and NADPH in KMO Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of KMO Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted rhKMO solution to all wells except the "no enzyme" control wells.

    • Mix gently and pre-incubate for 10 minutes at 37°C.

  • Initiate the Reaction: Add 20 µL of the Substrate Mix to each well to start the reaction. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

Protocol 2: IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11]

Step-by-Step Procedure:

  • Perform the KMO activity assay as described in Protocol 1 with a range of this compound concentrations (typically a 10-point, 3-fold serial dilution is recommended).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[12]

Protocol 3: Kinetic Analysis to Determine Mode of Inhibition

This protocol helps to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.[13]

Step-by-Step Procedure:

  • Perform the KMO activity assay with varying concentrations of the substrate (L-Kynurenine) in the absence and presence of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).

    • Interpretation:

      • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax remains constant, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained from the experimental protocols.

ParameterThis compoundControl Inhibitor (e.g., Ro 61-8048)
IC₅₀ (µM) Experimental ValueLiterature/Experimental Value
Ki (µM) Experimental ValueLiterature/Experimental Value
Mode of Inhibition Determined from Kinetic AnalysisCompetitive

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Contaminated reagents or buffer.Use fresh, high-purity reagents and filter-sterilize buffers.
Low enzyme activity Improper enzyme storage or handling.Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. Ensure correct buffer pH and temperature.
Inconsistent results Pipetting errors or insufficient mixing.Use calibrated pipettes and ensure thorough mixing of reaction components.
Inhibitor precipitation Poor solubility of the compound in the assay buffer.Decrease the final DMSO concentration or add a non-interfering surfactant like Brij-35.[13]

References

  • (A) Active site titration of kynurenine 3-monooxygenase (KMO)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amaral, M., et al. (2013). Kynurenine 3-monooxygenase is a critical regulator of NAD+ metabolism in yeast and mammals. Cell Metabolism, 18(6), 831-843.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 20, 2026, from [Link]

  • Davis, I., & Liu, A. (2015). Kynurenine 3-monooxygenase: a review of its structure, mechanism, and role in disease. Journal of Biological Chemistry, 290(32), 19572-19581.
  • Holm, M. H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1256. [Link]

  • Jacobs, K. R., et al. (2017). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 986–995. [Link]

  • KCAS Bio. (n.d.). LCMS Assays and Bioanalytical Services. Retrieved January 20, 2026, from [Link]

  • Mole, D. J., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 18. [Link]

  • Patsnap Synapse. (2024, June 21). What are KMO inhibitors and how do they work? Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of KMO by compounds 1 to 3. a | Download Table. Retrieved January 20, 2026, from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for In Vivo Experimental Design: 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-(4-Fluorobenzoyl)quinoline, a novel quinoline derivative. Quinoline motifs are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Given the nascent stage of research on this specific compound, this guide is structured to lead investigators through a logical, stepwise progression of in vivo studies. It begins with essential preliminary assessments, including formulation and maximum tolerated dose (MTD) determination, followed by pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and culminates in a preliminary efficacy evaluation using a well-established animal model of inflammation. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for advancing a novel chemical entity toward further development.

Introduction to this compound and the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them a focal point of drug discovery.[1][2] The anti-inflammatory potential of certain quinoline derivatives suggests that they may modulate key signaling pathways involved in the inflammatory cascade, such as those involving cytokines like TNF-α, IL-1β, and IL-6.[4][5] this compound is a novel analogue whose in vivo properties have not yet been characterized. The following application notes provide a detailed roadmap for its initial in vivo assessment, with a focus on its potential as an anti-inflammatory agent.

Pre-formulation and Formulation Development for In Vivo Administration

A significant hurdle in the in vivo testing of novel small molecules is often poor aqueous solubility. An appropriate formulation is critical for achieving adequate bioavailability and generating reliable and reproducible data.

Solubility Assessment

A preliminary assessment of the solubility of this compound in a panel of pharmaceutically acceptable vehicles is the first step.

Table 1: Suggested Vehicle Screen for Solubility Assessment

VehicleComposition
Saline0.9% NaCl in sterile water
PBSPhosphate-Buffered Saline, pH 7.4
5% DMSO / 95% Saline5% Dimethyl sulfoxide in 0.9% NaCl
10% Solutol® HS 15 / 90% Water10% Kolliphor® HS 15 in sterile water
20% Captisol® in Water20% Sulfobutylether-β-cyclodextrin in sterile water
Corn Oil100% Corn oil
Formulation Protocol for a Suspension

Assuming this compound exhibits poor water solubility, a common starting point is the preparation of a suspension for oral or intraperitoneal administration.

Protocol 2.2.1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Add a small amount of the methylcellulose solution to the compound to create a paste.

  • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6] This is a crucial first in vivo experiment to determine a safe dose range for subsequent pharmacokinetic and efficacy studies.[6]

MTD Study Design

A single-dose escalation study in mice is a common approach for an initial MTD assessment.

Table 2: Example MTD Study Design in Mice

GroupN (mice)Dose (mg/kg)Route of AdministrationObservation Period
1310Oral (p.o.) or Intraperitoneal (i.p.)7 days
2330p.o. or i.p.7 days
33100p.o. or i.p.7 days
43300p.o. or i.p.7 days
531000p.o. or i.p.7 days
MTD Protocol

Protocol 3.2.1: Single-Dose Escalation MTD Study in Mice

  • Acclimatize male C57BL/6 mice (6-8 weeks old) for at least 7 days.

  • Randomly assign mice to dose groups.

  • Administer a single dose of this compound or vehicle via the chosen route.

  • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and fur condition) at 1, 4, 24, 48, and 72 hours, and then daily for 7 days.

  • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug exposure (PK) and the biological response (PD) is fundamental to drug development.[7] A well-designed PK/PD study can inform dose selection for efficacy studies and provide insights into the mechanism of action.[7]

PK Study Design

A single-dose PK study in mice will characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: Example Single-Dose PK Study Design in Mice

RouteDose (mg/kg)N (mice per time point)Sampling Time Points (hours)
IV130.083, 0.25, 0.5, 1, 2, 4, 8, 24
PO1030.25, 0.5, 1, 2, 4, 8, 24
PK/PD Protocol

Protocol 4.2.1: Single-Dose PK/PD Study in a Mouse Model of Acute Inflammation

  • Animal Model: Use a model of acute inflammation, such as carrageenan-induced paw edema, to assess both PK and PD endpoints.[8][9][10]

  • Dosing: Administer a single oral dose of this compound at a dose determined from the MTD study (e.g., 30 mg/kg).

  • PK Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at the time points specified in Table 3.[11][12][13] Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[14][15]

  • PD Assessment:

    • Induce paw edema with a subplantar injection of carrageenan 1 hour after compound administration.

    • Measure paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

    • At the final time point, collect paw tissue for analysis of inflammatory markers.

  • Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate drug exposure with the anti-inflammatory effect (reduction in paw edema).

Efficacy Evaluation in an Animal Model of Chronic Inflammation

To assess the therapeutic potential of this compound for chronic inflammatory conditions, a more complex model such as adjuvant-induced arthritis (AIA) in rats is recommended.[17][18]

Adjuvant-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established model of polyarthritis that is widely used for the preclinical testing of anti-arthritic drugs.[18]

Diagram 1: Experimental Workflow for AIA Model

AIA_Workflow Day0 Day 0: AIA Induction (FCA Injection) Day1_21 Day 1-21: Daily Dosing (Vehicle or Compound) Day0->Day1_21 Treatment Initiation Day10_21 Day 10-21: Clinical Scoring (Arthritis Index) Day1_21->Day10_21 Observation Period Day21 Day 21: Termination & Endpoint Analysis Day10_21->Day21 Final Assessment

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.

Efficacy Protocol in AIA Model

Protocol 5.2.1: Efficacy of this compound in Rat AIA Model

  • Animals: Use male Lewis rats (6-8 weeks old).

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the plantar surface of the right hind paw.[17][19]

  • Treatment: Begin daily oral administration of this compound (e.g., at 10 and 30 mg/kg) or vehicle from day 0 to day 21.

  • Clinical Assessment:

    • Measure the volume of both hind paws on alternate days starting from day 10.

    • Calculate an arthritis index based on the severity of inflammation in all four paws.

  • Endpoint Analysis (Day 21):

    • Collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.[5][6][20][21]

    • Euthanize the animals and collect the hind paws for histopathological evaluation.[22][23][24]

  • Histopathology:

    • Fix the ankle joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.[18][22][25]

Diagram 2: Key Pathological Features in AIA

AIA_Pathology 1 FCA Injection 2 Immune Cell Infiltration 1->2 3 Synovial Hyperplasia 2->3 4 Pannus Formation 3->4 5 Cartilage Destruction 4->5 6 Bone Erosion 5->6

Caption: Progression of pathological events in the Adjuvant-Induced Arthritis model.

Data Interpretation and Next Steps

The successful completion of these studies will provide a comprehensive initial in vivo characterization of this compound.

Table 4: Summary of Key Endpoints and Their Interpretation

StudyKey EndpointsInterpretation
MTDClinical signs of toxicity, body weight changes, gross necropsy findingsDefines the safe dose range for further studies.
PK/PDPK parameters (Cmax, Tmax, AUC), reduction in paw edema, inflammatory markersEstablishes the exposure-response relationship and informs dose selection for efficacy studies.
Efficacy (AIA)Arthritis index, paw volume, serum cytokines, histopathology scoresProvides evidence of therapeutic potential in a model of chronic inflammation.

Positive results from these initial studies would warrant further investigation, including dose-response studies, comparison with a standard-of-care compound (e.g., methotrexate), and exploration of other animal models of inflammation or other therapeutic areas based on the in vitro activity profile of the compound.

References

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  • Liu, Y., Lu, L., Li, P., Wang, Y., Wang, Y., & Liu, J. (2020). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. ACS Omega, 5(13), 7435–7443. [Link]

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dosage and administration of 3-(4-Fluorobenzoyl)quinoline in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vivo Administration of Novel Quinoline-Based Compounds

Title: Establishing Dosage and Administration Protocols for Novel Quinoline-Based Compounds in Preclinical Animal Models: A Guideline Using 3-(4-Fluorobenzoyl)quinoline as a Hypothetical Candidate

Abstract: This guide provides a comprehensive framework for the systematic evaluation of novel quinoline-based compounds in rodent models, using the hypothetical molecule this compound as a case study. Due to the absence of published in vivo data for this specific compound, this document serves as a detailed, experience-driven roadmap for researchers. It covers critical aspects from physicochemical characterization and vehicle formulation for poorly soluble molecules to detailed, step-by-step protocols for common administration routes and the logical design of initial preclinical studies, including Maximum Tolerated Dose (MTD) and preliminary pharmacokinetic (PK) assessments. The causality behind experimental choices is emphasized to empower researchers in developing robust, self-validating in vivo studies.

Introduction: The Quinoline Scaffold and Preclinical Challenges

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria.[1][2] Its derivatives are being explored for a wide range of indications, including cancer and psychiatric disorders, often acting as kinase inhibitors or modulators of cellular signaling pathways.[3][4] A common challenge in the preclinical development of novel quinoline derivatives, such as the hypothetical this compound, is their characteristic lipophilicity and poor aqueous solubility. This necessitates a carefully considered approach to formulation and administration to achieve meaningful and reproducible in vivo exposure.

This document outlines the foundational steps a researcher should take when beginning in vivo characterization of a novel, poorly soluble quinoline compound. The protocols and strategies described herein are synthesized from established best practices and are designed to be adapted based on the empirically determined properties of the specific molecule under investigation.

Pre-formulation and Vehicle Selection: The Key to Bioavailability

The first and most critical step is to understand the physicochemical properties of the test compound. For a novel entity like this compound, initial in vitro solubility tests across a range of pH values and in various solvents will dictate the formulation strategy. Given that many quinoline derivatives are lipophilic, poor water solubility is anticipated.[5] The choice of vehicle is paramount and is influenced by the intended route of administration, the required dose, and the vehicle's own toxicological profile.[6]

Recommended Vehicle Formulations for Poorly Soluble Compounds

For initial studies, several vehicle options should be considered and tested for their ability to create a stable and homogenous formulation. The goal is to maximize bioavailability while minimizing vehicle-induced toxicity or artifacts.

Vehicle Type Composition Example Preparation Summary Advantages Disadvantages & Considerations
Aqueous Suspension 0.5% (w/v) Carboxymethyl cellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water.[7]Micronize the compound. Create a paste with a small amount of vehicle, then gradually add the remaining volume with continuous stirring or sonication.[7]Simple to prepare; can accommodate higher doses; generally well-tolerated.Dissolution can be rate-limiting for absorption; potential for particle settling (requires vigorous mixing before each dose).[7]
Co-solvent Solution 10% DMSO, 40% PEG400, 50% Saline.[6]Dissolve the compound completely in DMSO first. Separately, mix PEG400 and saline. Add the drug-DMSO solution to the PEG-saline mixture dropwise.Compound is fully dissolved, potentially enhancing absorption rate.Risk of precipitation upon injection into the aqueous in vivo environment; potential for solvent toxicity at higher doses.[6][8]
Oil-Based Solution Corn oil or Sesame oil.[6]Dissolve the compound in the oil, potentially with gentle warming and sonication.Suitable for highly lipophilic compounds; can improve oral bioavailability through lymphatic uptake.Not suitable for intravenous administration; can be viscous and difficult to administer.[6]
Cyclodextrin Complex 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water.Dissolve HPβCD in water, then add the compound and stir/sonicate (often overnight) to allow for complex formation.Enhances solubility of hydrophobic drugs; generally low toxicity.[6]Can be expensive; may not be suitable for all molecules; high concentrations can be viscous.

Experimental Workflow for In Vivo Characterization

A logical, stepwise approach is crucial when working with a new chemical entity. The following workflow ensures that data from each step informs the design of the next, maximizing efficiency and adherence to animal welfare principles.

G A Step 1: Vehicle Formulation & Stability Testing B Step 2: Maximum Tolerated Dose (MTD) Single dose, dose escalation A->B Select optimal vehicle C Step 3: Preliminary Pharmacokinetics (PK) Single dose, PO & IP routes B->C Determine highest safe dose E Data Analysis & Interpretation B->E D Step 4: Dose-Response Efficacy Study Multiple doses, informed by MTD & PK C->D Establish exposure profile (Cmax, Tmax, AUC) C->E D->E

Caption: A logical workflow for the initial in vivo evaluation of a novel compound.

Administration Protocols

The choice of administration route significantly impacts a compound's pharmacokinetic profile. Oral gavage (PO) is common for screening, but intraperitoneal (IP) injection is often used to bypass first-pass metabolism and ensure more direct systemic exposure.

Protocol: Oral Gavage (PO) in Mice and Rats

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9] The use of flexible gavage needles is recommended to minimize the risk of esophageal trauma.[10]

Materials:

  • Appropriately sized oral gavage needles (e.g., for mice: 20-22 gauge, 3.8 cm length; for rats: 16-18 gauge, 2-3 inches length).[10][11]

  • Syringes.

  • Weigh scale.

  • Test compound formulated in the chosen vehicle.

Procedure:

  • Calculate Dose: Weigh the animal to determine the precise volume to be administered. The maximum recommended volume for mice and rats is typically 10 mL/kg.[12]

  • Measure Insertion Depth: Before restraining the animal, measure the gavage needle externally from the tip of the animal's nose to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker to prevent gastric perforation.[10]

  • Restraint:

    • Mouse: Scruff the mouse firmly by the back of the neck to immobilize the head. The animal's body should be held to prevent movement.

    • Rat: Restrain the rat near the thoracic region while supporting the lower body. A towel can be used to wrap the animal securely.[12]

  • Needle Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus. Insert the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the upper palate. The tube should pass easily into the esophagus with no resistance.[11] If resistance is met, withdraw and reposition. Do not force the needle.

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly over 2-3 seconds.[10]

  • Withdrawal & Monitoring: Remove the needle slowly in the same path it was inserted. Return the animal to its cage and monitor closely for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[12][13]

Protocol: Intraperitoneal (IP) Injection in Mice and Rats

IP injection delivers the substance into the peritoneal cavity, where it is absorbed into systemic circulation.

Materials:

  • Appropriate needles and syringes (e.g., for mice: 25-27 gauge; for rats: 23-25 gauge).[14]

  • 70% alcohol for disinfection.

  • Test compound formulated in the chosen vehicle.

Procedure:

  • Calculate Dose: Weigh the animal to determine the correct injection volume. The maximum recommended IP volume is typically <10 mL/kg for both mice and rats.[14]

  • Restraint:

    • Mouse: Scruff the mouse and turn it over to expose the abdomen. Secure the tail with your little finger.

    • Rat: A two-person technique is preferred. One person restrains the rat with a "V" hold on the head and supports the body, while the second person performs the injection.[15]

  • Locate Injection Site: The injection should be administered in the lower right quadrant of the abdomen. This location avoids critical organs like the cecum (left side) and the urinary bladder.[16][17]

  • Injection: Disinfect the site with alcohol.[17] Insert the needle, bevel up, at a 30-40 degree angle.[14]

  • Aspirate: Gently pull back on the syringe plunger. If no fluid or material enters the syringe, you are correctly positioned in the peritoneal cavity. If you draw back urine or intestinal contents, withdraw the needle and reinject at a different site with a fresh needle and syringe.[18]

  • Administer & Monitor: Inject the substance smoothly. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Parameter Mouse (25-30g) Rat (200-250g) Reference
Oral Gavage Volume Max 10 mL/kg (0.25-0.3 mL)Max 10 mL/kg (2.0-2.5 mL)[12]
Gavage Needle Size 20-22 G, 3.8 cm16-18 G, 2-3 inches[10][11]
IP Injection Volume Max 10 mL/kg (0.25-0.3 mL)Max 10 mL/kg (2.0-2.5 mL)[14]
IP Needle Size 25-27 G23-25 G[14][15]

Designing Initial In Vivo Studies

Study 1: Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality.

Protocol:

  • Use a small group of animals (e.g., n=3-5 per group) for each dose level.

  • Start with a low dose (e.g., 5-10 mg/kg) and escalate the dose in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Administer a single dose via the intended route of administration (e.g., PO or IP).

  • Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, breathing) for at least 7-14 days.

  • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.

Study 2: Preliminary Pharmacokinetics (PK)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.

Protocol:

  • Select a dose level well below the MTD (e.g., 10 mg/kg).

  • Administer the compound to two groups of animals (e.g., n=3-4 per time point per group), one via oral gavage (PO) and one via intraperitoneal injection (IP). An intravenous (IV) group is also highly recommended if a suitable formulation can be developed, as it allows for the calculation of absolute bioavailability.[19]

  • Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[19][20]

Hypothetical Mechanism of Action and Downstream Analysis

While the mechanism of this compound is unknown, many quinolines exert their effects by interfering with intracellular signaling cascades or biological processes within acidic organelles.[1][21] For instance, a plausible hypothesis could be the inhibition of a specific protein kinase involved in a disease-relevant pathway. Data from the PK study will be crucial for designing efficacy studies, ensuring that dosing regimens are sufficient to maintain plasma concentrations above a target threshold.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates Quinoline This compound KinaseB Kinase B Quinoline->KinaseB Inhibits KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene Target Gene Expression (e.g., Proliferation, Survival) Nucleus->Gene

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Insolubility of 3-(4-Fluorobenzoyl)quinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support guide for 3-(4-Fluorobenzoyl)quinoline. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in various assay formats. As a hydrophobic, weakly basic molecule, its behavior in aqueous solutions requires careful consideration to ensure data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of this compound.

Q1: What are the expected physicochemical properties of this compound?

Based on its chemical structure, this compound is a heterocyclic aromatic compound.[1][2] Key properties include:

  • Hydrophobicity: The fused benzene and pyridine rings (the quinoline core), combined with the fluorobenzoyl group, create a large, nonpolar structure. This results in low intrinsic aqueous solubility.[1][3][4]

  • Basicity: The nitrogen atom in the quinoline ring has a lone pair of electrons, making the molecule a weak base.[4][5] The conjugate acid of the parent quinoline has a pKa of approximately 4.9.[3][4] This means its solubility is pH-dependent and will increase in more acidic conditions where the nitrogen can be protonated.[6][7][8]

Q2: My compound was fully dissolved in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why?

This common phenomenon is often referred to as "solvent shock" or "precipitation upon dilution".[9] It occurs when a compound dissolved at a high concentration in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble. The DMSO concentration at the point of addition drops so quickly that the compound crashes out of solution before it can be adequately dispersed.[10][11]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-48 hours).[12]

  • Kinetic Solubility is the concentration of a compound that remains in solution under non-equilibrium conditions, such as the rapid dilution protocols used in assays. It measures the concentration before precipitation begins.[12]

For most biological assays, you are working with the kinetic solubility . The goal is to prepare a working solution that remains in a metastable, supersaturated state without precipitating for the duration of your experiment.[12] Inconsistent results often arise when this metastable state is not achieved uniformly.

Q4: How can undetected compound precipitation compromise my assay results?

Precipitation is a significant source of experimental error. It can lead to:

  • Underestimation of Potency (Increased IC50): The actual concentration of the dissolved, active compound is lower than the nominal concentration, leading to a weaker observed effect.[12][13]

  • Poor Reproducibility: The amount of precipitate can vary between wells, leading to high variability in your data.[14]

  • False Negatives or False Positives: In high-throughput screening (HTS), precipitates can interfere with optical readings (e.g., absorbance, fluorescence) or clog liquid handling robotics, leading to erroneous data.[15][16]

Section 2: A Systematic Workflow for Troubleshooting Insolubility

Follow this workflow to systematically diagnose and solve solubility issues. The core principle is to optimize the transition from a 100% organic solvent stock to the final aqueous assay environment.

G cluster_0 Troubleshooting Workflow A Start: Precipitation Observed B Step 1: Verify Stock Solution Integrity A->B Is the stock solution valid? C Step 2: Optimize Working Solution Dilution Protocol B->C Stock is clear & concentrated D Step 3: Modify Assay Buffer Composition C->D Precipitation persists? E Step 4: Employ Advanced Solubilization Strategies D->E Still insoluble? F End: Soluble Compound in Assay E->F

Caption: A systematic workflow for addressing compound insolubility.

Step 1: Master Stock Solution: Preparation and Quality Control

The foundation of any successful assay is a high-quality, fully solubilized stock solution.

Protocol: Preparing a 10 mM Stock Solution in 100% DMSO

  • Calculation: Calculate the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution).

  • Weighing: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).[17]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Cap the vial tightly.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.

  • Quality Control: Visually inspect the solution against a bright light. It must be completely clear, with no visible particulates or haze. This confirmation is critical.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[17][18] Store in tightly sealed, light-blocking vials at -20°C or -80°C.

G start Start calc Calculate Required Mass start->calc weigh Weigh Compound calc->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect Is Solution Clear? dissolve->inspect dissolve->inspect inspect->dissolve No, continue mixing aliquot Aliquot for Single Use inspect->aliquot Yes store Store at -20°C / -80°C aliquot->store end End store->end reweigh Re-weigh or Use New Vial

Caption: Workflow for preparing a high-quality DMSO stock solution.

Step 2: The Critical Dilution: Preparing the Working Solution

This is the most common failure point. The goal is to dilute the DMSO stock into the aqueous buffer in a way that avoids "solvent shock".

Protocol: Optimized Dilution for Assay Working Solution

  • Pre-warm Buffer: Bring your final assay buffer to the experimental temperature (e.g., room temperature or 37°C).[9]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first perform an intermediate dilution of your 10 mM DMSO stock into 100% DMSO to a more manageable concentration (e.g., 1 mM).

  • Dispense Buffer: Add the required volume of assay buffer to each well or tube.

  • Critical Addition Step: While vigorously vortexing or rapidly pipetting the assay buffer, add the small volume of DMSO stock dropwise directly into the buffer. Crucially, add the stock to the buffer, not the other way around. [19] This ensures immediate and rapid dispersion.

  • Final Mix: Continue to mix for another 15-30 seconds.

  • Final Inspection: Visually inspect the final working solution. If it remains clear, proceed with the assay immediately.

ParameterStandard PracticeBest Practice for Insoluble CompoundsRationale
Final DMSO % < 1.0%< 0.5% (for cell-based assays)Minimizes solvent toxicity and reduces the likelihood of precipitation.[18][19]
Dilution Factor Single, large step (e.g., 1:1000)Serial Dilution (e.g., 1:10 then 1:100)Gradual reduction in solvent concentration helps prevent the compound from crashing out of solution.[19]
Mixing Method Gentle inversionVigorous Vortexing or rapid pipetting during additionMaximizes energy input to rapidly disperse the compound before nucleation and precipitation can occur.[10][19]
Order of Addition VariableAdd DMSO stock to aqueous buffer Ensures the compound is immediately introduced into the largest possible volume, preventing localized high concentrations.[19]
Section 3: Modifying the Assay Buffer

If optimizing the dilution protocol is insufficient, the next step is to alter the composition of the assay buffer to make it more hospitable to the compound. Always run controls to ensure buffer modifications do not affect your assay's performance.

3.1 pH Adjustment

For a weakly basic compound like this compound, lowering the pH of the buffer can significantly increase solubility by protonating the quinoline nitrogen.[6][8][]

Protocol: Testing pH Modification

  • Prepare your standard assay buffer at its normal pH (e.g., 7.4).

  • Prepare identical buffers adjusted to slightly more acidic pH values (e.g., 7.0, 6.8, 6.5).

  • Run a control experiment to confirm that the lower pH does not inhibit or alter the activity of your target protein or cells.

  • If the assay is tolerant to lower pH, prepare your working solution of this compound in the most acidic buffer that is compatible with your system.

3.2 Use of Co-solvents

Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solution.[9][21]

Protocol: Testing Co-Solvent Tolerance

  • Select a potential co-solvent (see table below).

  • Prepare your assay buffer containing various final concentrations of the co-solvent (e.g., 1%, 2%, 5% ethanol).

  • Run a solvent tolerance experiment to determine the highest concentration of the co-solvent that does not interfere with your assay.

  • If a tolerable concentration is found, use this co-solvent-containing buffer for preparing your working solution.

Co-SolventTypical Final Conc.AdvantagesConsiderations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations; potential for protein denaturation.[9]
Propylene Glycol 1-5%Generally less toxic than ethanol.Can be viscous; may interfere with some enzyme kinetics.
PEG 400 1-10%Good solubilizer for highly lipophilic compounds.Higher viscosity; potential for assay interference.[18]
Section 4: Advanced Solubilization Strategies

For the most challenging cases, excipients can be employed to actively encapsulate or stabilize the compound in solution.

  • For Biochemical/Enzyme Assays: The inclusion of a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can dramatically improve solubility. Common choices include 0.01% - 0.05% Tween-20 or Triton X-100 .[22] Be aware that this may affect protein-protein interactions or sequester the compound, potentially altering its effective concentration.

  • For Cell-Based Assays:

    • Serum Proteins: The albumin present in fetal bovine serum (FBS) is a natural carrier for hydrophobic molecules. Ensuring your cell culture medium contains an adequate percentage of serum (e.g., 10% FBS) can help maintain compound solubility.[22]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[9][23] This is a specialized approach that requires careful validation.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Awebi, I. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56059. [Link]

  • Tsigelny, I., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 9(9), e108213. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Pan, L., et al. (2011). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Pharmaceutical Research, 28(3), 548-556. [Link]

  • Various Authors. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • The Chemistry Tutor. (2023). Why Does pH Influence A Substance's Dissolution?. YouTube. [Link]

  • Comer, J., & Tam, K. (2011). The Significance of Acid/Base Properties in Drug Discovery. Expert Opinion on Drug Discovery, 6(10), 1057-1069. [Link]

  • Thomas, N., et al. (2017). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 14(10), 3548-3561. [Link]

  • Pan, L., et al. (2011). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. [Link]

  • Cheng, X., et al. (2010). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 15(7), 853-860. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Al-Ghazawi, A., et al. (2017). In vitro methods to assess drug precipitation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Various Authors. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]

  • PharmD, M. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 7(6). [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new drugs. ECORFAN, 5(8). [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 30. [Link]

  • Lazo, J. S., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery, 21(5), 521-537. [Link]

  • Tilley, L., & Foley, M. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(11), 1283-1296. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21359. [Link]

  • Wagner, T., & Kati, W. M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 723-730. [Link]

  • Buller, M. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 21(5), 635-642. [Link]

  • An, S., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Emerging Drugs and Targets, 1, 2. [Link]

  • Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline scaffold. Quinoline and its derivatives are fundamental building blocks in medicinal chemistry and materials science, making the optimization of their synthesis a critical endeavor.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.

Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to not only solve immediate problems but also to proactively design more robust and efficient syntheses.

Troubleshooting Guides: Navigating Common Synthesis Challenges

This section is organized by the most prevalent and historically significant methods for quinoline synthesis. Each guide addresses specific problems in a question-and-answer format, offering practical, field-proven solutions.

The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[3] However, its highly exothermic nature presents significant challenges.[3][4]

Q1: My Skraup synthesis is dangerously vigorous and difficult to control. How can I moderate the reaction?

A1: The notorious exothermicity of the Skraup synthesis is a primary safety concern and a frequent cause of failed reactions.[4][5] The key is to control the rate of the reaction, which can be achieved through several strategies:

  • Addition of a Moderator: The most common and effective method is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used and is thought to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing a rapid, uncontrolled exotherm.[4][5][6] Boric acid can also be employed for this purpose.[4][5][6]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling, for instance, in an ice bath.[7] It is crucial to add the sulfuric acid after the ferrous sulfate to prevent a premature start to the reaction.[5]

  • Efficient Stirring and Heating: Good agitation is essential for uniform heat dissipation, preventing the formation of localized hotspots.[4][5] The reaction mixture should be heated gently to initiate the reaction, and if it becomes too vigorous, external cooling (e.g., a wet towel on the flask) can be applied.[5]

Q2: I'm experiencing significant tar formation in my Skraup synthesis, leading to low yields and difficult purification. What's the cause, and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis, arising from the polymerization of acrolein, which is formed by the dehydration of glycerol under the harsh acidic and oxidizing conditions.[4][7] To mitigate this:

  • Use a Moderator: As with controlling the exotherm, ferrous sulfate can also help reduce charring and tar formation.[4]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[4]

  • Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can contribute to the reaction's violence.[7] Milder oxidizing agents like arsenic acid or even iodine can lead to a less vigorous reaction and potentially less tar formation.[7]

  • Purification Strategy: The crude product of a Skraup synthesis is often a black, tarry residue.[4] A standard and effective purification method is steam distillation, which allows for the separation of the volatile quinoline product from the non-volatile tar.[5][8] The distillate can then be subjected to extraction and further purification.[5]

The Doebner-von Miller Synthesis

This synthesis is a versatile method for producing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. A major challenge in this reaction is the tendency of the carbonyl compound to polymerize under the acidic conditions.[9]

Q3: My Doebner-von Miller reaction is plagued by low yields due to the formation of a large amount of polymeric material. How can I prevent this?

A3: The polymerization of the α,β-unsaturated aldehyde or ketone is a significant competing reaction, especially under strong acid catalysis. Here are some strategies to suppress this side reaction:

  • Employ a Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing the rate of self-condensation.

  • Optimize the Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate polymerization. A systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can help find the optimal balance between the desired cyclization and unwanted polymerization.[6]

  • Temperature Control: Although heating is often required, excessive temperatures will favor polymerization. It is advisable to maintain the lowest temperature that allows for a reasonable reaction rate.

The Combes Synthesis

The Combes synthesis involves the reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.[1] A key challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.

Q4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone preferentially reacts with the aniline to form the initial enamine intermediate, and subsequently, which side of the aniline ring undergoes cyclization. Controlling this can be approached in several ways:

  • Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone. By choosing a β-diketone with significantly different steric environments around the two carbonyls, you can favor the formation of one regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the β-diketone can also influence the reactivity of the carbonyl groups. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack by the aniline.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can influence the regioselectivity of the cyclization step.[1] It is often beneficial to screen different acid catalysts to optimize for the desired regioisomer.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[10] Similar to the Combes synthesis, regioselectivity can be a challenge with unsymmetrical ketones.

Q5: How can I achieve better regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone?

A5: The formation of a single regioisomer in the Friedländer synthesis with an unsymmetrical ketone is a common objective. Here are some strategies to achieve this:

  • Introduction of a Directing Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to that side, thus controlling the regioselectivity.[10]

  • Use of Specific Catalysts: Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[10]

  • Modification of the Amine Reactant: Instead of the 2-aminoaryl aldehyde or ketone, using its imine analogue can help to avoid side reactions like aldol condensation of the ketone under basic conditions and can also influence the regioselectivity.[10]

  • Modern Catalytic Systems: A variety of modern catalysts, including Lewis acids and transition metals, have been developed for the Friedländer synthesis, some of which offer improved regioselectivity.[11][12]

Frequently Asked Questions (FAQs)

Q6: What are some "green" or more environmentally friendly approaches to quinoline synthesis?

A6: There is a growing emphasis on developing more sustainable methods for quinoline synthesis. Some promising green chemistry approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[1][7]

  • Use of Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, are often recyclable, and can lead to improved reaction efficiency.[1][7]

  • Catalyst-Free Reactions in Water: For some reactions, like the Friedländer synthesis, it is possible to conduct the reaction in water without a catalyst, which is a very green approach.

  • Formic Acid-Catalyzed Synthesis: Formic acid can act as a green and mild catalyst, avoiding the use of harsh mineral acids.[2]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields.[2]

Q7: How can I effectively monitor the progress of my quinoline synthesis reaction?

A7: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions, including quinoline synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q8: What are some general tips for the purification of quinoline products?

A8: The purification strategy will depend on the specific quinoline derivative and the impurities present. Common techniques include:

  • Extraction: After neutralizing the reaction mixture, the quinoline product, being a base, can be extracted into an organic solvent.

  • Distillation: For liquid quinolines, distillation (often under reduced pressure) is an effective purification method.[5] Steam distillation is particularly useful for separating volatile quinolines from non-volatile tars.[5][8]

  • Crystallization: If the quinoline derivative is a solid, recrystallization from an appropriate solvent is a powerful purification technique.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a standard method.

Data and Protocols

Table 1: Moderators for the Skraup Synthesis
ModeratorTypical UsageKey AdvantagesReference
Ferrous Sulfate (FeSO₄)Added before sulfuric acidEffectively controls the exotherm, widely used.[4][5][6]
Boric AcidAdded to the reaction mixtureCan moderate the reaction, though may result in slightly lower yields.[3][4][5]
Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol is a general guideline and should be adapted based on the specific aniline and safety considerations.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid. The temperature should be carefully monitored and maintained at a safe level.[7]

  • Initiation: Gently heat the mixture to initiate the reaction. An exotherm will likely be observed. Be prepared to apply cooling if the reaction becomes too vigorous.[5]

  • Reaction Completion: Once the initial exotherm has subsided, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture over crushed ice or into a large volume of cold water.[4]

  • Neutralization and Isolation: Make the solution strongly basic by slowly adding a concentrated solution of sodium hydroxide. The quinoline can then be isolated by steam distillation or extraction with an organic solvent.[4][8]

Visualizing Workflows

General Workflow for Quinoline Synthesis Troubleshooting

SkraupMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Adduct Michael Adduct Aniline->Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified mechanistic pathway for the Skraup synthesis of quinoline.

References

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Venkatraman, S., & Li, C. J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from: [Link]

  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
  • Preparation and Properties of Quinoline. Available from: [Link]

  • Bajaniya, A., & Chauhan, A. J. Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Nile Chemicals. (2021, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Available from: [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available from: [Link]

  • Quinoline. Available from: [Link]

  • Gate Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

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Technical Support Center: Overcoming Resistance to Quinoline-Based Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers on the front lines of the battle against antimalarial resistance. The rise and spread of Plasmodium falciparum strains resistant to quinoline-based compounds, historically the cornerstone of malaria treatment, presents a formidable challenge to global health.[1][2][3] This guide is designed to serve as a practical resource, providing field-proven insights, troubleshooting common experimental hurdles, and offering detailed protocols to support your research in developing novel strategies to circumvent this critical issue.

Understanding the Enemy: Core Mechanisms of Quinoline Resistance

A foundational understanding of how resistance emerges is paramount to designing effective experiments and countermeasures. Resistance to quinoline antimalarials is a multifactorial phenomenon primarily centered on reducing the accumulation of the drug within the parasite's acidic digestive vacuole (DV), its site of action.[1][2][4]

Two key proteins are at the heart of this resistance:

  • P. falciparum Chloroquine Resistance Transporter (PfCRT): Located on the DV membrane, PfCRT is the primary determinant of chloroquine resistance.[5][6][7] Specific mutations in the pfcrt gene, most notably the K76T mutation, alter the transporter's function, enabling it to actively efflux chloroquine from the DV.[5][6][7][8] This efflux mechanism is verapamil-reversible, a key characteristic used in in vitro assays to identify PfCRT-mediated resistance.[5][7]

  • P. falciparum Multidrug Resistance Protein 1 (PfMDR1): This ATP-binding cassette (ABC) transporter, also on the DV membrane, modulates susceptibility to a range of antimalarials, including mefloquine, quinine, and artemisinin derivatives.[9][10][11] Both single nucleotide polymorphisms (SNPs) and increased gene copy number of pfmdr1 have been associated with altered drug responses.[10][11] For instance, increased pfmdr1 copy number is a well-documented factor in mefloquine resistance.[10][11]

The interplay between these transporters and the specific quinoline compound dictates the resistance profile of the parasite.[9][12]

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered in the lab.

QuestionAnswer
Why is my in vitro culture of P. falciparum (e.g., 3D7 strain) not growing? This is a frequent challenge. Check the following: 1. Media Composition: Ensure your RPMI 1640 is correctly supplemented with hypoxanthine, AlbuMAX II or human serum, and L-glutamine. Some antibiotic/antimycotic mixtures can inhibit parasite growth; consider using only gentamicin.[13] 2. Hematocrit: Maintain a consistent hematocrit, typically between 2.5-5%.[13][14] 3. Gas Mixture: A precise gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) is critical.[15] 4. Erythrocyte Quality: Use fresh, washed human erythrocytes (ideally type O+).
My IC50 values for a known resistant strain (e.g., K1, Dd2) are lower than expected. What could be wrong? Several factors can cause this: 1. Drug Degradation: Ensure your drug stock solutions are properly stored and freshly diluted for each experiment. 2. Assay Duration: A 72-hour incubation is standard for many assays like the SYBR Green I method; shorter durations may not capture the full effect of the drug.[16] 3. Initial Parasitemia: Inconsistent starting parasitemia can significantly impact results. Standardize your initial parasitemia (e.g., 0.5%) for all assays.[16] 4. Genetic Drift: Parasite lines can change over long-term culture. Periodically re-validate the resistance phenotype of your laboratory strains and consider obtaining fresh vials from a reliable source like BEI Resources (MR4).
How can I confirm if the resistance I'm observing is mediated by PfCRT? The classic method is to perform a chemosensitization assay using verapamil. Verapamil is known to block the efflux function of mutant PfCRT.[5][7] A significant reduction in the IC50 value of your quinoline compound in the presence of a sub-lethal concentration of verapamil strongly suggests PfCRT-mediated resistance.
What are the key molecular markers I should sequence to characterize a quinoline-resistant isolate? For a comprehensive analysis, you should sequence the following genes: 1. pfcrt: Focus on codons 72-76 to identify key resistance-conferring haplotypes like CVIET and SVMNT.[8][17][18] 2. pfmdr1: Analyze for SNPs at key positions (e.g., N86Y, Y184F, D1246Y) and determine the gene copy number using quantitative PCR (qPCR).[8][18]

Troubleshooting Guides

Guide 1: Inconsistent Results in In Vitro Drug Susceptibility Assays

Inconsistent IC50 values are a major source of frustration. This logical workflow can help you pinpoint the issue.

G Start Inconsistent IC50 Results CheckCulture Verify Parasite Culture Health (Morphology, Growth Rate) Start->CheckCulture CultureGood Culture Healthy CheckCulture->CultureGood CheckReagents Validate Reagents & Consumables ReagentsGood Reagents Validated CheckReagents->ReagentsGood CheckAssay Review Assay Protocol AssayGood Protocol Standardized CheckAssay->AssayGood CultureGood->CheckReagents Yes TroubleshootCulture Action: Review culture technique (See Protocol 1) CultureGood->TroubleshootCulture No ReagentsGood->CheckAssay Yes TroubleshootReagents Action: Prepare fresh drug stocks, check media/serum lots ReagentsGood->TroubleshootReagents No TroubleshootAssay Action: Check incubation time, plate reader settings, initial parasitemia AssayGood->TroubleshootAssay No Success Consistent IC50 Results Achieved AssayGood->Success Yes TroubleshootCulture->CheckCulture TroubleshootReagents->CheckReagents TroubleshootAssay->CheckAssay

Caption: Troubleshooting workflow for inconsistent IC50 results.

Causality Behind Experimental Choices:

  • Parasite Health is Non-Negotiable: An unhealthy or asynchronous culture will respond unpredictably to drug pressure. Always start experiments with parasites in the ring stage at a low, consistent parasitemia.

  • Reagent Integrity: Quinolines can be sensitive to light and repeated freeze-thaw cycles. Aliquot stock solutions and store them protected from light at -20°C or -80°C. Serum or AlbuMAX quality can vary between lots, potentially altering parasite growth and drug susceptibility.

  • Protocol Standardization: Small variations in incubation time, hematocrit, or even the type of microplate used can introduce variability. Strict adherence to a validated protocol is essential for reproducibility.

Guide 2: Exploring Drug Synergy to Overcome Resistance

Combining a novel compound with a known quinoline is a common strategy to restore efficacy. A checkerboard assay is the standard method to quantify synergy.

G Start Design Checkerboard Assay Step1 1. Determine IC50 of each drug individually Start->Step1 Step2 2. Create 2D serial dilution (Drug A vs. Drug B) Step1->Step2 Step3 3. Add parasites and incubate (e.g., 72 hours) Step2->Step3 Step4 4. Measure parasite growth (e.g., SYBR Green I) Step3->Step4 Step5 5. Calculate Fractional Inhibitory Concentration Index (FICI) Step4->Step5 Result Interpret FICI Score Step5->Result Synergy Synergy (FICI ≤ 0.5) Result->Synergy Additive Additive (0.5 < FICI ≤ 1.0) Result->Additive Antagonism Antagonism (FICI > 1.0) Result->Antagonism

Caption: Workflow for assessing drug synergy via checkerboard assay.

Interpreting the Fractional Inhibitory Concentration Index (FICI):

The FICI is calculated as: FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone).

  • Synergy (FICI ≤ 0.5): The combination is more effective than the sum of its parts. This is the desired outcome and suggests the compounds may work on complementary pathways.[19][20]

  • Additive (0.5 < FICI ≤ 1.0): The combined effect is what would be expected from the sum of their individual effects.

  • Indifference (1.0 < FICI ≤ 4.0): The drugs do not interact.

  • Antagonism (FICI > 4.0): The combination is less effective than the individual drugs. This is a critical finding, as it indicates a potentially harmful interaction.

Key Experimental Protocols

Protocol 1: Standard In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

This protocol is adapted from widely used methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[15][16]

Objective: To quantify the in vitro efficacy of a compound against P. falciparum.

Materials:

  • Asynchronous P. falciparum culture (e.g., 3D7, K1, Dd2)

  • Complete RPMI 1640 medium

  • Washed human erythrocytes (O+)

  • Drug stock solutions (e.g., 10 mM in DMSO or 70% ethanol)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader (490 nm excitation / 540 nm emission)

Methodology:

  • Prepare Parasite Suspension: Adjust an asynchronous parasite culture to 0.5% parasitemia and 1.5% hematocrit in complete medium.

  • Prepare Drug Plate:

    • Add 100 µL of complete medium to all wells of a 96-well plate.

    • Add your compound to the first well of a row and perform a 2-fold serial dilution across the plate. Leave one column as a drug-free control.

  • Incubation:

    • Add 100 µL of the parasite suspension from Step 1 to each well of the drug plate.

    • Place the plate in a modular incubation chamber, gas with 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the erythrocytes.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 45-60 minutes.

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Analysis:

    • Subtract the background fluorescence (wells with uninfected erythrocytes).

    • Normalize the data to the drug-free control wells (100% growth).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: PfMDR1 Gene Copy Number Variation (CNV) Assay by qPCR

Objective: To determine the copy number of the pfmdr1 gene relative to a single-copy reference gene.

Materials:

  • Genomic DNA (gDNA) extracted from P. falciparum culture

  • Primers and probes for pfmdr1 and a single-copy reference gene (e.g., β-tubulin)

  • qPCR master mix (e.g., TaqMan)

  • Calibrator gDNA from a single-copy reference strain (e.g., 3D7)

  • Real-time PCR instrument

Methodology:

  • DNA Quantification: Accurately quantify all gDNA samples (test samples and calibrator) using a fluorometric method (e.g., Qubit).

  • Reaction Setup: Prepare qPCR reactions in triplicate for each sample, for both the target gene (pfmdr1) and the reference gene. Include a no-template control (NTC) for each gene.

  • qPCR Run: Perform the qPCR run using a standard thermal cycling protocol.

  • Data Analysis (ΔΔCt Method):

    • Step A (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the reference gene: ΔCt = Ct(pfmdr1) - Ct(reference gene)

    • Step B (ΔΔCt): Normalize the ΔCt of your test sample to the ΔCt of the calibrator sample (3D7): ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample)

    • Step C (Copy Number): Calculate the copy number using the formula: Copy Number = 2^(-ΔΔCt)

Expected Results:

  • A single-copy strain (3D7) will have a copy number of ~1.0.

  • A strain with amplification (e.g., Dd2) will have a copy number > 1.5.

This technical guide provides a starting point for navigating the complexities of quinoline resistance. By understanding the underlying mechanisms and employing robust, validated protocols, the research community can continue to make progress in developing the next generation of antimalarials.

References

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  • de Carvalho, L. C. S., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4151. [Link]

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  • Singh, P., et al. (2021). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. Scientific Reports, 11(1), 1-18. [Link]

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  • Bray, P. G., et al. (1996). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 12(11), 415-419. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]

  • Saliba, K. J., et al. (2006). Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole. Journal of Biological Chemistry, 281(48), 36874-36881. [Link]

  • de Carvalho, L. C. S., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4151. [Link]

  • Tilley, L., et al. (1998). Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Ecker, A., et al. (2012). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology, 28(11), 504-514. [Link]

  • de Carvalho, L. C. S., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. ResearchGate. [Link]

  • Koenderink, J. B., et al. (2010). Transporters involved in resistance to antimalarial drugs. International Journal for Parasitology, 40(10), 1121-1130. [Link]

  • Talapko, J., et al. (2001). Resistant Malaria : Current Concepts and Therapeutic Strategies. Journal of the Association of Physicians of India, 49, 427-433. [Link]

  • Kaur, D., et al. (2023). Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. Molecules, 28(6), 2568. [Link]

  • Veiga, M. I., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Pharmacology, 13, 867115. [Link]

  • Ferreira, P. E., et al. (2011). PfMDR1: Mechanisms of Transport Modulation by Functional Polymorphisms. PLoS ONE, 6(9), e23875. [Link]

  • Sharma, M., et al. (2024). Recent advances, challenges and updates on the development of therapeutics for malaria. EXCLI Journal, 23, 622-646. [Link]

  • Veiga, M. I., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Pharmacology, 13, 867115. [Link]

  • Ross, L. S., et al. (2018). Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1. Nature Communications, 9(1), 4613. [Link]

  • Bio-protocol. (2021). Standard in vitro antimalarial susceptibility testing. Bio-protocol, 11(13), e4078. [Link]

  • Consensus. (n.d.). What challenges exist in developing new antimalarial drugs and therapies? Consensus. [Link]

  • N'Da, D. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2095. [Link]

  • World Health Organization. (2025). Compendium of molecular markers for antimalarial drug resistance. WHO. [Link]

  • Held, J., et al. (2023). The problem of antimalarial resistance and its implications for drug discovery. Expert Opinion on Drug Discovery, 19(1), 59-72. [Link]

  • Hetzel, M. W., et al. (2012). Molecular Assessment of Plasmodium falciparum Resistance to Antimalarial Drugs in Papua New Guinea Using an Extended Ligase Detection Reaction Fluorescent Microsphere Assay. Journal of Clinical Microbiology, 50(7), 2283-2291. [Link]

  • Kumar, S., et al. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. Antibiotics, 11(2), 269. [Link]

  • Das, S., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Clinical and Diagnostic Research, 12(12), DE01-DE05. [Link]

  • Zhang, T., et al. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1221764. [Link]

  • Roepe, P. D. (2009). Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria. Future Microbiology, 4(4), 447-460. [Link]

  • Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Medicine, 2019, 9641325. [Link]

  • Coban, C., et al. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 417-440. [Link]

  • van Schalkwyk, D. A., & Egan, T. J. (2006). Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Drug Resistance Updates, 9(4-5), 211-226. [Link]

  • Held, J., et al. (2023). The problem of antimalarial resistance and its implications for drug discovery. MalariaWorld. [Link]

  • Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 517-526. [Link]

  • van der Aart, M. H. T., et al. (2021). Quinoline synergy and reduced use: a study of pharmacodynamic interactions. ResearchGate. [Link]

  • LaVoie, E. (2021). Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Contagion Live. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2017). Can anyone help me with the troubleshooting to culture Plasmodium falciparum (3D7 strain) blood stage in vitro? ResearchGate. [Link]

  • Aldred, K. J., et al. (2014). Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. ACS Infectious Diseases, 1(1), 52-63. [Link]

  • Adwoa Biotech. (2024). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab. YouTube. [Link]

  • Preechaporn, W., et al. (2012). Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device. Journal of Parasitology Research, 2012, 180124. [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to provide you with the foundational knowledge and practical protocols to identify, characterize, and minimize the off-target effects of your research compounds, using the hypothetical kinase inhibitor 3-(4-Fluorobenzoyl)quinoline as a case study. As many novel compounds are not extensively characterized, it is crucial for the integrity of your research to proactively investigate and mitigate potential unintended biological interactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: I have synthesized a new quinoline-based compound, this compound. Where do I begin to assess its potential for off-target effects?

A1: A proactive approach to minimizing off-target effects begins in the design and early validation stages of your research.[2][3] For a novel compound like this compound, a multi-pronged strategy is recommended. Start with in silico (computational) prediction tools to forecast potential off-target interactions.[1][4][5] These methods use the chemical structure of your compound to predict its binding affinity to a wide range of proteins.[1][6] Following computational analysis, the next critical step is to perform in vitro biochemical screening against a panel of kinases to experimentally determine its selectivity profile.[7][8][9]

Q2: What are the most common off-target effects associated with quinoline-based compounds?

A2: The quinoline scaffold is a common feature in many biologically active molecules, including antimalarials and anticancer agents.[10][11] Due to the structural similarities in the ATP-binding pockets of many kinases, quinoline-based inhibitors can sometimes exhibit activity against multiple kinases.[12] For instance, some quinoline derivatives have been shown to interact with targets such as EGFR, HER2, and PI3K/mTOR pathways.[13][14] Therefore, when working with a novel quinoline compound, it is prudent to screen for activity against a broad range of kinases, especially those within the same family as your intended target.

Q3: How can I distinguish between a true on-target effect and an off-target phenotype in my cell-based assays?

A3: This is a critical question in drug discovery and chemical biology. A key strategy is to use multiple, structurally distinct inhibitors for the same target. If different inhibitors produce the same phenotype, it is more likely to be a true on-target effect. Additionally, genetic validation methods, such as siRNA or CRISPR-Cas9 to knockdown or knockout the target protein, can be used to see if the resulting phenotype mimics the effect of your compound.[15] It is also essential to use a negative control compound that is structurally similar to your active compound but does not inhibit the target kinase.

Q4: What concentration of this compound should I use in my experiments to minimize off-target effects?

A4: The optimal concentration will depend on the potency of your compound against its intended target (its IC50 or Kd value). As a general rule, it is advisable to use the lowest concentration of the inhibitor that elicits the desired on-target effect. Higher concentrations are more likely to induce off-target binding.[15] It is recommended to perform a dose-response curve for your on-target effect and select a concentration that is at or near the saturation point for this effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in cell-based assays. Off-target effects are influencing the cellular phenotype, leading to variability.1. Perform a comprehensive kinase selectivity profile to identify potential off-targets.[7][8][9] 2. Use a structurally unrelated inhibitor for the same target to confirm the phenotype. 3. Validate your findings using a genetic approach (siRNA, CRISPR).[15]
Observed cellular toxicity at effective concentrations. The compound may be hitting a critical off-target protein, leading to cell death or dysfunction.1. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your compound. 2. Lower the working concentration of your compound if possible. 3. If toxicity persists, consider synthesizing and testing analogs of your compound with potentially improved selectivity.
In silico predictions suggest multiple off-targets, but I'm unsure which are biologically relevant. Computational predictions are a starting point and require experimental validation.[1][4]1. Prioritize the predicted off-targets based on their predicted binding affinity and biological function. 2. Perform biochemical assays to confirm binding to the top predicted off-targets.[12][16] 3. Use cell-based assays to determine if inhibition of these off-targets contributes to the observed phenotype.[17]
My compound shows good biochemical selectivity but lacks a clear phenotype in cells. Poor cell permeability, rapid metabolism, or cellular context can influence compound activity.1. Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use target engagement assays to confirm that your compound is binding to its intended target within the cell.[15] 3. Consider that the cellular signaling network may have compensatory mechanisms that mask the effect of inhibiting a single target.

Experimental Protocols & Workflows

A systematic approach to characterizing and minimizing off-target effects is crucial. The following workflow provides a step-by-step guide for researchers working with novel inhibitors like this compound.

experimental_workflow cluster_0 Phase 1: In Silico & Initial Biochemical Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Phenotyping & Validation a In Silico Off-Target Prediction (e.g., SEA, SwissTargetPrediction) b Broad Kinase Panel Screening (e.g., KinomeScan, Reaction Biology) a->b c Biochemical IC50 Determination for On- and Off-Targets b->c d Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) c->d e On-Target Cellular Functional Assay d->e f Off-Target Cellular Functional Assay d->f g Phenotypic Comparison with Genetic Perturbation (siRNA/CRISPR) e->g f->g

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Technical Support Center: Navigating Stability Challenges of 3-(4-Fluorobenzoyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific stability data for 3-(4-Fluorobenzoyl)quinoline is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry, the known properties of the quinoline and aromatic ketone functional groups, and standard laboratory practices for handling novel chemical entities. All recommendations should be validated by empirical testing.

Introduction

As a valued researcher in the scientific community, you are at the forefront of discovery. Working with novel compounds like this compound is integral to advancing drug development and scientific understanding. However, the journey from synthesis to application is often fraught with challenges, one of the most common being the stability of the compound in solution. Inconsistent experimental results, loss of potency, or the appearance of unknown impurities can often be traced back to unforeseen degradation.

This technical support guide is designed to be your partner in the lab, providing a framework for understanding, identifying, and mitigating potential stability issues with this compound. We will explore the likely modes of degradation based on its chemical structure and offer practical, step-by-step guidance to ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that might influence its stability?

A1: The structure of this compound contains two key moieties that are susceptible to degradation:

  • The Quinoline Ring: Quinoline and its derivatives are known to be sensitive to light and oxidation.[1] Aged or improperly stored samples of quinoline itself can turn yellow or brown upon exposure to light and air.[1] The nitrogen atom in the ring can also be a site for chemical reactions.

  • The Aromatic Ketone (Benzoyl group): Aromatic ketones can be susceptible to photochemical reactions, such as photoreduction, especially in the presence of hydrogen donors.[2] The carbonyl group can also be a target for nucleophilic attack, although this is less common for aromatic ketones compared to aliphatic ones.

Q2: I've noticed my solution of this compound turning a pale yellow over time. What could be the cause?

A2: A color change is a common indicator of chemical degradation. For a quinoline-based compound, this is often due to photodecomposition or oxidation.[1] Exposure to ambient laboratory light, especially UV wavelengths, can be sufficient to induce these changes over hours or days. Storing solutions in amber vials or wrapping containers in aluminum foil is a crucial first step to prevent this.[3]

Q3: Which solvents are recommended for dissolving this compound to maximize its stability?

A3: While specific solubility data is not available, quinoline itself is readily soluble in most organic solvents like ethanol, ether, and acetone.[1] For initial studies, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often preferred for stock solutions as they are less likely to participate in degradation reactions like hydrolysis. Protic solvents, especially water or methanol, could potentially contribute to hydrolysis of the benzoyl moiety under certain pH conditions, although this is generally slow for ketones. Always use high-purity, anhydrous solvents when possible.

Q4: How should I store my stock and working solutions of this compound?

A4: Based on the general properties of quinolines, the following storage conditions are recommended to maximize shelf-life:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light at all times by using amber vials or foil-wrapped containers.[3][4]

  • Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[5]

Condition Recommendation for Stock Solutions Rationale
Temperature -20°C to -80°CSlows down the rate of all chemical reactions.
Light Exposure Store in amber vials or wrap in foilPrevents photodecomposition.[3][4]
Atmosphere Store under inert gas (Argon/Nitrogen)Minimizes oxidation.
Container Tightly sealed, high-quality vialsPrevents evaporation and moisture ingress.[5]

Troubleshooting Guide: Diagnosing Instability in Your Experiments

Encountering unexpected results can be frustrating. This section provides a systematic approach to troubleshooting common issues that may be related to the instability of this compound.

Symptom 1: Loss of Compound Potency or Inconsistent Assay Results

You observe a decrease in the expected biological or chemical activity of your compound over time, or high variability between experiments.

G cluster_main This compound cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation A This compound B Reduced Ketone (Alcohol) A->B Light, H-donor C Quinoline Ring Cleavage Products A->C Harsh UV Light D Quinoline-3-carboxylic acid + Fluorobenzene A->D H₂O / H⁺ or OH⁻ E Quinoline N-oxide A->E Oxidizing Agent / Air

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refining purification protocol for 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-(4-Fluorobenzoyl)quinoline. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to overcome challenges in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: Impurities largely depend on the synthetic route employed. Common synthetic pathways like the Friedländer or Combes synthesis can introduce specific side products.[1][2] Generally, you should be vigilant for:

  • Unreacted Starting Materials: Such as the corresponding aniline or 1,3-dicarbonyl compound.

  • Side-Reaction Products: Incomplete cyclization, polymerization, or formation of regioisomers can occur, especially under harsh temperature or pH conditions.[3]

  • Reagents and Catalysts: Residual acid or base catalysts from the reaction workup.

  • Degradation Products: Quinoline and its derivatives can be sensitive to light and strong oxidizing conditions.[4][5]

Q2: What is the general polarity and expected behavior of this compound in chromatographic and solubility tests?

A2: this compound is a moderately polar compound. The quinoline ring itself is a weak tertiary base, while the ketone group and the fluorine atom add polarity.[6] Its solubility is generally low in non-polar solvents like hexanes and higher in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and alcohols.[7] It is sparingly soluble in cold water but may show increased solubility in hot water or acidic aqueous solutions due to the basicity of the quinoline nitrogen.[4][8]

Q3: Should I choose recrystallization or column chromatography as my primary purification method?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal if your crude product is >90% pure and the impurities have significantly different solubility profiles. It is a highly efficient method for removing small amounts of impurities and can be scaled up easily.[9]

  • Column Chromatography is the preferred method for complex mixtures with multiple components or when impurities have similar solubility to the product. It offers high-resolution separation but can be more time-consuming and solvent-intensive.[10][11]

The workflow diagram below can help guide your decision.

Purification_Decision_Tree Start Start: Crude this compound AssessPurity Assess Crude Purity (TLC, 1H NMR) Start->AssessPurity Decision1 Is crude purity >90% AND a single major spot on TLC? AssessPurity->Decision1 Recrystallization Primary Method: Recrystallization Decision1->Recrystallization Yes ColumnChrom Primary Method: Column Chromatography Decision1->ColumnChrom No CheckPurity1 Check Purity (TLC, mp, NMR) Recrystallization->CheckPurity1 Decision2 Is Purity >99%? CheckPurity1->Decision2 FinalProduct Final Pure Product Decision2->FinalProduct Yes Reconsider Consider Column Chromatography or a different recrystallization solvent Decision2->Reconsider No CheckPurity2 Check Purity of Fractions (TLC) ColumnChrom->CheckPurity2 Combine Combine Pure Fractions & Evaporate CheckPurity2->Combine Combine->FinalProduct

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem 1: My compound is streaking or sticking to the baseline during silica gel column chromatography.

  • Probable Cause: The compound may be too polar for the chosen eluent, or it might be interacting too strongly with the acidic silica gel. The quinoline nitrogen can protonate on the acidic silica surface, causing very strong adsorption.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 20-30%). For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[10]

    • Deactivate the Silica Gel: Before running the column, wash the silica gel with an eluent containing a small amount of a basic modifier like triethylamine (NEt₃) or ammonia. Typically, 0.5-1% NEt₃ in the eluent is sufficient to neutralize the acidic sites on the silica, preventing the basic quinoline from binding irreversibly.[5]

    • Switch the Stationary Phase: If the issue persists, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.[12]

Problem 2: The purity of my product does not improve after recrystallization.

  • Probable Cause: The chosen solvent may be inappropriate, dissolving the impurities as effectively as the product. Alternatively, cooling the solution too quickly can trap impurities within the crystal lattice.[13]

  • Solution:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Refer to the solvent selection table below for starting points.

    • Use a Two-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. A common pair is ethyl acetate/hexanes.

    • Ensure Slow Cooling: After dissolving your compound, allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow crystal growth is key to excluding impurities.

Solvent SystemSolubility (Cold)Solubility (Hot)Expected Crystal Quality
Ethanol Low-MediumHighGood; may form needles.
Isopropanol LowMedium-HighGood; often yields larger crystals.
Ethyl Acetate MediumHighFair; may require a co-solvent.
Ethyl Acetate / Hexanes LowHigh (in pure EtOAc)Excellent; allows for fine-tuning of solubility.
Toluene LowMedium-HighGood; useful for less polar impurities.

Problem 3: My compound appears to be decomposing during purification, indicated by a color change (e.g., yellowing) or new spots on TLC.

  • Probable Cause: Quinolines can be sensitive to prolonged exposure to acidic conditions (like silica gel), light, or air (oxidation).[4][5] The benzoyl ketone moiety can also be susceptible to certain reactions.

  • Solution:

    • Minimize Contact Time with Silica: Use flash column chromatography rather than gravity chromatography to speed up the separation.[11]

    • Work Under Inert Atmosphere: If the compound is particularly sensitive, conduct the purification steps (especially solvent evaporation) under an inert atmosphere of nitrogen or argon.

    • Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to prevent potential photodegradation.[5]

    • Use Degassed Solvents: For highly sensitive compounds, using solvents that have been degassed (by sparging with nitrogen or argon) can prevent oxidation.[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude mixture where TLC analysis shows multiple spots.

Column_Chromatography_Workflow Start 1. TLC Analysis Slurry 2. Prepare Silica Slurry Start->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine

Caption: Workflow for flash column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.[12] A good starting point for this compound is 20% ethyl acetate in hexanes (v/v).

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.[10]

    • Pour the slurry into the column and use gentle air pressure to pack it tightly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying gentle pressure (using a pump or house air).

    • Collect fractions in test tubes. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity if necessary to elute your compound. A typical gradient might be:

      • Column Volumes 1-2: 10% EtOAc/Hexanes

      • Column Volumes 3-8: 20% EtOAc/Hexanes

      • Column Volumes 9+: 30% EtOAc/Hexanes

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is ideal for purifying a crude product that is already relatively pure (>90%).

Methodology:

  • Solvent Selection: As per the table above, ethanol or an ethyl acetate/hexanes mixture are excellent starting points.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.

    • Continue adding the solvent in small portions until the solid just completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored due to polar impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Disturbing the flask during this stage can lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis and NMR spectroscopy.

References

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • ChemicalBook. (n.d.). 3-(Bromomethyl)-2-cyclopropyl-4-(4'-fluorophenyl)quinoline.
  • The Royal Society of Chemistry. (2025). Supporting Information.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Wikipedia. (n.d.). Quinoline.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Columbia University. (2007). Experiment 8: Chromatography.
  • Reddit. (2025). Purification of Quinoline-3,4-diones.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Technical Support Center: Addressing Cytotoxicity of 3-(4-Fluorobenzoyl)quinoline in Control Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-(4-Fluorobenzoyl)quinoline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address unexpected cytotoxicity observed in control cells during your experiments. As scientists, we understand that unexpected results can be both a challenge and an opportunity for deeper understanding. This resource is structured to help you navigate these challenges with confidence, ensuring the integrity and validity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected cytotoxicity with this compound in their control cell lines.

Q1: I'm observing significant cell death in my vehicle-treated control cells. What are the immediate things to check?

A1: This is a critical issue that needs immediate attention. Here's a checklist of primary factors to investigate:

  • Vehicle (Solvent) Concentration: The most common vehicle for compounds like this compound is Dimethyl Sulfoxide (DMSO). High concentrations of DMSO (typically above 0.5%) can be toxic to many cell lines.[1] It is crucial to ensure that the final concentration of DMSO in your culture medium is consistent across all wells, including your vehicle-only controls, and is at a non-toxic level for your specific cell type.[2]

  • Compound Solubility and Precipitation: this compound, like many quinoline derivatives, may have limited aqueous solubility. If the compound precipitates out of solution upon dilution into your aqueous cell culture medium, these precipitates can cause mechanical stress and cell death, independent of the compound's pharmacological activity.[3][4] Visually inspect your wells for any signs of precipitation.

  • Cell Line Health and Passage Number: Ensure your control cells are healthy, free from contamination (especially mycoplasma), and are within a consistent and appropriate passage number range.[5] Cells at very high passage numbers can become senescent and more sensitive to stressors.

  • Basic Culture Conditions: Double-check your incubator's CO2 levels, temperature, and humidity. Also, verify the pH and sterility of your culture medium.

Q2: Could the this compound itself be inherently cytotoxic even at low concentrations?

A2: Yes, this is a distinct possibility. The quinoline scaffold is a privileged structure in medicinal chemistry known for a wide range of biological activities, including potent anticancer effects.[6][7][8] Many quinoline derivatives exert their effects through mechanisms that can lead to cell death, such as:

  • Induction of Apoptosis: Quinolines can activate programmed cell death pathways.[8][9][10]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activity of some quinoline compounds can lead to oxidative stress, which is damaging to cells.[6][10][11][12]

  • DNA Damage and Topoisomerase Inhibition: Some quinoline derivatives can interfere with DNA replication and repair mechanisms.[6][7][13]

The presence of a fluorine atom, an electron-withdrawing group, on the benzoyl moiety can potentially enhance the cytotoxic activity of the molecule.[6] Therefore, it's crucial to perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific control cell line.

Q3: How do I differentiate between true compound-induced cytotoxicity and an experimental artifact?

A3: This is the core of troubleshooting. A systematic approach is necessary to distinguish between a genuine biological effect and an artifact. The following troubleshooting guides will walk you through a series of validation experiments to help you make this determination.

Section 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving issues of cytotoxicity in your control cells.

Guide 1: Investigating Vehicle and Compound Solubility Issues

Unexpected toxicity in controls often traces back to the solvent or the physical state of the compound in the assay medium.

Step 1: Validate Vehicle Tolerance

  • Rationale: Different cell lines exhibit varying sensitivities to solvents like DMSO. It's essential to establish the maximum non-toxic concentration for your specific cells.

  • Protocol:

    • Plate your control cells at the desired density.

    • Create a serial dilution of your vehicle (e.g., DMSO) in the cell culture medium, ranging from a high concentration (e.g., 2%) down to the lowest concentration you plan to use.

    • Include a "no vehicle" control.

    • Incubate for the duration of your experiment.

    • Assess cell viability using a standard assay (e.g., MTT, resazurin, or a live/dead stain).

  • Expected Outcome: You should observe a clear dose-dependent decrease in viability at higher vehicle concentrations. This will allow you to determine the safe working concentration for your experiments.

Step 2: Assess Compound Solubility

  • Rationale: Precipitated compound can lead to false-positive cytotoxicity.

  • Protocol:

    • Prepare your highest concentration of this compound in the cell culture medium.

    • Visually inspect the solution under a microscope for any signs of precipitation (crystals or amorphous particles).

    • You can also centrifuge the solution and check for a pellet.

  • Mitigation Strategies:

    • If precipitation is observed, you may need to lower the starting concentration for your dose-response curves.[4]

    • Consider alternative solubilization strategies, though be mindful that these can also affect your cells.

Data Presentation: Vehicle Tolerance Assay

DMSO Concentration (%)Cell Viability (%)
2.045 ± 5
1.075 ± 8
0.592 ± 4
0.2598 ± 3
0.199 ± 2
0 (No Vehicle)100 ± 2

This table represents example data. Your results will vary depending on the cell line.

Guide 2: Characterizing the Cytotoxic Profile of this compound

Once you've ruled out artifacts, the next step is to systematically characterize the compound's cytotoxic effects.

Step 1: Perform a Detailed Dose-Response Analysis

  • Rationale: A dose-response curve is fundamental to understanding the potency of your compound.

  • Protocol:

    • Using a non-toxic vehicle concentration, prepare a wide range of serial dilutions of this compound.

    • Treat your control cells with these dilutions for a fixed time point (e.g., 24, 48, or 72 hours).[5]

    • Measure cell viability to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

  • Expected Outcome: This will reveal the concentration range at which this compound is cytotoxic to your control cells and will be crucial for designing future experiments.

Step 2: Conduct a Time-Course Experiment

  • Rationale: Cytotoxicity can be time-dependent.

  • Protocol:

    • Choose one or two concentrations of this compound (e.g., the IC50 and a lower concentration).

    • Treat your cells and measure viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Expected Outcome: This will show you the kinetics of cell death and help you choose the optimal endpoint for your assays.

Section 3: Investigating the Mechanism of Cytotoxicity

If you've confirmed that this compound is indeed cytotoxic to your control cells, you may need to investigate the underlying mechanism. This can provide valuable insights into the compound's off-target effects.

Potential Mechanisms of Quinoline-Induced Cytotoxicity

Quinoline derivatives are known to induce cell death through several pathways. Here are some key possibilities to investigate for this compound:

  • Apoptosis Induction: This is a form of programmed cell death. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases.[9][14] Specifically, quinoline derivatives have been shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[9]

  • Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS), leading to cellular damage.[11][12][15]

  • Mitochondrial Dysfunction: Many cytotoxic compounds disrupt the function of mitochondria, the cell's powerhouses. This can be assessed by measuring the mitochondrial membrane potential.[10]

Experimental Workflow for Mechanism of Action Studies

Workflow for Investigating Cytotoxicity Mechanism start Observe Cytotoxicity in Control Cells dose_response Perform Dose-Response and Time-Course Analysis start->dose_response apoptosis_check Assess Apoptosis (e.g., Caspase-3/7 Assay) dose_response->apoptosis_check If cytotoxic ros_check Measure ROS Production (e.g., DCFDA Assay) dose_response->ros_check If cytotoxic mito_check Evaluate Mitochondrial Health (e.g., TMRE/TMRM Assay) dose_response->mito_check If cytotoxic caspase_pathway Differentiate Apoptotic Pathways (Caspase-8 & Caspase-9 Assays) apoptosis_check->caspase_pathway If apoptosis positive antioxidant_rescue Antioxidant Rescue Experiment (e.g., with N-acetylcysteine) ros_check->antioxidant_rescue If ROS positive conclusion Elucidate Primary Mechanism of Cytotoxicity mito_check->conclusion caspase_pathway->conclusion antioxidant_rescue->conclusion

Caption: A logical workflow for dissecting the mechanism of unexpected cytotoxicity.

Signaling Pathway: Caspase Activation in Apoptosis

Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_ligand Death Ligand ext_receptor Death Receptor ext_ligand->ext_receptor caspase8 Caspase-8 (Initiator) ext_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., ROS, DNA Damage) mito Mitochondrion stress->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Section 4: Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
  • Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A non-fluorescent substrate is cleaved by active caspases to produce a fluorescent signal.

  • Materials:

    • Control cells

    • This compound

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

    • White-walled 96-well plates

    • Plate-reading luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat cells with a range of concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis (e.g., staurosporine).

    • Incubate for the desired time period (e.g., 12, 24 hours).

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to that of the vehicle control. A significant increase in luminescence indicates caspase-3/7 activation.

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Control cells

    • This compound

    • DCFDA (e.g., from Sigma-Aldrich)

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • The next day, remove the culture medium and wash the cells with pre-warmed PBS.

    • Load the cells with 10 µM DCFDA in PBS for 30-45 minutes in the incubator.

    • Wash the cells with PBS to remove excess dye.

    • Add fresh culture medium containing the desired concentrations of this compound and controls. A positive control for ROS production (e.g., H2O2) should be included.

    • Incubate for the desired time.

    • Measure fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. S. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]

  • Kim, J. S., Lee, H. J., & Park, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Retrieved from [Link]

  • Cavallaro, S., Ronsisvalle, S., & Panella, S. (2022). Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. MDPI. Retrieved from [Link]

  • González-Gálvez, D., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]

  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure?. YouTube. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

  • Chen, Y., & Wang, X. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Sim, T., & Lee, S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed. Retrieved from [Link]

  • Rodrigues, T., & da Silva, M. F. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed. Retrieved from [Link]

  • Sim, T., & Lee, S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Retrieved from [Link]

  • Krifa, M., & Spivak, M. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2018). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity of quinoline compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Kapishnikov, S., & Leiserowitz, L. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]

  • Kos, J., & Stanovnik, B. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Retrieved from [Link]

  • Dr. PKS & MPS Classes. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. Retrieved from [Link]

  • Tscherne, A., & Marschall, M. (2021). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemMedChem. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Wawruszak, A., & Sławiński, J. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. Retrieved from [Link]

  • Ingenta Connect. (2013, March 1). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]

  • Sobus, J. R., & Healy, E. A. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. NIH. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in 3-(4-Fluorobenzoyl)quinoline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluorobenzoyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when working with this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues, ensuring greater consistency and success in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic aromatic ketone. The quinoline core is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including potential applications as anticancer, antimalarial, and anti-inflammatory agents.[1][2] The 4-fluorobenzoyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.

Q2: What is a common synthetic route for this compound?

A prevalent method for the synthesis of 3-acylquinolines involves the reaction of an enaminone with an anthranil, which is a transition metal-free approach.[3][4] Another common strategy is the Friedel-Crafts acylation or related acylation reactions, where a quinoline derivative is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid.[5][6][7]

Q3: What are the critical parameters to control during its synthesis to ensure reproducibility?

Key parameters for reproducible synthesis include strict control of reaction temperature, the purity and stoichiometry of reactants, the choice and concentration of the catalyst (if applicable), and the reaction time. The reaction atmosphere (e.g., inert gas) can also be crucial to prevent side reactions.

Q4: How should this compound be stored to ensure its stability?

While specific stability data for this compound is not extensively published, related compounds are susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light.[8][9][10] Therefore, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

I. Low Reaction Yield

Q: Why is my reaction yield for the synthesis of this compound consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. For instance, in Friedel-Crafts type reactions, insufficient heating may lead to incomplete reaction, while excessive heat can promote the formation of byproducts. It is crucial to optimize these parameters.[11]

  • Catalyst Inactivity: If using a Lewis acid catalyst like AlCl₃ in a Friedel-Crafts acylation, ensure it is anhydrous, as moisture will deactivate it.[12] For other catalytic systems, the choice of catalyst is critical for efficiency.[13]

  • Purity of Starting Materials: Impurities in the starting materials, such as the quinoline precursor or 4-fluorobenzoyl chloride, can interfere with the reaction. It is advisable to use highly pure reagents.

  • Side Reactions: Competing reactions, such as polymerization or the formation of regioisomers, can significantly reduce the yield of the desired product.[11]

start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize Systematic Optimization (e.g., DOE) check_reagents->optimize Impure Reagents check_catalyst Assess Catalyst Activity/Loading check_conditions->check_catalyst Conditions Correct check_conditions->optimize Suboptimal Conditions check_catalyst->optimize Inactive Catalyst analyze_byproducts Identify Byproducts (NMR, MS) check_catalyst->analyze_byproducts Catalyst OK success Improved Yield optimize->success modify_synthesis Modify Synthetic Route analyze_byproducts->modify_synthesis Byproducts Identified modify_synthesis->optimize

Caption: Troubleshooting workflow for low reaction yields.

II. Inconsistent Purity and Presence of Impurities

Q: My purified this compound shows variable purity in HPLC analysis. What are the likely impurities?

Inconsistent purity often points to incomplete reactions, side products, or degradation.

  • Unreacted Starting Materials: The presence of the quinoline precursor or 4-fluorobenzoyl chloride (or its corresponding carboxylic acid if hydrolyzed) is a common issue.

  • Isomeric Byproducts: Depending on the synthetic route, acylation could potentially occur at other positions on the quinoline ring, leading to isomeric impurities.

  • Products of Side Reactions: As mentioned, side reactions can generate a variety of impurities. For instance, in some quinoline syntheses, tar-like polymeric materials can form under harsh acidic conditions.[14]

  • Degradation Products: If the compound is not handled or stored correctly, degradation can occur. Ketones can be susceptible to certain reactions, and the stability of the quinoline ring can be compromised under extreme conditions.[8][9]

A reversed-phase HPLC method is generally suitable for analyzing the purity of quinolinone derivatives.[15]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile

This is a representative method and may require optimization for your specific instrument and sample.

III. Variability in Spectroscopic Data

Q: I am observing batch-to-batch variations in my NMR spectra for this compound. What could be the cause?

Variations in NMR spectra can be due to several factors beyond the presence of impurities.

  • Residual Solvents: Different batches may retain different amounts of purification solvents (e.g., ethyl acetate, hexanes, dichloromethane), which will be visible in the 1H NMR spectrum.

  • Concentration Effects: The chemical shifts of aromatic protons in quinoline derivatives can be concentration-dependent due to π-π stacking interactions between molecules.[16] It is advisable to prepare samples at a consistent concentration.

  • pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated. If acidic impurities are present, or if the NMR solvent contains traces of acid, this can lead to shifts in the signals of nearby protons.

  • Instrumental Variations: Ensure that the NMR spectrometer is properly calibrated and that acquisition parameters are consistent between measurements.

Based on literature for structurally similar compounds, the following are expected chemical shift ranges.[3]

Proton Expected Chemical Shift (δ, ppm) Carbon Expected Chemical Shift (δ, ppm)
H2 (quinoline)9.2 - 9.4C=O193 - 195
H4 (quinoline)8.4 - 8.6C2 (quinoline)149 - 151
Aromatic H's7.0 - 8.2C3 (quinoline)138 - 140
Aromatic C's115 - 165

Note: These are approximate ranges and the actual shifts for this compound may vary.

start Inconsistent NMR Spectra check_purity Confirm Purity via HPLC start->check_purity check_purity->start Impure Sample check_solvents Analyze for Residual Solvents check_purity->check_solvents High Purity Confirmed check_solvents->start Solvent Contamination check_concentration Prepare Samples at Consistent Concentration check_solvents->check_concentration No Solvent Issues check_concentration->start Concentration Varies check_ph Consider pH Effects check_concentration->check_ph Concentration Consistent check_ph->start pH Varies instrument_check Verify Spectrometer Performance check_ph->instrument_check No pH Effects consistent_data Consistent Spectra Achieved instrument_check->consistent_data

Caption: Decision tree for troubleshooting NMR inconsistencies.

IV. Poor Crystal Formation

Q: I am having difficulty obtaining good quality crystals of this compound for X-ray diffraction or for purification. What can I do?

Poor crystallization can be frustrating but is often resolved through systematic troubleshooting.

  • Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.

  • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil.[17] A slower, more controlled cooling process allows for the growth of larger, more well-defined crystals. Insulating the flask can help to slow the cooling rate.

  • Supersaturation: For crystallization to occur, the solution must be supersaturated. This is typically achieved by dissolving the compound in a minimal amount of hot solvent. If too much solvent is used, the solution may not become supersaturated upon cooling, resulting in a poor yield or no crystals at all.[17] In this case, some solvent should be evaporated to increase the concentration.

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it is said to have "oiled out." This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[17]

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • Zou, L., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). Transition metal-free synthesis of 3-acylquinolines. Available at: [Link]

  • Zou, L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acylquinolines from 2-amino-benzaldehyde. Available at: [Link]

  • Li, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • Singh, U. P., & Singh, R. K. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-propionic acid 10a and intramolecular Friedel–Crafts acylation. Available at: [Link]

  • Alemu, M. M., & Ahmed, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

  • Wang, J., et al. (2019). HPLC analysis of 16 compounds from Artemisia ordosica. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Li, Y., et al. (2015). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography... Journal of Agricultural and Food Chemistry. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

  • Wang, S., et al. (2015). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • PubMed. (2004). HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. Available at: [Link]

  • PubMed. (1995). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Available at: [Link]

  • SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]

Sources

Technical Support Center: Optimization of Analytical Detection for 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical detection of 3-(4-Fluorobenzoyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during experimental analysis. Here, we move beyond generic protocols to offer a deep dive into the causality of analytical choices, ensuring robust and reliable results.

This center is structured to provide immediate value, whether you are developing a new analytical method or troubleshooting an existing one. We will cover High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and sample preparation, offering detailed troubleshooting guides and frequently asked questions (FAQs).

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, providing probable causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Poor chromatographic performance is a common hurdle in the analysis of aromatic ketones and heterocyclic compounds like this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Probable Cause 1: Secondary Interactions: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

  • Solution:

    • Mobile Phase Modification: Add a competitive agent to the mobile phase. A small amount of a weak base like triethylamine (TEA) can mask the active silanol sites.

    • pH Adjustment: Ensure the mobile phase pH is controlled. For basic compounds like quinolines, a low pH (e.g., using 0.1% formic acid) can protonate the analyte, leading to more consistent interactions with the stationary phase and improved peak shape.

    • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

  • Probable Cause 2: Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Solution:

    • Solvent Matching: Dissolve and inject your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

    • Injection Volume: Reduce the injection volume to minimize the impact of a strong sample solvent.

Issue 2: Inconsistent Retention Times

  • Probable Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

  • Solution:

    • Equilibration Protocol: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration, typically 10-15 column volumes, before each injection.

  • Probable Cause 2: Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile organic solvents or pH drift can affect retention.

  • Solution:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Degassing: Adequately degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.

Mass Spectrometry (MS) Troubleshooting

Issue 1: Low Signal Intensity or Poor Ionization

  • Probable Cause 1: Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, gas flow, and temperature.

  • Solution:

    • Source Optimization: Perform a systematic optimization of the ESI source parameters. Infuse a standard solution of this compound and adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal of the protonated molecule [M+H]⁺.

  • Probable Cause 2: Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity.

  • Solution:

    • Chromatographic Resolution: Improve the HPLC separation to resolve this compound from interfering compounds.

    • Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components prior to LC-MS analysis.

Issue 2: In-source Fragmentation

  • Probable Cause: High Source Energy: Excessive energy in the ion source can cause the molecule to fragment before it reaches the mass analyzer.

  • Solution:

    • Reduce Source Energy: Lower the fragmentor or capillary exit voltage to minimize in-source collision-induced dissociation. This will promote the detection of the intact protonated molecule.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical detection of this compound.

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: Based on the analysis of structurally similar compounds, a reversed-phase HPLC method is recommended. Here are the suggested starting parameters:

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a 5-10 minute linear gradient from 10% to 90% B
Flow Rate 0.2-1.0 mL/min (depending on column i.d.)
Column Temperature 25-40 °C
Detection UV at an estimated λmax of ~254 nm and ~280 nm
Injection Volume 1-10 µL

Q2: How should I prepare samples of this compound for HPLC or LC-MS analysis?

A2: The appropriate sample preparation method depends on the sample matrix.

  • For Reaction Mixtures: A simple "dilute and shoot" approach is often sufficient. Dilute an aliquot of the reaction mixture in the initial mobile phase to a concentration within the linear range of the detector.

  • For Biological Matrices (e.g., plasma, urine): More extensive sample cleanup is necessary to remove proteins and other interfering substances.

    • Protein Precipitation: Add a 3-fold excess of a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.

    • Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE is recommended. A C18 or polymeric reversed-phase sorbent can be used to retain the analyte, followed by washing to remove interferences and elution with an organic solvent.

Q3: What is the expected mass spectrum and fragmentation pattern for this compound?

A3: In positive ion mode ESI-MS, you would expect to see the protonated molecule, [M+H]⁺. The exact mass can be calculated from its chemical formula (C₁₆H₁₀FNO).

  • Predicted Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is likely to produce characteristic fragment ions. Common fragmentation pathways for benzoyl-substituted compounds involve cleavage of the bond between the carbonyl group and the aromatic rings. Key expected fragments would correspond to the fluorobenzoyl cation and the quinoline ring.

Q4: How can I improve the sensitivity of my assay for trace-level detection?

A4: To enhance sensitivity, a combination of approaches is often necessary:

  • Optimize MS Parameters: As discussed in the troubleshooting section, fine-tuning the ion source and mass analyzer settings is crucial.

  • Sample Enrichment: Use SPE to concentrate the analyte from a larger sample volume.

  • Derivatization: While not always necessary with MS detection, derivatization can be employed to improve ionization efficiency or chromatographic properties.

  • Use a More Sensitive Instrument: If available, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Generic Method for Solid-Phase Extraction (SPE) of this compound from a Biological Matrix
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma with precipitated proteins) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Visualization 1: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Detected peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity peak_shape->retention_time No secondary_interactions Check for Secondary Interactions - Adjust mobile phase pH - Add competitive agent (e.g., TEA) - Use base-deactivated column peak_shape->secondary_interactions Yes solvent_mismatch Check Sample Solvent - Inject in mobile phase - Reduce injection volume peak_shape->solvent_mismatch Yes retention_time->sensitivity No equilibration Check Column Equilibration - Increase equilibration time (10-15 column volumes) retention_time->equilibration Yes mobile_phase_prep Check Mobile Phase - Prepare fresh daily - Ensure proper degassing retention_time->mobile_phase_prep Yes ms_optimization Optimize MS Parameters - Tune ion source - Adjust collision energy sensitivity->ms_optimization Yes sample_prep_sensitivity Improve Sample Prep - Use SPE for enrichment - Check for ion suppression sensitivity->sample_prep_sensitivity Yes end Problem Resolved secondary_interactions->end solvent_mismatch->end equilibration->end mobile_phase_prep->end ms_optimization->end sample_prep_sensitivity->end

Caption: A workflow for troubleshooting common HPLC issues.

Visualization 2: LC-MS Method Development Logic

Caption: A logical flow for developing an LC-MS method.

References

  • NIST. (n.d.). 3-Benzylquinoline. NIST WebBook. [Link]

  • PubMed. (n.d.). Determination of primary biogenic amines in various food products using isocratic HPLC with 3-(4-chlorobenzoyl)-quinoline-2-carboxaldehyde as a new precolumn fluorogenic reagent. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]

  • National Institutes of Health. (n.d.). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]

  • ResearchGate. (2022). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubMed. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

  • ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • NIST. (n.d.). Benzophenone. NIST WebBook. [Link]

  • ResearchGate. (2025). Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF. [Link]

Validation & Comparative

A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors Against the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with its ability to form a multitude of interactions with biological macromolecules, has established it as a cornerstone in the development of numerous therapeutic agents.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and, most notably for this guide, anticancer properties.[1][2]

In the realm of oncology, the quinoline framework has been extensively explored for its potential to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer. One of the most critical targets in this domain is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[4][5][][7][8][9][10] Overexpression or mutation of EGFR is a known driver in several malignancies, particularly non-small cell lung cancer (NSCLC) and breast cancer.[3]

This guide provides a comprehensive framework for evaluating the efficacy of novel quinoline-based compounds, exemplified here by a representative molecule, "3-(4-Fluorobenzoyl)quinoline," against established EGFR inhibitors. We will compare its hypothetical performance against two clinically approved tyrosine kinase inhibitors (TKIs): Erlotinib (a quinazoline-based EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).[4][11][12][13] The methodologies and principles outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for preclinical inhibitor characterization.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR inhibitors function by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor.[][12] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[14][15][16] The intended result is the arrest of uncontrolled tumor cell proliferation and the induction of apoptosis.[][15]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinoline Inhibitor (e.g., Erlotinib) Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: EGFR signaling pathway and inhibitor mechanism.

Comparative Efficacy Evaluation: A Multi-Tiered Approach

To rigorously compare the efficacy of our hypothetical this compound with Erlotinib and Lapatinib, a two-tiered experimental approach is essential. This involves an initial biochemical assessment of direct target engagement, followed by a cell-based evaluation of the compound's functional impact on cancer cells.

Tier 1: Biochemical Potency - The Enzymatic Kinase Assay

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified target enzyme. This is determined through an in vitro kinase assay. The causality behind this choice is to isolate the interaction between the compound and the EGFR kinase domain, removing the complexities of cellular uptake, metabolism, and off-target effects. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17][18]

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

    • Reconstitute recombinant human EGFR kinase enzyme (amino acids 695-end) in kinase buffer to a working concentration (e.g., 2 ng/µL).

    • Prepare a substrate/ATP mix. This typically includes a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 and ATP at a concentration near its Km for EGFR.

    • Serially dilute the test compounds (this compound, Erlotinib, Lapatinib) in 10% DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or a DMSO control.

    • Add 2 µL of the diluted EGFR enzyme to each well, except for "blank" control wells.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the new ATP to drive a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (from "blank" wells) from all other readings.

    • Normalize the data by setting the average signal from the DMSO control wells (no inhibitor) as 100% activity and the "blank" wells as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Tier 2: Cellular Potency - The Antiproliferative Assay

While the enzymatic assay measures target potency, it does not predict a compound's effectiveness in a biological system. A cell-based assay is crucial to assess factors like cell permeability, metabolic stability, and the ability to engage the target in its native environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19]

  • Cell Culture and Plating:

    • Culture an EGFR-dependent cancer cell line (e.g., A549 for NSCLC or MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Erlotinib, Lapatinib) in the culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Incubation and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value for each compound using a non-linear regression curve fit.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the comparative efficacy evaluation process.

Workflow Start Start: Select Inhibitors - this compound - Erlotinib (Control) - Lapatinib (Control) Tier1 Tier 1: Biochemical Assay (EGFR Kinase Inhibition) Start->Tier1 Tier2 Tier 2: Cellular Assay (MTT Antiproliferative) Start->Tier2 Data1 Data Analysis: Calculate IC50 Values Tier1->Data1 Data2 Data Analysis: Calculate GI50 Values Tier2->Data2 Comparison Comparative Efficacy Analysis Data1->Comparison Data2->Comparison End End: Conclude Relative Potency and Cellular Efficacy Comparison->End

Caption: Experimental workflow for inhibitor comparison.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct comparison. The table below presents hypothetical, yet plausible, results for our comparative analysis.

CompoundTarget(s)Enzymatic Potency (IC50, nM)Cellular Potency (GI50, nM) (A549 Cell Line)
This compound EGFR15150
Erlotinib EGFR580
Lapatinib EGFR, HER210120

Interpretation of Hypothetical Data:

  • Erlotinib shows the highest potency against the isolated EGFR enzyme (IC50 = 5 nM), consistent with its established role as a potent EGFR inhibitor.[]

  • Lapatinib displays slightly lower enzymatic potency against EGFR (IC50 = 10 nM), which is expected as it is a dual inhibitor targeting both EGFR and HER2.[11][13]

  • Our hypothetical This compound shows good, albeit lower, enzymatic potency (IC50 = 15 nM) compared to the established drugs.

  • In the cellular assay, all compounds show a requisite increase in the concentration needed to inhibit cell growth (GI50 > IC50). This is a common and expected finding, reflecting the barriers to target engagement in a cellular context.

  • The relative ranking of potency is maintained in the cellular assay, with Erlotinib being the most potent. The 10-fold shift between the IC50 and GI50 for this compound suggests it may have moderate cell permeability or be subject to some level of metabolic inactivation, warranting further investigation.

Conclusion and Future Directions

This guide outlines a foundational strategy for comparing the efficacy of a novel quinoline-based inhibitor, this compound, against known standards like Erlotinib and Lapatinib. Based on our hypothetical data, this compound demonstrates promising activity as an EGFR inhibitor.

The self-validating nature of this experimental plan lies in its tiered approach: the biochemical assay confirms on-target activity, while the cellular assay validates this activity in a more biologically relevant context. Discrepancies between these tiers, as noted in our interpretation, are not failures but rather critical data points that guide the next phase of drug development, which may include medicinal chemistry efforts to improve cellular uptake or metabolic stability, and broader kinase profiling to assess selectivity.

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A Researcher's Guide to the Bioactivity of 3-(4-Fluorobenzoyl)quinoline: A Comparative Validation Across In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical comparison for the validation of a promising quinoline derivative, 3-(4-Fluorobenzoyl)quinoline. We will explore its bioactivity through a series of robust in vitro and in vivo models, comparing its performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation pathway for novel chemical entities.

The core rationale for investigating this compound stems from the known bioactivity of structurally similar compounds. For instance, the analog 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline has been identified as a potent inhibitor of nitric oxide (NO) production and pro-inflammatory cytokines, suggesting a potential role in modulating inflammatory pathways often dysregulated in cancer.[3] This guide will therefore focus on validating the cytotoxic and anti-tumorigenic properties of this compound, with a secondary exploration of its potential anti-inflammatory mechanism of action.

Section 1: In Vitro Bioactivity Assessment

The initial phase of validating a new compound involves a battery of in vitro assays to determine its cytotoxic potential and elucidate its mechanism of action at a cellular level. Here, we compare this compound against the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, in two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

Comparative Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] A reduction in metabolic activity is indicative of cytotoxicity.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)
This compound8.5 (Hypothetical)12.2 (Hypothetical)
Doxorubicin~0.4 - 2.5[3][5]>20[5]
Cisplatin~1.65 - 128.5[6][7]~6.14 - 43.01[8][9]

Note: IC50 values for Doxorubicin and Cisplatin are sourced from literature and can vary based on experimental conditions. The values for this compound are hypothetical and represent a plausible outcome for a novel compound with moderate potency.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Mechanistic Insight: Tubulin Polymerization and NF-κB Signaling

Given the known activities of quinoline derivatives, two potential mechanisms of action for this compound are explored: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs.[10] A tubulin polymerization assay can determine if a compound disrupts this process.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound (this compound) or a known inhibitor (e.g., Nocodazole) or stabilizer (e.g., Paclitaxel).[11]

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of the test compound suggests inhibitory activity.

Diagram: Hypothetical Mechanism of Action

NFkB_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p p50_p65 p50/p65 Dimer IkBa->p50_p65 p50 p50 p65 p65 Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p50_p65_nuc p50/p65 Dimer p50_p65->p50_p65_nuc Translocation DNA DNA p50_p65_nuc->DNA Binding Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Overview of the canonical NF-κB signaling cascade.

Section 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose. [10][12]

Human Tumor Xenograft Model

In this model, human cancer cells (e.g., MCF-7 or A549) are implanted into immunodeficient mice, which then develop tumors. The effect of the test compound on tumor growth is then monitored over time.

Table 2: Hypothetical In Vivo Efficacy in an A549 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control100 µL saline, i.p., daily12000
This compound20 mg/kg, i.p., daily60050
Cisplatin5 mg/kg, i.p., every 3 days48060
Experimental Protocol: Human Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of athymic nude mice. [11]2. Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³). [13]3. Randomization and Treatment: Randomize mice into treatment groups (Vehicle, this compound, Cisplatin).

  • Dosing: Administer the compounds according to the specified dosing regimen.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. [13]6. Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Diagram: Experimental Workflow for Preclinical Validation

Workflow Start Compound Synthesis This compound InVitro In Vitro Screening (Cytotoxicity, Mechanism) Start->InVitro MTT MTT Assay (MCF-7, A549) InVitro->MTT Tubulin Tubulin Polymerization Assay InVitro->Tubulin NFkB NF-κB Reporter Assay InVitro->NFkB InVivo In Vivo Efficacy (Xenograft Model) MTT->InVivo If IC50 is promising Tubulin->InVivo NFkB->InVivo A549_Xenograft A549 Xenograft in Mice InVivo->A549_Xenograft Toxicity Preliminary Toxicity Assessment A549_Xenograft->Toxicity DataAnalysis Data Analysis & Reporting Toxicity->DataAnalysis GoNoGo Go/No-Go Decision for Further Development DataAnalysis->GoNoGo

Caption: A streamlined workflow for preclinical validation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the bioactivity of a novel quinoline derivative, this compound. By employing a combination of in vitro and in vivo models and comparing its performance against established standards, researchers can generate the robust data necessary for informed decision-making in the drug development process. The hypothetical data presented suggests that this compound may possess moderate anticancer activity, potentially through a dual mechanism involving disruption of microtubule dynamics and inhibition of pro-inflammatory signaling. Further studies are warranted to confirm these findings, including a broader panel of cancer cell lines, detailed pharmacokinetic and toxicology studies, and investigation into its effects on specific molecular targets within the NF-κB pathway. The methodologies described herein provide a solid foundation for these future investigations.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorobenzoyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities.[3][4] A particularly promising class of quinoline derivatives are the 3-(4-Fluorobenzoyl)quinoline analogs, which have emerged as potent modulators of various biological targets. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data to inform the rational design of future therapeutic agents.

The this compound Core: A Privileged Scaffold

The this compound core structure presents several key features for medicinal chemistry exploration. The quinoline ring system provides a rigid, bicyclic aromatic platform that can engage in various interactions with biological targets, including π-π stacking. The benzoyl moiety at the 3-position introduces a critical carbonyl group, a common hydrogen bond acceptor. The fluorine atom on the benzoyl ring is a bioisosteric replacement for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability.

The strategic placement of these functionalities creates a versatile template for modification. Understanding how substitutions on both the quinoline and the benzoyl rings influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Analysis: Unraveling the Impact of Substitutions

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR. The following sections dissect the influence of substitutions at key positions.

Substitutions on the Quinoline Ring

The quinoline ring offers multiple positions for substitution, with the 2-position being a primary focus of investigation.

Table 1: Impact of 2-Position Substitution on Biological Activity

Compound ID2-Position SubstituentBiological Activity (IC50/GI50)Target/Cell LineReference
18b 3,4,5-trimethoxyphenylPotent anti-inflammatoryLPS-activated murine J774A.1 macrophage cells[5]
Generic Analog A Unsubstituted PhenylModerate anticancer activityVarious cancer cell lines[6]
Generic Analog B Substituted Phenyl (e.g., with electron-donating groups)Enhanced anticancer activityVarious cancer cell lines[6]

As illustrated in Table 1, the nature of the substituent at the 2-position of the quinoline ring plays a crucial role in determining the biological activity of this compound analogs. For instance, the presence of a 3,4,5-trimethoxyphenyl group in compound 18b confers potent anti-inflammatory properties.[5] In the context of anticancer activity, substitutions on the 2-aryl ring generally lead to enhanced potency compared to an unsubstituted phenyl ring.[6]

The following diagram illustrates the key regions of the this compound scaffold where modifications significantly impact biological activity.

Caption: Key modification points on the this compound scaffold.

Substitutions on the 4-Fluorobenzoyl Moiety

While the 4-fluoro substitution is a defining feature of this analog class, further modifications to the benzoyl ring can fine-tune activity. Replacing or adding substituents to other positions on the phenyl ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein. For example, the introduction of additional electron-withdrawing or -donating groups can impact the hydrogen-bonding capability of the carbonyl oxygen.

Comparative Analysis with Alternative Scaffolds

The therapeutic potential of this compound analogs can be benchmarked against other quinoline-based compounds and established drugs. For instance, in the realm of anticancer research, quinoline-chalcone hybrids and 2,4-disubstituted quinolines have also demonstrated significant cytotoxic effects against various cancer cell lines.[2][7] A direct comparison of IC50 values, where available for the same biological target, is essential for evaluating the relative potency of the this compound scaffold.

Experimental Protocols for Evaluation

The biological evaluation of this compound analogs typically involves a series of standardized in vitro and in vivo assays.

Synthesis of this compound Analogs

A general synthetic route to 2-substituted 3-(4-fluorobenzoyl)quinolines is outlined below. This multi-step synthesis provides a versatile platform for generating a library of analogs for SAR studies.

Synthesis_Workflow start Starting Materials (e.g., 2-aminoacetophenone derivatives) step1 Condensation with 4-fluorobenzaldehyde start->step1 step2 Cyclization to form quinoline ring step1->step2 step3 Introduction of R1 substituent (e.g., Suzuki or Stille coupling) step2->step3 product Final this compound Analog step3->product

Sources

A Comparative Analysis of 3-(4-Fluorobenzoyl)quinoline and Its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a detailed comparative analysis of 3-(4-Fluorobenzoyl)quinoline and structurally similar compounds, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to inform future drug discovery efforts. While specific biological data for this compound is not extensively available in the public domain, this analysis leverages data from closely related analogs to extrapolate and build a comprehensive understanding.

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline core, a fusion of a benzene and a pyridine ring, is an electron-deficient aromatic system that serves as a versatile template for ligand design.[2] Its ability to intercalate into DNA, inhibit key enzymes, and modulate signaling pathways has made it a focal point in the design of anticancer drugs.[1] Marketed drugs such as Anlotinib and Bosutinib, both kinase inhibitors, feature the quinoline scaffold and have been approved for the treatment of various cancers.[3]

Synthesis of the 3-Aroylquinoline Backbone

The synthesis of 3-aroylquinolines can be achieved through several established synthetic routes. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Modifications of this and other classical methods like the Gould-Jacobs reaction, Pfitzinger reaction, and Doebner-von Miller reaction provide access to a wide array of substituted quinolines.[4]

For the specific synthesis of this compound, a plausible route involves the reaction of 2-aminobenzaldehyde with 1-(4-fluorophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (a Wittig reagent) or a related β-keto ester followed by cyclization and oxidation. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

Illustrative Synthetic Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Condensation/ Cyclization 2-Aminobenzaldehyde->Condensation Fluorobenzoyl_Reagent 1-(4-fluorophenyl)-ethanone derivative Fluorobenzoyl_Reagent->Condensation Target_Compound This compound Condensation->Target_Compound Friedländer Annulation or similar synthesis

Caption: A generalized workflow for the synthesis of 3-aroylquinolines.

Comparative Biological Activity: Insights from Structural Analogs

In the absence of direct experimental data for this compound, we turn our attention to structurally related compounds to infer its potential biological activity. The primary focus will be on anticancer properties, as this is a well-documented therapeutic area for quinoline derivatives.

Anticancer Activity of 3-Substituted Quinolines

Research into quinoline derivatives has demonstrated that substitution at the 3-position can significantly influence their cytotoxic effects. A study on a series of 2-Cyano-N-(quinolin-3-yl) acrylamide derivatives revealed potent activity against the MCF-7 breast cancer cell line. Notably, the compound 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide (a close analog of our target compound) exhibited an IC50 value of 40.0 µmol L⁻¹.[5] This suggests that the presence of a 4-fluorophenyl group attached to a functional moiety at the 3-position of the quinoline ring is compatible with significant anticancer activity.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Analog 1: 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamideMCF-740.0[5]
Analog 2: 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8[5]
Doxorubicin (Control) MCF-7Not specified in source, but typically in the low µM to nM range.[5]

Table 1: Anticancer Activity of Structurally Related 3-Substituted Quinoline Derivatives.

Anticancer Activity of 4-Aroylquinolines

While our primary focus is on 3-aroylquinolines, data from 4-aroylquinolines can also provide valuable SAR insights. A study by Hsieh et al. (2011) on 4-aroyl-6,7,8-trimethoxyquinolines as combretastatin analogs identified several compounds with potent antiproliferative activity. Although the aroyl group is at the 4-position, the presence of a benzoyl-type substituent is a shared feature with our target compound.

CompoundR'Cancer Cell LinesIC50 (nM)Reference
Compound 9 HKB, HT-29, MKN451310, 1560, 1370[6]
Compound 10 3'-FKB, HT-29, MKN451150, 1230, 1170[6]
Compound 11 4'-N(CH₃)₂KB, HT-29, MKN45217, 327, 239[6]

Table 2: Antiproliferative Activity of 4-Aroyl-6,7,8-trimethoxyquinolines. [6]

These findings highlight that the nature and position of substituents on the benzoyl ring dramatically impact cytotoxicity. The strong electron-donating dimethylamino group at the 4'-position in compound 11 resulted in a significant increase in potency compared to the unsubstituted or fluoro-substituted analogs. This suggests that electronic effects on the aroyl moiety play a crucial role in the biological activity.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for related compounds, we can deduce key SAR trends that are likely to be relevant for this compound and its derivatives.

  • Position of the Aroyl Group: The observation that both 3- and 4-substituted quinolines can exhibit potent anticancer activity suggests that the aroyl moiety can be accommodated in different positions on the quinoline ring, likely interacting with different biological targets or binding pockets. The absolute requirement for a substituent at the 3-position for potent and selective alpha(2C)-adrenoceptor antagonism in a different series of quinolines further underscores the importance of this position for biological activity.[1][7]

  • Substitution on the Benzoyl Ring: The data from 4-aroylquinolines strongly indicates that substituents on the benzoyl ring are critical for activity. The presence of a fluorine atom, as in this compound, is a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. The comparison between compounds 9 and 10 in Table 2 suggests that a fluorine substituent can have a modest impact on potency.[6] Further exploration of different substituents at various positions on the benzoyl ring is a promising avenue for optimization.

  • The Quinoline Core: The quinoline nucleus itself is essential for the observed biological effects. Modifications to the quinoline ring, such as the introduction of methoxy groups in the 4-aroylquinoline series, have been shown to enhance activity.[6]

SAR Insights Workflow:

cluster_sar Structure-Activity Relationship Core Quinoline Scaffold (Essential for Activity) Activity Biological Activity (e.g., Anticancer) Core->Activity Position Substitution Position (3- vs 4-position) Position->Activity Benzoyl_Subs Benzoyl Substituents (e.g., -F, -OCH3, -N(CH3)2) Benzoyl_Subs->Activity

Caption: Key structural features influencing the biological activity of aroylquinolines.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols based on standard methodologies in the field.

General Procedure for the Synthesis of 3-Aroylquinolines

A mixture of a 2-aminobenzaldehyde derivative (1.0 mmol) and a β-ketoester or a related active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is heated under reflux for a specified period. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds, including this compound and its analogs, are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cytotoxicity Assay Workflow:

Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Solubilize formazan with DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 values Absorbance->IC50_Calc

Caption: A stepwise workflow for determining the in vitro cytotoxicity of test compounds.

Conclusion and Future Directions

This comparative analysis, while limited by the scarcity of direct data on this compound, provides a valuable framework for understanding its potential as an anticancer agent. By examining structurally related compounds, we have highlighted key SAR insights that can guide the design of future analogs with improved potency and selectivity. The presence of the 4-fluorobenzoyl moiety at the 3-position of the quinoline ring represents a promising starting point for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidating the mechanism of action, identifying specific molecular targets, and conducting in vivo studies will be crucial steps in advancing these compounds towards clinical development. The quinoline scaffold continues to be a rich source of inspiration for medicinal chemists, and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and effective anticancer therapies.

References

  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry. 2022;237:114376. [Link]

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A Cross-Validation of 3-(4-Fluorobenzoyl)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of the 3-Aroyl Moiety

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. Among the diverse array of quinoline derivatives, those bearing a carbonyl group at the C-3 position, particularly an aroyl moiety, have garnered significant interest. This guide provides a comprehensive cross-validation of 3-(4-Fluorobenzoyl)quinoline, a molecule of interest in contemporary drug discovery. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this guide will leverage data from closely related 3-aroylquinoline analogs to project its synthetic accessibility, and potential biological performance, and to provide a framework for its experimental validation.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comparative analysis grounded in established experimental data for analogous compounds. We will explore the synthetic rationale, propose detailed experimental protocols, and present a comparative analysis of its expected biological activity against relevant alternatives.

Synthetic Strategy and Experimental Protocol

The synthesis of 3-aroylquinolines can be achieved through several established synthetic routes. A common and effective method involves the Friedländer annulation or related condensation reactions. A plausible and efficient synthetic pathway for this compound is proposed below, based on methodologies reported for similar 3-acylquinoline derivatives.[2]

Proposed Synthesis of this compound

A practical approach to synthesize the title compound involves a one-pot, three-component reaction of 2-aminobenzaldehyde, a 1,3-dicarbonyl compound (in this case, 1-(4-fluorophenyl)prop-2-en-1-one), and a suitable catalyst.

DOT Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_aminobenzaldehyde 2-Aminobenzaldehyde reaction_pot One-Pot Reaction 2_aminobenzaldehyde->reaction_pot chalcone 1-(4-fluorophenyl)prop-2-en-1-one chalcone->reaction_pot catalyst Catalyst (e.g., L-proline) catalyst->reaction_pot solvent Solvent (e.g., DMSO) solvent->reaction_pot temperature Temperature (e.g., 100 °C) temperature->reaction_pot product This compound reaction_pot->product

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol: Synthesis and Characterization

This protocol is adapted from established procedures for the synthesis of analogous 3-aroylquinolines.

Materials:

  • 2-Aminobenzaldehyde

  • 1-(4-fluorophenyl)prop-2-en-1-one (4-Fluorochalcone)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminobenzaldehyde (1.0 mmol) and 1-(4-fluorophenyl)prop-2-en-1-one (1.0 mmol) in DMSO (5 mL), add L-proline (0.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

  • FT-IR: To identify the characteristic functional groups (e.g., C=O of the ketone).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Comparative Performance Analysis: Biological Activities

Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1][3] The introduction of an aroyl group at the C-3 position has been shown to be a favorable modification for anticancer activity.

Comparison with Other Quinoline-Based Anticancer Agents:

Compound/ClassMechanism of Action (if known)Reported IC₅₀ Values (µM)Reference
This compound (Predicted) Inhibition of tubulin polymerization, kinase inhibition (inferred)Potentially in the low micromolar to nanomolar range-
Combretastatin A-4 Analogs (4-Aroylquinolines)Antimitotic, tubulin interaction0.213 - 0.327 (against various cancer cell lines)[4]
2-Arylquinoline DerivativesSelective cytotoxicity8.3 - 34.34 (against HeLa and PC3 cells)[5]
7-(4-fluorobenzyloxy)quinolin-4-amine derivativesp53 activation, apoptosis induction< 1.0 (against various human tumor cell lines)[6]
Doxorubicin (Standard Chemotherapeutic)Topoisomerase II inhibitorVaries with cell line[3]

The fluorine substituent on the benzoyl ring of this compound is expected to enhance its anticancer potential. Fluorine can increase metabolic stability, improve cell membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.

DOT Diagram: Postulated Anticancer Mechanism of Action

G Compound This compound Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target Pathway_Inhibition Inhibition of Signaling Pathway Target->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inferred mechanism of anticancer action for 3-aroylquinolines.

Antibacterial Activity

The quinoline scaffold is the backbone of many successful antibacterial agents, including the fluoroquinolones. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Comparison with Other Quinoline-Based Antibacterial Agents:

Compound/ClassTarget BacteriaReported MIC (µg/mL)Reference
This compound (Predicted) Gram-positive and Gram-negative bacteriaPotentially in the low to mid µg/mL range-
Facilely Accessible Quinoline DerivativesMRSA, MRSE, VRE, C. difficile1.0 - 8.0[7]
Quinolyl Epoxy KetonesB. subtilis, E. coli, S. aureusComparable to standard antibiotics[8]
Ciprofloxacin (Fluoroquinolone Standard)Broad spectrumVaries with bacterial strain[9]

The presence of a ketone at the C-3 position in quinolinyl epoxy ketones has been shown to contribute to their antibacterial efficacy.[8] It is plausible that the benzoyl group in this compound could similarly contribute to its antibacterial profile. The fluorine atom is a well-established pharmacophore in quinolone antibiotics, significantly enhancing their activity.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Add an equal volume of standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental validation of this compound is pending, a comprehensive analysis of its structural features and comparison with well-characterized analogs strongly suggest its potential as a promising candidate for further investigation in both anticancer and antibacterial drug discovery. The presence of the quinoline scaffold, the C-3 aroyl group, and the fluorine substituent are all favorable features that have been independently shown to contribute to potent biological activity.

The proposed synthetic route is straightforward and utilizes readily available starting materials, making the compound accessible for further studies. The provided experimental protocols for synthesis, characterization, and biological evaluation offer a clear roadmap for researchers to validate the predicted activities of this compound.

Future research should focus on the synthesis and thorough in vitro evaluation of this compound against a panel of cancer cell lines and pathogenic bacterial strains. Subsequent studies could explore its mechanism of action, in vivo efficacy, and toxicological profile to fully elucidate its therapeutic potential. The insights gained from such investigations will not only determine the future of this compound as a drug candidate but also contribute to the broader understanding of the structure-activity relationships of 3-aroylquinolines.

References

  • ResearchGate. (n.d.). Antimicrobial activity of quinolinyl epoxy ketones 1-11. Retrieved from [Link]

  • PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 3-acylquinolines from 2-amino-benzaldehyde. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

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  • PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Retrieved from [Link]

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  • MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Retrieved from [Link]

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  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]

  • MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). Retrieved from [Link]

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A Tale of Two Quinolines: Unraveling the Mechanisms of Chloroquine and the Potential of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, giving rise to compounds that have shaped the course of treating infectious diseases and are now showing promise in the fight against cancer. This guide offers an in-depth, comparative analysis of two such molecules: the well-established drug, chloroquine, and a representative of a newer generation of synthetic quinolines, 3-(4-Fluorobenzoyl)quinoline.

While chloroquine's mechanisms of action have been the subject of extensive research, this compound represents a class of compounds where the full therapeutic potential is still being uncovered. This guide will delve into the known molecular pathways influenced by chloroquine and, based on the structure-activity relationships of related quinoline derivatives, postulate the potential mechanisms of this compound, offering a forward-looking perspective for researchers in the field.

Chloroquine: A Multifaceted Veteran

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades. Its efficacy stems from its ability to concentrate in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[1][2] More recently, its repurposing as an anticancer agent has unveiled a complex polypharmacology, targeting fundamental cellular processes.

The Antimalarial Mechanism: A Fatal Disruption of Heme Detoxification

The primary antimalarial action of chloroquine targets the parasite's unique method of detoxifying heme, a toxic byproduct of hemoglobin digestion.[3] The parasite polymerizes heme into an inert crystalline substance called hemozoin.[4] Chloroquine, by accumulating in the food vacuole, interferes with this process. It is believed to cap the growing hemozoin polymer, preventing further heme sequestration.[5][6] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[3]

Experimental Protocol: In Vitro Heme Polymerization Assay

This assay is fundamental to screening compounds for chloroquine-like antimalarial activity.

Objective: To determine the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 5.2)

  • Test compound (e.g., this compound)

  • Chloroquine (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of hemin chloride in DMSO.

  • Prepare serial dilutions of the test compound and chloroquine in DMSO.

  • In a 96-well plate, add the sodium acetate buffer.

  • Add the test compounds, chloroquine, or DMSO to the respective wells.

  • Initiate the reaction by adding the hemin chloride solution to all wells.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove any unreacted hemin.

  • Resuspend the pellet in a known volume of NaOH to dissolve the β-hematin.

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of inhibition of heme polymerization for each compound concentration relative to the vehicle control.

The Anticancer Mechanisms: A Multi-pronged Attack

Chloroquine's anticancer effects are more complex and appear to be context-dependent, involving multiple mechanisms of action.

1. Autophagy Inhibition: One of the most studied anticancer mechanisms of chloroquine is its ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions.[7] Chloroquine, being a weak base, accumulates in the acidic lysosomes and raises their pH.[8] This inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagic degradation.[9][10][11][12] The blockade of this survival pathway can sensitize cancer cells to chemotherapy and radiation.

2. Immunomodulation: Chloroquine can also modulate the tumor microenvironment. It has been shown to repolarize tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[7] This shift can enhance the anti-tumor immune response.

3. Normalization of Tumor Vasculature: In some contexts, chloroquine has been observed to normalize tumor vasculature, which can reduce intratumoral hypoxia and metastasis, and improve the delivery and efficacy of chemotherapeutic agents.[7][13]

4. Topoisomerase II Inhibition: Chloroquine has been shown to intercalate into DNA and can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[14][15] This can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells.

This compound: A Candidate for Next-Generation Therapeutics?

While specific experimental data on the mechanism of action of this compound is not yet widely available, we can infer its potential activities based on the well-established structure-activity relationships of quinoline derivatives. The presence of a 4-fluorobenzoyl group, an electron-withdrawing moiety, is a feature often associated with enhanced biological activity in quinoline-based compounds.

Hypothesized Antimalarial Mechanism

Given its quinoline core, this compound could potentially exhibit antimalarial activity through the inhibition of heme polymerization, similar to chloroquine. The specific substitutions on the quinoline ring will influence its ability to accumulate in the parasite's food vacuole and interact with heme. The 3-aroylquinoline scaffold is a subject of ongoing research for novel antimalarial agents.

Hypothesized Anticancer Mechanisms

The anticancer potential of this compound is an area ripe for investigation. Based on the known activities of other quinoline derivatives, several mechanisms can be postulated:

1. Cell Cycle Arrest and Apoptosis Induction: Many quinoline derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis.[9] The 4-fluorobenzoyl moiety could enhance the compound's interaction with cellular targets that regulate these processes.

2. Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. It is plausible that this compound could inhibit the activity of protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR, or Src kinases.

3. Topoisomerase Inhibition: Similar to chloroquine, this compound could function as a topoisomerase inhibitor. The planar quinoline ring can intercalate into DNA, and the aroyl substituent could influence its interaction with the enzyme-DNA complex.

Experimental Workflow: Investigating the Mechanism of Action of a Novel Quinoline Derivative

For a compound like this compound, a systematic approach is required to elucidate its mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies (Anticancer) cluster_2 Mechanism of Action Studies (Antimalarial) A Cytotoxicity Assays (Various Cancer Cell Lines) C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assays (Annexin V/PI Staining) A->D E Kinase Inhibition Profiling (Biochemical/Cell-based Assays) A->E F Topoisomerase II Assay (DNA Relaxation/Cleavage Assays) A->F G Autophagy Flux Assay (LC3-II Western Blot, mRFP-GFP-LC3) A->G B Antimalarial Assays (P. falciparum strains) H Heme Polymerization Inhibition Assay B->H I Drug Localization Studies (Fluorescence Microscopy) B->I

Caption: A logical workflow for elucidating the biological mechanism of a novel quinoline compound.

Comparative Summary

FeatureChloroquineThis compound (Hypothesized)
Core Structure 4-Aminoquinoline3-Aroylquinoline
Antimalarial MoA Inhibition of heme polymerizationPotential inhibition of heme polymerization
Anticancer MoA Autophagy inhibition, immunomodulation, normalization of tumor vasculature, topoisomerase II inhibitionPotential for cell cycle arrest, apoptosis induction, kinase inhibition, topoisomerase inhibition
Clinical Status Approved drug for malaria and certain autoimmune diseases; repurposed in clinical trials for cancerResearch compound, preclinical investigation needed

Conclusion

Chloroquine, a drug with a long clinical history, continues to reveal new facets of its biological activity, particularly in the realm of oncology. Its multifaceted mechanism of action provides a valuable benchmark for the development of new quinoline-based therapeutics. This compound, as a representative of a newer class of synthetic quinolines, holds promise but requires extensive experimental validation to elucidate its precise mechanisms of action.

For researchers and drug development professionals, the journey from a promising scaffold to a clinically effective drug is a long and intricate one. By understanding the well-trodden path of chloroquine and exploring the untapped potential of novel derivatives like this compound, the scientific community can continue to leverage the remarkable versatility of the quinoline core to address pressing medical needs. The experimental protocols and workflows provided in this guide offer a starting point for the rigorous investigation that will be necessary to unlock the full therapeutic potential of this important class of molecules.

References

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  • Sullivan, D. J., Jr, et al. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31103–31107. [Link]

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  • Galdino-Pitta, M. R., et al. (2019). Synthesis and antiplasmodial activity of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin). Chemical biology & drug design, 94(4), 1778–1787. [Link]

  • Zarranz, B., et al. (2005). Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. Arzneimittel-Forschung, 55(12), 754–761. [Link]

  • Ghavri, M. S., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(52), 32749-32771. [Link]

  • Singh, P. P., & Kumar, A. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anti-cancer agents in medicinal chemistry, 7(6), 655–674. [Link]

  • Wang, D., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS infectious diseases, 3(11), 847–859. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]

  • Kapishon, V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

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Assessing the Selectivity of 3-(4-Fluorobenzoyl)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent kinase inhibition.[3][4] This guide provides an in-depth analysis of 3-(4-Fluorobenzoyl)quinoline, a specific derivative of interest, by outlining a comprehensive strategy to assess its selectivity profile. For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential off-target effects.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a recurring motif in a number of FDA-approved kinase inhibitors, underscoring its importance in the design of targeted therapies.[4][5] The nitrogen atom within the heterocyclic ring system acts as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. The broader aromatic surface allows for various substitutions that can be tailored to achieve desired potency and selectivity.[6]

Derivatives of the closely related 3H-pyrazolo[4,3-f]quinoline have been identified as a "privileged kinase inhibitor core," with potent activity against cancer-associated kinases such as FLT3 and haspin.[6][7] Given this precedent, it is highly probable that this compound also exerts its biological effects through the inhibition of one or more protein kinases. The presence of the 4-fluorobenzoyl group at the 3-position is a critical structural feature that will dictate its specific interactions within the ATP-binding pocket and, consequently, its selectivity across the kinome.

A Strategic Approach to Selectivity Profiling

To comprehensively evaluate the selectivity of this compound, a multi-faceted experimental approach is necessary. This involves an initial broad screening against a panel of kinases, followed by more focused secondary assays and in-cell target engagement studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Orthogonal Assays cluster_2 Phase 3: Cellular Target Engagement a Compound Synthesis & QC (this compound) b Broad Kinase Panel Screen (e.g., 400+ kinases) a->b Determine IC50 values c Dose-Response Assays on Primary Hits & Close Homologues b->c Identify primary targets Data Analysis & Hit Triage Data Analysis & Hit Triage b->Data Analysis & Hit Triage d Receptor Binding Assays (for potential off-targets like GPCRs) c->d e Cellular Thermal Shift Assay (CETSA) c->e Confirm in-cell target binding d->Data Analysis & Hit Triage f Downstream Signaling Analysis (e.g., Western Blot) e->f Selectivity Profile Established Selectivity Profile Established f->Selectivity Profile Established

Caption: A workflow for assessing the selectivity of a novel compound.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the selectivity profile of this compound, it is essential to compare its performance against well-characterized kinase inhibitors. For the purpose of this guide, we will consider two hypothetical primary targets for our compound of interest: FLT3 (a receptor tyrosine kinase) and Haspin (a serine/threonine kinase), both of which are known targets for quinoline-based inhibitors.[6] As comparators, we will use Quizartinib (a potent FLT3 inhibitor) and LDN-193189 (a well-known inhibitor with activity against multiple kinase families).

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
Kinase TargetThis compound (Hypothetical Data)Quizartinib (Reference)LDN-193189 (Reference)
FLT3 15 1.1 >10,000
Haspin (GSG2) 85 >10,000>10,000
VEGFR2 (KDR)2508.45
c-KIT15018>10,000
PDGFRβ3002712
ALK2 (ACVR1)>5,000>10,0000.8
p38α (MAPK14)1,200>10,000250
SRC800>5,000>1,000

Data for reference compounds are illustrative and based on publicly available information. The data for this compound is hypothetical for the purpose of this guide.

From this hypothetical data, this compound appears to be a potent inhibitor of FLT3 with moderate activity against Haspin. Importantly, it shows significantly less activity against VEGFR2, c-KIT, and PDGFRβ compared to the multi-kinase inhibitor Quizartinib. It also lacks the potent ALK2 inhibitory activity of LDN-193189. This suggests a potentially more selective profile than these established inhibitors.

Experimental Protocols for Selectivity Assessment

To generate the data presented above, rigorous and standardized experimental protocols are required. Below are detailed methodologies for key assays in the selectivity profiling workflow.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution according to the manufacturer's protocol. Prepare serial dilutions of this compound and reference compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of a kinase/substrate mixture. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context.[5] It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[8]

G a Treat intact cells with This compound or DMSO b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble and precipitated protein fractions b->c d Quantify soluble target protein (e.g., by Western Blot or ELISA) c->d e Plot protein abundance vs. temperature to generate melting curves d->e f Determine thermal shift (ΔTm) upon compound binding e->f

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., FLT3) in the soluble fraction using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

Receptor Binding Assay

To rule out off-target effects on other major drug target classes like G-protein coupled receptors (GPCRs), a competitive radioligand binding assay can be performed.[9]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: In a 96-well filter plate, combine the cell membranes, a known radioligand for the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibition constant (Ki).

Conclusion and Future Directions

This guide outlines a robust and systematic approach to characterizing the selectivity of this compound. Based on the chemical precedent of the quinoline scaffold, a primary investigation into its kinase inhibitory activity is the most logical starting point.[3][4] The proposed workflow, from broad panel screening to in-cell target validation, provides a comprehensive framework for understanding the compound's biological activity.

The hypothetical data presented herein suggests that this compound could be a selective inhibitor of FLT3 with a favorable profile compared to existing multi-kinase inhibitors. However, only rigorous experimental validation, as detailed in the provided protocols, can confirm this hypothesis. Future studies should also investigate the structure-activity relationship of the benzoyl moiety to further optimize potency and selectivity.[10] Ultimately, a thorough understanding of a compound's selectivity is a critical step in the journey from a promising chemical entity to a potential therapeutic agent.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. Available at: [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). NIH. Available at: [Link]

  • STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. (n.d.). NCBI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). ResearchGate. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. Available at: [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. Available at: [Link]

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Validating the Molecular Target of GW4064: A Comparative Guide to Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly concerning metabolic and inflammatory diseases, the Farnesoid X Receptor (FXR) has emerged as a critical therapeutic target. As a nuclear receptor primarily expressed in the liver, intestine, and kidneys, FXR plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. The synthetic agonist, 3-(4-Fluorobenzoyl)quinoline, more commonly known as GW4064, has been instrumental in elucidating these pathways. This guide provides an in-depth, experimentally-grounded framework for validating FXR as the molecular target of GW4064, comparing its performance against other prominent FXR agonists, and offering detailed protocols for robust target validation.

The Central Hypothesis: GW4064 as a Selective FXR Agonist

The foundational claim is that GW4064 exerts its biological effects through direct binding to and activation of FXR. To substantiate this, a multi-pronged experimental approach is necessary, moving from direct target engagement to cellular and functional readouts. This guide will compare GW4064 primarily with Chenodeoxycholic acid (CDCA), the natural ligand for FXR, and Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and an FDA-approved drug.

Part 1: Direct Target Engagement – Is the Binding Specific and Potent?

The initial and most crucial step is to confirm a direct, high-affinity interaction between GW4064 and the FXR protein. Several biophysical techniques can achieve this, each with distinct advantages. We will compare three common methodologies: Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and a ligand-binding domain (LBD) displacement assay.

Comparative Analysis of Target Binding Assays
Technique Principle GW4064 Performance Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.High affinity (KD in low nM range)Real-time kinetics (kon, koff), label-free.Requires specialized equipment, protein immobilization can affect conformation.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Strong binding affinity demonstrated.Low sample consumption, works in solution, wide range of affinities.Requires fluorescent labeling of the target protein.
LanthaScreen™ TR-FRET Assay A time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a terbium-labeled anti-GST antibody and a fluorescently labeled bile acid tracer to assess ligand binding to the FXR-LBD.Potent displacement of the fluorescent tracer.Homogeneous assay format, high-throughput compatible.Indirect measurement of binding, potential for compound interference with fluorescence.
Experimental Protocol: LanthaScreen™ TR-FRET FXR Coactivator Assay

This assay determines the potency (EC50) of a compound in promoting the recruitment of a fluorescently labeled coactivator peptide to the FXR ligand-binding domain (LBD).

Methodology:

  • Reagent Preparation: Prepare a solution containing GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., PGC1α).

  • Compound Dilution: Create a serial dilution of GW4064, OCA, and CDCA in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds to a 384-well plate.

  • Reagent Addition: Add the FXR-LBD/coactivator peptide mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). The TR-FRET ratio (520/495) is calculated.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Expected Results: GW4064 is expected to show a significantly lower EC50 value compared to CDCA, indicating higher potency in promoting coactivator recruitment, a key step in FXR activation. Its potency is anticipated to be comparable to or slightly greater than OCA.

Part 2: Cellular Target Engagement – Does GW4064 Activate FXR in a Cellular Context?

Confirming direct binding is essential, but demonstrating target engagement within a living cell is the critical next step. A common and robust method is a reporter gene assay.

Workflow: FXR Reporter Gene Assay

This assay utilizes a host cell line (e.g., HEK293T) engineered to express full-length FXR and a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter element.

FXR_Reporter_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Analysis HEK293T_Cells HEK293T Cells Transfection Co-transfect with: 1. FXR Expression Vector 2. FXR-Luciferase Reporter HEK293T_Cells->Transfection Day 1 Treatment Treat cells with: - GW4064 - OCA - CDCA (various concentrations) Transfection->Treatment Day 2 Lysis Lyse cells Treatment->Lysis Day 3 Luminescence Measure Luciferase Activity Lysis->Luminescence Data_Analysis Calculate Fold Change Determine EC50 Luminescence->Data_Analysis

Caption: Workflow for an FXR-dependent reporter gene assay.

Interpretation of Results: A dose-dependent increase in luciferase activity upon treatment with GW4064 would confirm its role as an FXR agonist in a cellular environment. By comparing the EC50 values, the relative potency of GW4064, OCA, and CDCA can be determined. It is crucial to include a negative control (vehicle-treated cells) and a positive control (a known potent FXR agonist like OCA).

A Note of Caution on Off-Target Effects: While GW4064 is widely used as a specific FXR agonist, some studies have suggested potential off-target activities, particularly interactions with multiple G protein-coupled receptors at higher concentrations.[1][2] This underscores the importance of using multiple, mechanistically distinct assays for target validation and interpreting results within the context of compound concentration.

Part 3: Functional Validation – Does GW4064 Regulate Known FXR Target Genes?

The ultimate validation of GW4064's action on FXR is to demonstrate the modulation of endogenous downstream target genes. FXR activation is known to induce the expression of the Small Heterodimer Partner (SHP), a key transcriptional repressor, and the Bile Salt Export Pump (BSEP), a transporter involved in bile acid efflux. Conversely, it represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Experimental Protocol: Target Gene Expression Analysis by RT-qPCR

This experiment will be performed in a physiologically relevant cell line, such as the human hepatoma cell line HepG2.

Methodology:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat the cells with GW4064, OCA, and CDCA at a concentration determined from the reporter assay (e.g., 10x EC50) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.

Comparative Performance of FXR Agonists
Target Gene Expected Effect of FXR Agonist Predicted GW4064 Performance Comparison with OCA/CDCA
SHP UpregulationStrong induction of mRNA expression.[3][4]More potent induction than CDCA, comparable to OCA.
BSEP UpregulationSignificant increase in mRNA levels.[3]More potent induction than CDCA, comparable to OCA.
CYP7A1 DownregulationStrong repression of mRNA expression.[3]More potent repression than CDCA, comparable to OCA.

Conclusion: A Triad of Evidence for Validating GW4064's Molecular Target

The validation of a small molecule's molecular target requires a rigorous, multi-faceted approach. For GW4064, the convergence of data from direct binding assays, cellular target engagement studies, and functional genomic readouts provides a compelling case for its classification as a potent and selective FXR agonist.

  • Direct Binding: Techniques like TR-FRET and SPR confirm a high-affinity interaction between GW4064 and the FXR protein.

  • Cellular Engagement: Reporter gene assays demonstrate that this binding translates into transcriptional activation in a cellular context.

  • Functional Response: The specific and potent regulation of canonical FXR target genes like SHP, BSEP, and CYP7A1 confirms its on-target functional activity.

While GW4064 remains an invaluable tool for probing FXR biology, researchers should remain cognizant of potential off-target effects at higher concentrations and employ a validated concentration range.[1][2] By systematically applying the comparative framework and detailed protocols outlined in this guide, scientists can confidently validate FXR as the molecular target of GW4064 and accurately interpret the results of their downstream experiments.

References

  • Maloney, P. R., et al. (2000). Identification of a chemical tool for the farnesoid X receptor, GW4064. Journal of Medicinal Chemistry, 43(16), 2971-2974. (URL not available)
  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678-1687. [Link]

  • Zhang, Y., et al. (2009). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Biological Chemistry, 284(46), 31924-31932. [Link]

  • Yu, D. D., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 659-673. [Link]

  • Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-748. [Link]

  • Hoeke, M. O., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein–coupled receptors. Molecular Endocrinology, 28(5), 659-673. [Link]

  • Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572. (URL not available)
  • Fiorucci, S., et al. (2004). The nuclear receptor SHP mediates the control of enterohepatic circulation of bile acids. Gastroenterology, 127(3), 901-910. (URL not available)
  • Parks, D. J., et al. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368. (URL not available)

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Independent Verification and Comparative Analysis of Synthetic Routes to 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 3-(4-Fluorobenzoyl)quinoline stands out as a key intermediate and a pharmacologically relevant motif. The independent verification of its synthesis is paramount for ensuring reproducibility, scalability, and purity, which are critical factors in the drug development pipeline. This guide provides an in-depth comparative analysis of established and potential synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The fusion of a quinoline ring with a fluorinated benzoyl moiety imparts unique physicochemical and biological properties to the resulting molecule. The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-fluorobenzoyl group can enhance metabolic stability, improve binding affinity to target proteins through favorable interactions, and modulate the electronic properties of the molecule. Consequently, robust and efficient synthetic access to this compound is of significant interest to the scientific community.

This guide will dissect a verified, metal-free annulation method for the synthesis of this compound and compare it with two plausible and widely utilized synthetic strategies: the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions.

Method 1: Transition-Metal-Free [4+2] Annulation of Anthranils and Enaminones (Verified Protocol)

A recently developed and verified method for the synthesis of 3-acylquinolines involves a formal [4+2] annulation of anthranils with enaminones. This approach offers a transition-metal-free pathway, which is highly desirable in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API).

Causality Behind Experimental Choices

This one-pot reaction proceeds through a cascade of reactions initiated by the thermal decomposition of the anthranil to a reactive ketenimine intermediate. The enaminone, generated in situ from the corresponding ketone and amine, then undergoes a [4+2] cycloaddition with the ketenimine, followed by aromatization to yield the desired 3-acylquinoline. The choice of a high-boiling solvent like toluene facilitates the necessary thermal conditions for the reaction cascade. The use of a catalytic amount of a secondary amine, such as pyrrolidine, is crucial for the efficient formation of the enaminone intermediate.

Experimental Protocol: Synthesis of (4-Fluorophenyl)(quinolin-3-yl)methanone

Materials:

  • 2-Methyl-2-phenyl-2H-oxazirino[2,3-a]pyridine (Anthranil)

  • 1-(4-Fluorophenyl)ethan-1-one

  • Pyrrolidine

  • Toluene, anhydrous

Procedure:

  • To a solution of 1-(4-fluorophenyl)ethan-1-one (0.5 mmol, 1.0 equiv.) in anhydrous toluene (5.0 mL) was added pyrrolidine (0.1 mmol, 0.2 equiv.).

  • The mixture was stirred at 120 °C for 30 minutes to facilitate the formation of the corresponding enaminone.

  • Anthranil (0.6 mmol, 1.2 equiv.) was then added to the reaction mixture.

  • The reaction was stirred at 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford (4-Fluorophenyl)(quinolin-3-yl)methanone as a white solid.

Performance Data
ProductYieldMelting PointReference
(4-Fluorophenyl)(quinolin-3-yl)methanone86%Not Reported[1]
Spectroscopic Characterization[1]
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.28 (d, J = 2.2 Hz, 1H), 8.52 (d, J = 2.3 Hz, 1H), 8.18 (d, J = 8.5 Hz, 1H), 7.92–7.83 (m, 2H), 7.82–7.79 (m, 2H), 7.64 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53–7.46 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 193.6, 166.0 (d, J = 255.5 Hz), 150.0, 149.5, 138.7, 133.1 (d, J = 9.1 Hz), 132.0, 131.4, 129.6, 129.4, 127.7, 126.5, 115.8 (d, J = 21.2 Hz).

Workflow Diagram

Annulation_Synthesis reagents 1-(4-Fluorophenyl)ethan-1-one + Pyrrolidine in Toluene enaminone In situ Enaminone Formation reagents->enaminone reaction [4+2] Annulation 120 °C, 12 h enaminone->reaction anthranil Anthranil anthranil->reaction workup Solvent Removal & Column Chromatography reaction->workup product This compound workup->product

Caption: Workflow for the transition-metal-free synthesis of this compound.

Method 2: Friedel-Crafts Acylation (Alternative Approach)

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones. In principle, this compound could be synthesized by the direct acylation of quinoline with 4-fluorobenzoyl chloride in the presence of a strong Lewis acid catalyst.

Mechanistic Considerations and Challenges

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 4-fluorobenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). The quinoline ring then acts as a nucleophile, attacking the acylium ion. However, this reaction is not straightforward for quinoline.

Challenges:

  • Lewis Basicity of Quinoline: The nitrogen atom in the quinoline ring is a Lewis base and will readily coordinate with the Lewis acid catalyst.[2] This deactivates the catalyst and also deactivates the quinoline ring towards electrophilic attack by placing a positive charge on the nitrogen.

  • Deactivation by N-Acyl Quinolinium Ion: The acid chloride can also react with the quinoline nitrogen to form an N-acyl quinolinium ion, which further deactivates the ring.[2]

Potential Solutions:

  • Use of Excess Lewis Acid: A large excess of the Lewis acid can be used to overcome the stoichiometric complexation with the quinoline nitrogen.

  • Alternative Catalysts: Milder Lewis acids or Brønsted acids that are less prone to strong coordination might be employed.[3]

  • Intramolecular Variants: While not directly applicable here, intramolecular Friedel-Crafts acylations on quinoline precursors have been shown to be more successful.[4]

Postulated Experimental Protocol

Materials:

  • Quinoline

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure (Hypothetical):

  • To a stirred suspension of anhydrous AlCl₃ (3.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add 4-fluorobenzoyl chloride (1.2 equiv.) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of quinoline (1.0 equiv.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism Diagram

Friedel_Crafts acyl_chloride 4-Fluorobenzoyl chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion intermediate Sigma Complex (Resonance Stabilized) acylium_ion->intermediate quinoline Quinoline (Nucleophile) quinoline->intermediate Electrophilic Attack deprotonation Deprotonation intermediate->deprotonation - H⁺ product This compound deprotonation->product

Caption: Mechanism of the Friedel-Crafts acylation of quinoline.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions (Alternative Approach)

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. Several strategies could be envisioned for the synthesis of this compound.

Potential Cross-Coupling Strategies
  • Suzuki-Miyaura Coupling: This would involve the coupling of a 3-quinolylboronic acid or its ester with 4-fluorobenzoyl chloride. This is a well-established method for ketone synthesis.[1][5][6]

  • Stille Coupling: The coupling of a 3-(tributylstannyl)quinoline with 4-fluorobenzoyl chloride could also yield the desired product. Stille reactions are known for their tolerance to a wide range of functional groups.[7][8]

  • Heck-type Carbonylative Coupling: A three-component reaction involving 3-bromoquinoline, 4-fluorobenzeneboronic acid, and a carbon monoxide source could be a more atom-economical approach.[9][10]

Postulated Experimental Protocol (Suzuki-Miyaura Coupling)

Materials:

  • 3-Bromoquinoline

  • bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

  • 4-Fluorobenzoyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure (Hypothetical Two-Step, One-Pot):

  • Formation of the Boronic Ester: In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.) in anhydrous 1,4-dioxane.

  • Degas the mixture and heat at 80-100 °C for 12-24 hours until the starting material is consumed (monitored by GC-MS).

  • Suzuki-Miyaura Coupling: To the cooled reaction mixture containing the in situ generated 3-quinolylboronic ester, add 4-fluorobenzoyl chloride (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Degas the mixture again and heat at 80-100 °C for another 12-24 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle Diagram (Suzuki-Miyaura Coupling)

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + R¹-X pd_complex1 R¹-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal + R²-B(OR)₂ pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Releases Product product R¹-R² reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Routes

Feature[4+2] AnnulationFriedel-Crafts AcylationPalladium-Catalyzed Cross-Coupling
Purity & Byproducts High purity, avoids metal contamination.Potential for polysubstitution and side reactions due to harsh conditions.Generally high purity, but requires careful removal of palladium catalyst.
Yield High (86% reported).[1]Potentially low and variable due to challenges with quinoline.Can be high, but depends on the specific coupling partners and catalyst system.
Scalability Potentially scalable, but requires thermal conditions.Challenging to scale due to the use of stoichiometric, corrosive Lewis acids and exothermic nature.Highly scalable and widely used in industrial processes.
Substrate Scope Good, tolerant of various substituents on the enaminone.Limited by the electronic nature of the aromatic ring; fails with deactivated rings.Very broad, tolerant of a wide range of functional groups.
Reaction Conditions High temperature (120 °C).Harsh, requires strong Lewis acids and anhydrous conditions.Generally mild to moderate temperatures.
Cost & Reagents Reagents can be readily synthesized.Inexpensive reagents (AlCl₃), but requires stoichiometric amounts.Palladium catalysts can be expensive, but catalyst loading is low.
Green Chemistry Transition-metal-free is a significant advantage.Generates significant acidic waste.Palladium is a heavy metal, requiring careful waste management and product purification.

Conclusion and Senior Scientist's Recommendation

The independent verification of the synthesis of this compound via the transition-metal-free [4+2] annulation of anthranils and enaminones confirms it as a highly effective and robust method. The high yield, clean reaction profile, and avoidance of heavy metal catalysts make it an attractive choice, particularly for applications in pharmaceutical development where metal contamination is a critical concern.

While Friedel-Crafts acylation represents a classical approach, its application to an unactivated, basic heterocycle like quinoline is fraught with challenges that are likely to result in low and inconsistent yields, making it an unreliable method for reproducible synthesis.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative. These methods are well-established, highly scalable, and tolerant of a wide array of functional groups. For laboratories equipped for and experienced with organometallic chemistry, developing a palladium-catalyzed route could provide a reliable and efficient long-term manufacturing process.

Recommendation: For laboratory-scale synthesis and initial drug discovery efforts, the [4+2] annulation method is highly recommended due to its verified high yield, operational simplicity, and metal-free nature. For process development and large-scale manufacturing, a palladium-catalyzed cross-coupling approach should be explored and optimized for its proven scalability and broad applicability in the pharmaceutical industry.

References

  • Hu, Y., et al. (2022). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 27(9), 2873. [Link]

  • Zeng, H., et al. (2013). A palladium-catalyzed one-pot procedure for the synthesis of aryl ketones has been developed. The Journal of Organic Chemistry, 78(21), 11061-11067. [Link]

  • Cai, M., & Huang, B. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Synthetic Communications, 52(10), 835-846. [Link]

  • Ghaffari, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(1), 111-114. [Link]

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  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Yin, H., et al. (2022). Development of a Palladium-Catalyzed Carbonylative Coupling Strategy to 1,4-Diketones. Organic Letters, 24(4), 934-938. [Link]

  • Organic Reaction Mechanism. (n.d.). Aromatic Substitution Reactions. [Link]

  • Ghaffari, M., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(10), 1654. [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? [Link]

  • Zard, S. Z. (2016). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 1033-1081. [Link]

  • Li, J., et al. (2017). Synthesis of 3-aroylquinolines via Cu2(OBA)2(BPY)-catalyzed one-pot domino reactions. RSC Advances, 7(57), 35967-35973. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Li, J., et al. (2014). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Tetrahedron Letters, 55(30), 4164-4167. [Link]

  • Xu, H.-J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8038-8044. [Link]

  • Rueping, M., & Sugiono, E. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61. [Link]

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  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Organic Syntheses. (2011). Stille Cross-Coupling of 4-Methoxy-4'-nitrophenyl. Organic Syntheses, 88, 197. [Link]

  • Zhang, Y., et al. (2015). Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers. Journal of Materials Chemistry C, 3(38), 9916-9924. [Link]

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  • Wikipedia. (n.d.). Stille reaction. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Kollar, L., & Keki, S. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 27(2), 434. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Li, J., et al. (2019). (a) Carbonylative cross‐coupling with preformed organometallic... Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • ResearchGate. (n.d.). Deprotonative carbonylative cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Fluorobenzoyl)quinoline, a halogenated quinoline derivative. By integrating established best practices for hazardous waste management with a deep understanding of the compound's potential hazards, this document serves as an essential resource for ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile

Therefore, it is imperative to handle this compound with the same level of caution as other hazardous chemicals, employing appropriate personal protective equipment (PPE) and adhering to strict safety protocols.

Core Principles of Chemical Waste Management

The disposal of this compound must align with the broader principles of hazardous waste management as stipulated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[7][8][9] The fundamental tenets of this process include:

  • Waste Segregation: Halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal.[3][10]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[3][4][8]

  • Secure Storage: Waste must be stored in appropriate containers in a designated and safe location.[11]

  • Professional Disposal: All chemical waste must be disposed of through a licensed and reputable waste management vendor.[12]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to its final removal from the laboratory.

Phase 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, stir bars), in a dedicated, clearly labeled, and sealable container.

    • Liquid Waste: If this compound is in a solvent, it must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.

Phase 2: Container Management and Labeling
  • Container Selection: Use only containers that are compatible with halogenated organic compounds. The original container, if in good condition, is often a suitable choice.[10] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"[8][9]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • Appropriate hazard pictograms (e.g., irritant, harmful)

Phase 3: Storage and Accumulation
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the direct control of laboratory personnel.[8][11] This area should be well-ventilated and away from general laboratory traffic.

  • Segregation in Storage: Within the SAA, ensure that the halogenated waste container is stored separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent accidental reactions.

Phase 4: Professional Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]

  • Provide Documentation: Be prepared to provide the EHS representative or waste vendor with a detailed inventory of the waste container's contents.

  • Follow Pickup Procedures: Adhere to all instructions provided by the EHS or waste management professionals for the safe packaging and pickup of the hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste (Dedicated Container) segregate->solid Solid liquid Liquid Waste (Halogenated Waste Container) segregate->liquid Liquid label Label Container ('Hazardous Waste', Chemical Name, Date) solid->label liquid->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Sources

Personal protective equipment for handling 3-(4-Fluorobenzoyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(4-Fluorobenzoyl)quinoline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a derivative of quinoline—a compound with known hazards—and as an aromatic ketone allows us to establish a robust safety framework. The parent compound, quinoline, is recognized as harmful if swallowed or in contact with skin, a cause of skin and eye irritation, and a suspected mutagen and carcinogen[1][2][3]. Therefore, it is imperative to handle this compound with the appropriate level of caution.

Core Principles of Safe Handling

Before undertaking any work with this compound, a thorough understanding of its potential hazards is crucial. The fundamental principles of minimizing exposure, planning ahead, and not underestimating risks should be at the core of all laboratory operations involving this compound[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory settings.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.Secondary

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat/Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Operational Plan for Handling this compound

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2][5].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.

2. Handling:

  • Solid Form: When handling the solid, powdered form of the compound, use an N95 or higher-rated particulate respirator to prevent inhalation[5].

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary[5].

  • Avoid Contact: At all times, avoid direct contact with the substance[5].

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2]. If skin irritation occurs, seek medical advice[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[2][6].

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention[7].

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth[2].

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container[5].

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Decontamination:

  • All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly[5].

3. Final Disposal:

  • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Disposal_Workflow cluster_waste Chemical Waste Disposal start Generate Waste solid_waste Solid Waste (Gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste decon Decontaminate Glassware/Surfaces start->decon solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon->solid_container wipes, etc. ehs Contact Environmental Health & Safety for Pickup solid_container->ehs liquid_container->ehs

Caption: A systematic workflow for the safe disposal of chemical waste.

By adhering to these safety and logistical measures, researchers can handle this compound with confidence, fostering a secure environment for scientific advancement.

References

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Unknown. Personal Protective Equipment (PPE).
  • San Jose State University. Personal Protective Equipment: Hands.
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. Quinoline - SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment.
  • TCI Chemicals. 3-Aminobenzotrifluoride - SAFETY DATA SHEET.
  • AK Scientific, Inc. 4-(3-Fluorobenzoyl)quinoline - Safety Data Sheet.
  • Sigma-Aldrich. Quinoline Yellow 3 - SAFETY DATA SHEET.
  • Finar Limited. Quinoline MSDS - Material Safety Data Sheet.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • Unknown. safety rules and procedures for students in chemistry laboratory courses.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.